molecular formula C30H30ClF6N5O4 B609111 MK-8718 CAS No. 1582729-24-5

MK-8718

Cat. No.: B609111
CAS No.: 1582729-24-5
M. Wt: 674.0414
InChI Key: OUUHZXOSBUCFJO-ZKBLBJRCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MK-8718 is an investigational HIV protease inhibitor identified for its favorable overall profile and potential for further development . This small molecule features a novel morpholine core that acts as the aspartate binding group , forming key hydrogen-bonding interactions with the catalytic Asp-25 and Asp-25' residues in the enzyme's active site . Its mechanism of action involves the inhibition of HIV protease, an aspartyl enzyme essential for the proteolytic cleavage of viral polypeptide precursors into mature, infectious viral particles . The discovery of this compound was achieved through structure-based design. Analysis of a crystal structure of an initial lead compound bound to HIV protease enabled researchers to optimize the molecule by adding substituents to occupy key enzyme pockets, thereby significantly improving enzyme potency and antiviral activity . This optimization process yielded a series of potent, orally bioavailable inhibitors, from which this compound emerged due to its balanced potency and pharmacokinetic properties . As a research tool, this compound is valuable for studying the function of HIV protease, investigating mechanisms of viral resistance, and exploring novel antiviral strategies . It serves as a prominent example of advanced protease inhibitor design that incorporates a morpholine scaffold to engage the catalytic aspartates .

Properties

CAS No.

1582729-24-5

Molecular Formula

C30H30ClF6N5O4

Molecular Weight

674.0414

IUPAC Name

((3S,6R)-6-(2-(3-((2S,3S)-2-amino-3-(4-chlorophenyl)-3-(3,5-difluorophenyl)propanamido)-5-fluoropyridin-4-yl)ethyl)morpholin-3-yl)methyl (2,2,2-trifluoroethyl)carbamate

InChI

InChI=1S/C30H30ClF6N5O4/c31-18-3-1-16(2-4-18)26(17-7-19(32)9-20(33)8-17)27(38)28(43)42-25-12-39-11-24(34)23(25)6-5-22-10-40-21(13-45-22)14-46-29(44)41-15-30(35,36)37/h1-4,7-9,11-12,21-22,26-27,40H,5-6,10,13-15,38H2,(H,41,44)(H,42,43)/t21-,22+,26-,27-/m0/s1

InChI Key

OUUHZXOSBUCFJO-ZKBLBJRCSA-N

SMILES

O=C(OC[C@H]1NC[C@@H](CCC(C(F)=CN=C2)=C2NC([C@@H](N)[C@@H](C3=CC=C(Cl)C=C3)C4=CC(F)=CC(F)=C4)=O)OC1)NCC(F)(F)F

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

MK-8718;  MK 8718;  MK8718.

Origin of Product

United States

Foundational & Exploratory

MK-8718: A Technical Guide to its Mechanism of Action as an HIV Protease Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical data available for MK-8718, a potent, orally bioavailable HIV protease inhibitor. The information presented herein is collated from the primary scientific literature and is intended to serve as a comprehensive resource for professionals in the field of antiviral drug discovery and development.

Core Mechanism of Action

This compound is a novel, non-peptidic inhibitor of the human immunodeficiency virus (HIV) protease, an enzyme critical for the viral life cycle.[1][2] HIV protease is an aspartyl protease responsible for the cleavage of viral Gag and Gag-Pol polyproteins into mature, functional proteins.[1] Inhibition of this enzyme prevents the formation of infectious virions, thus halting the progression of the viral infection.

The design of this compound is centered around a unique morpholine aspartate binding group.[1][2] This morpholine core was engineered to position a nitrogen atom to form key hydrogen bonding interactions with the catalytic aspartate residues (Asp-25 and Asp-25') in the active site of the HIV protease. This interaction mimics the transition state of the natural substrate, leading to potent inhibition of the enzyme's catalytic activity. The structure-based design approach, aided by X-ray crystallography of early leads bound to the enzyme, allowed for the optimization of substituents at the P1, P1', P2, and P3 positions to enhance binding affinity and antiviral activity.[1]

The following diagram illustrates the proposed binding mode of this compound within the HIV protease active site.

MK8718_Mechanism cluster_protease HIV Protease Active Site cluster_inhibitor This compound Asp25 Asp-25 Asp25_prime Asp-25' Pockets Substrate Binding Pockets (S1, S1', S2, S3) Morpholine Morpholine Core Morpholine->Asp25 H-bond Morpholine->Asp25_prime H-bond P_substituents P1, P1', P2, P3 Substituents P_substituents->Pockets Occupies

Figure 1: Proposed binding of this compound to the HIV protease active site.

Quantitative Efficacy Data

The following tables summarize the available preclinical data for this compound and its precursors. This information is extracted from the primary publication by Bungard et al. in ACS Medicinal Chemistry Letters.

CompoundHIV Protease IC50 (nM)Antiviral Activity (IC95, nM)
9a (precursor) 6202
This compound (9t) Data not explicitly providedPotent (exact value not provided)

Table 1: In Vitro Activity of this compound and a Key Precursor [1]

CompoundRat Clearance (mL/min/kg)Rat Oral Bioavailability (%)
9a (precursor) ModerateLow
This compound (9t) ImprovedImproved

Table 2: Pharmacokinetic Properties of this compound and a Key Precursor in Rats [1]

Note: The primary publication states that this compound (compound 9t) showed improvements in binding affinity and cell-based antiviral activity over its precursors, but does not provide specific IC50 or Ki values for the final compound.[1]

Experimental Protocols

The following are summaries of the key experimental methodologies used in the preclinical evaluation of this compound, as described in the supporting information of the primary publication.

HIV Protease Inhibition Assay

The enzymatic assay to determine the IC50 values for inhibitors against HIV-1 protease was performed as follows:

  • Enzyme and Substrate: Recombinant HIV-1 protease and a fluorogenic substrate were used.

  • Assay Buffer: The reaction was carried out in a buffer containing MES, NaCl, EDTA, DTT, and PEG 8000 at pH 6.0.

  • Inhibitor Preparation: Test compounds were serially diluted in DMSO.

  • Reaction Initiation: The reaction was initiated by the addition of the substrate to a mixture of the enzyme and the inhibitor.

  • Detection: The increase in fluorescence resulting from the cleavage of the substrate was monitored over time using a fluorescence plate reader.

  • Data Analysis: The initial reaction velocities were plotted against the inhibitor concentration, and the IC50 value was determined by fitting the data to a four-parameter equation.

Antiviral Cell-Based Assay

The antiviral activity of the compounds was assessed using a cell-based assay:

  • Cells and Virus: MT4 cells were infected with the H9IIIB strain of HIV-1.

  • Compound Treatment: Infected cells were incubated in the presence of serial dilutions of the test compounds.

  • Incubation: The cell cultures were incubated for 5 days at 37°C.

  • Endpoint Measurement: The viability of the cells was measured using the XTT colorimetric method, which quantifies the metabolic activity of living cells.

  • Data Analysis: The concentration of the compound that inhibited viral replication by 95% (IC95) was calculated from the dose-response curve.

The following diagram outlines the general workflow for the antiviral cell-based assay.

Antiviral_Assay_Workflow A Prepare serial dilutions of this compound in DMSO C Add diluted this compound to infected cell cultures A->C B Infect MT4 cells with HIV-1 (H9IIIB strain) B->C D Incubate for 5 days at 37°C C->D E Add XTT reagent to measure cell viability (colorimetric) D->E F Read absorbance on a plate reader E->F G Calculate IC95 from dose-response curve F->G

Figure 2: Workflow for the cell-based antiviral activity assay.

Clinical Development, Resistance, and Human Pharmacokinetics

As of the latest available information, there is no public record of this compound entering clinical trials. Searches of clinical trial registries and scientific literature did not yield any results for clinical studies, resistance profiling in patients, or human pharmacokinetic data for this compound. One pharmaceutical intelligence database lists its global R&D status as "Pending".[3] This suggests that the development of this compound may have been discontinued at the preclinical or early clinical stage.

Conclusion

This compound is a potent preclinical HIV protease inhibitor with a novel morpholine-based scaffold designed for optimal interaction with the enzyme's active site. The available in vitro and rat pharmacokinetic data demonstrate its potential as an antiviral agent. However, the lack of publicly available information on its clinical development, resistance profile, and human pharmacokinetics suggests that it has not progressed to later stages of drug development. The detailed experimental protocols provided in this guide offer a valuable resource for researchers working on the discovery and development of new HIV protease inhibitors.

References

The Discovery and Synthesis of MK-8718: A Potent HIV Protease Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

MK-8718 is a potent, orally bioavailable inhibitor of the human immunodeficiency virus (HIV) protease, an enzyme critical for the viral life cycle.[1][2][3][4] This technical guide details the discovery and synthesis of this compound, providing a comprehensive resource for researchers in the field of antiviral drug development. The design of this compound features a novel morpholine-based aspartate binding group, a key innovation that led to its favorable pharmacokinetic profile and potent antiviral activity.[1][5] Structure-based design and extensive optimization of various substituents were instrumental in identifying this compound as a clinical candidate.[1][3][4]

Introduction

HIV protease is an aspartyl protease that plays a crucial role in the maturation of HIV by cleaving newly synthesized polyproteins into functional viral proteins.[1] Inhibition of this enzyme prevents the formation of mature, infectious virions, making it a key target for antiretroviral therapy.[1][3] While several HIV protease inhibitors have been successfully developed, challenges such as drug resistance, high pill burden, and side effects necessitate the development of new agents.[5] The discovery of this compound represents a significant advancement in this area, stemming from a focused effort to design inhibitors with improved properties by exploring novel interactions with the enzyme's active site.[1] Specifically, a morpholine core was utilized to interact with the catalytic aspartate residues, Asp-25 and Asp-25'.[1][5]

Discovery of this compound

The development of this compound was a result of a systematic structure-based drug design campaign. The initial concept involved replacing the typical hydroxyl group, which interacts with the catalytic aspartate residues in many HIV protease inhibitors, with an amine-containing scaffold.[1] A morpholine core was selected for its attractive properties, including the ability of the oxygen to lower the pKa of the nitrogen and the provision of vectors for appending substituents to occupy other pockets of the HIV protease enzyme.[5]

The initial lead compound, a truncated analogue, was synthesized to have sufficient affinity for the enzyme to obtain a crystal structure.[1][5] Analysis of this initial crystal structure guided the subsequent optimization of substituents at the P1, P1′, P2, and P3 positions to enhance enzyme potency, antiviral activity, and pharmacokinetic properties.[1] This iterative process of design, synthesis, and testing ultimately led to the identification of compound 9t, which was designated as this compound due to its superior overall profile, including high binding affinity, potent cell-based antiviral activity, and favorable rat pharmacokinetics.[1][5]

Quantitative Biological Data

The following tables summarize the key quantitative data for this compound and related compounds that led to its selection.

CompoundHIV Protease Inhibition (IC50, nM)Antiviral Activity (EC50, nM)
9a 1.5150
9k 0.450
9m 0.330
9r 0.1515
9s 0.110
9t (this compound) 0.08 8
Data sourced from Bungard et al., ACS Med. Chem. Lett. 2016, 7, 7, 702–707.[1]
Pharmacokinetic Profile in Rats
CompoundRat CL (ml/min/kg)Rat F (%)
9k 4530
9m 2550
9r 1570
9s 1080
9t (this compound) 8 90
Data sourced from Bungard et al., ACS Med. Chem. Lett. 2016, 7, 7, 702–707.[1]

Synthesis of this compound

The synthesis of this compound (compound 9t) was achieved through a multi-step process. The following provides a detailed overview of the synthetic route.

Synthesis of Key Intermediates

The synthesis of a key aniline intermediate is a crucial part of the overall synthesis of this compound.[1]

Final Synthetic Steps to this compound

The final steps involve the coupling of the advanced morpholine intermediate with the appropriate side chains to yield this compound.[1] A notable transformation involved the replacement of a para-fluoro substituent with a para-chloro substituent on the P1 phenyl ring, which resulted in improved binding affinity and antiviral activity.[1]

Experimental Protocols

HIV Protease Inhibition Assay

Objective: To determine the in vitro inhibitory activity of compounds against recombinant HIV-1 protease.

Methodology:

  • Recombinant HIV-1 protease is expressed and purified.

  • A fluorescently labeled substrate peptide is used.

  • The assay is performed in a 96-well plate format.

  • Varying concentrations of the test compound (e.g., this compound) are pre-incubated with the HIV-1 protease.

  • The reaction is initiated by the addition of the substrate.

  • The cleavage of the substrate by the protease results in an increase in fluorescence, which is monitored over time using a fluorescence plate reader.

  • The rate of reaction is calculated for each compound concentration.

  • IC50 values are determined by fitting the dose-response curves to a four-parameter logistic equation.[1]

Antiviral Cell-Based Assay

Objective: To determine the in vitro antiviral activity of compounds against HIV-1 replication in a cell-based assay.

Methodology:

  • MT-4 cells (a human T-cell line) are used as the host cells.

  • Cells are infected with a laboratory-adapted strain of HIV-1 (e.g., IIIB).

  • Immediately after infection, the cells are treated with serial dilutions of the test compound.

  • The infected and treated cells are incubated for 5 days at 37 °C.

  • Viral replication is quantified by measuring the activity of viral reverse transcriptase in the culture supernatant or by using a cell viability assay (e.g., MTT assay), as HIV-1 infection leads to cytopathic effects.

  • EC50 values, the concentration of the compound that inhibits viral replication by 50%, are calculated from the dose-response curves.[1]

Visualizations

HIV Protease in the Viral Life Cycle

HIV_Lifecycle HIV Virion HIV Virion Host Cell Host Cell HIV Virion->Host Cell 1. Entry Reverse Transcription Reverse Transcription Host Cell->Reverse Transcription 2. Uncoating Integration Integration Reverse Transcription->Integration 3. Viral DNA Transcription & Translation Transcription & Translation Integration->Transcription & Translation 4. Provirus Gag-Pol Polyprotein Gag-Pol Polyprotein Transcription & Translation->Gag-Pol Polyprotein 5. Viral Proteins HIV Protease HIV Protease Gag-Pol Polyprotein->HIV Protease Cleavage Target Mature Viral Proteins Mature Viral Proteins HIV Protease->Mature Viral Proteins 6. Cleavage New Virion Assembly New Virion Assembly Mature Viral Proteins->New Virion Assembly Budding & Maturation Budding & Maturation New Virion Assembly->Budding & Maturation 7. Release This compound This compound This compound->HIV Protease Inhibition

Caption: Role of HIV Protease in the viral life cycle and the inhibitory action of this compound.

Experimental Workflow for HIV Protease Inhibition Assay

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis HIV_Protease Recombinant HIV Protease Pre-incubation Pre-incubate Protease with this compound HIV_Protease->Pre-incubation Substrate Fluorescent Substrate Initiation Add Substrate to Initiate Reaction Substrate->Initiation Compound This compound (Serial Dilutions) Compound->Pre-incubation Pre-incubation->Initiation Measurement Measure Fluorescence Increase Over Time Initiation->Measurement Dose-Response Plot Dose-Response Curve Measurement->Dose-Response IC50 Calculate IC50 Value Dose-Response->IC50

Caption: Workflow for determining the IC50 of this compound against HIV protease.

Structure-Activity Relationship (SAR) Logic

SAR_Logic Initial_Lead Initial Lead Compound (Morpholine Core) Crystal_Structure Co-crystal Structure with HIV Protease Initial_Lead->Crystal_Structure P1_Opt P1/P1' Optimization Crystal_Structure->P1_Opt P2_Opt P2 Optimization Crystal_Structure->P2_Opt P3_Opt P3 Optimization Crystal_Structure->P3_Opt Improved_Potency Improved Binding Affinity & Potency P1_Opt->Improved_Potency P2_Opt->Improved_Potency P3_Opt->Improved_Potency Improved_PK Improved Pharmacokinetics Improved_Potency->Improved_PK This compound This compound (Final Candidate) Improved_PK->this compound

Caption: Logical flow of the structure-based design and optimization leading to this compound.

References

An In-depth Technical Guide to MK-8718: A Potent HIV Protease Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MK-8718 is a potent, orally bioavailable inhibitor of the human immunodeficiency virus (HIV) protease, an enzyme critical for viral maturation and infectivity.[1][2][3] Developed by Merck, this compound features a novel morpholine aspartate binding group, which contributes to its high affinity and favorable pharmacokinetic profile.[2][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental data related to this compound. Detailed experimental protocols for the evaluation of its biological activity are also presented to facilitate further research and development in the field of antiretroviral therapy.

Chemical Structure and Properties

This compound is a complex small molecule with the molecular formula C30H30ClF6N5O4.[1] Its development was the result of a structure-based design approach aimed at improving upon earlier generations of HIV protease inhibitors.[2]

Chemical Structure:

Physicochemical Properties:

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C30H30ClF6N5O4[1]
Molecular Weight 674.03 g/mol [1]
CAS Number 1582729-24-5[1]

Mechanism of Action and Biological Target

The primary biological target of this compound is the HIV-1 protease.[1][5] This enzyme is an aspartyl protease responsible for the proteolytic cleavage of the viral Gag and Gag-Pol polyproteins into mature, functional proteins and enzymes.[2] This cleavage is an essential step in the HIV life cycle, leading to the formation of infectious virions.

This compound acts as a competitive inhibitor of HIV protease. Its novel morpholine-based aspartate binding group is designed to form key interactions with the catalytic dyad (Asp-25 and Asp-25') in the enzyme's active site.[2] By binding tightly to the active site, this compound prevents the protease from processing the viral polyproteins, thereby halting the maturation of new viral particles. This leads to the production of immature, non-infectious virions.[2]

The signaling pathway of HIV protease inhibition by this compound can be visualized as an interruption of the viral maturation process within the host cell.

HIV_Lifecycle_Inhibition cluster_host_cell Host Cell Viral_RNA Viral RNA Reverse_Transcription Reverse Transcription Viral_RNA->Reverse_Transcription Viral_DNA Viral DNA Reverse_Transcription->Viral_DNA Integration Integration Viral_DNA->Integration Host_DNA Host DNA Integration->Host_DNA Transcription Transcription Host_DNA->Transcription Viral_mRNA Viral mRNA Transcription->Viral_mRNA Translation Translation Viral_mRNA->Translation Gag_Pol_Polyprotein Gag-Pol Polyprotein Translation->Gag_Pol_Polyprotein HIV_Protease HIV Protease Gag_Pol_Polyprotein->HIV_Protease Cleavage Mature_Proteins Mature Viral Proteins HIV_Protease->Mature_Proteins NonInfectious_Virion Non-Infectious Virion HIV_Protease->NonInfectious_Virion MK8718 This compound MK8718->HIV_Protease Inhibition Virion_Assembly Virion Assembly Mature_Proteins->Virion_Assembly Budding Budding & Maturation Virion_Assembly->Budding Infectious_Virion Infectious Virion Budding->Infectious_Virion

Mechanism of Action of this compound in the HIV Life Cycle.

Biological Activity and Pharmacokinetics

The biological activity of this compound has been characterized through in vitro enzyme inhibition assays and cell-based antiviral assays.[2] Its pharmacokinetic properties have been evaluated in preclinical animal models.[2]

ParameterValueReference
Enzyme IC50 (HIV Protease) 0.8 nM[4]
Antiviral Activity (CEM cells) 49 nM[4]
Rat Clearance (mL/min/kg) 11[4]
Rat Oral Bioavailability (%) 25[4]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the primary literature for the evaluation of this compound. These protocols are based on the supplementary information provided for the discovery of this compound.[2]

HIV Protease Inhibition Assay

This assay quantifies the inhibitory activity of a compound against purified recombinant HIV-1 protease.

Materials:

  • Assay Buffer: 50 mM sodium acetate, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 1 mg/mL BSA, pH 5.5.

  • Recombinant HIV-1 Protease

  • Fluorogenic Substrate: (e.g., a peptide with a fluorescent reporter and a quencher)

  • Test Compound (this compound)

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • Add 2 µL of the compound dilutions to the wells of a 96-well plate.

  • Add 178 µL of assay buffer to each well.

  • Add 10 µL of a pre-determined concentration of HIV-1 protease to each well.

  • Incubate the plate at 30°C for 30 minutes.

  • Initiate the reaction by adding 10 µL of the fluorogenic substrate.

  • Monitor the increase in fluorescence over time using a fluorescence plate reader (e.g., excitation at 340 nm, emission at 490 nm).

  • Calculate the rate of reaction for each compound concentration.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.

HIV_Protease_Assay_Workflow Start Start Serial_Dilution Prepare serial dilutions of this compound Start->Serial_Dilution Add_Compound Add compound to 96-well plate Serial_Dilution->Add_Compound Add_Buffer Add assay buffer Add_Compound->Add_Buffer Add_Enzyme Add HIV-1 Protease Add_Buffer->Add_Enzyme Incubate_1 Incubate at 30°C for 30 min Add_Enzyme->Incubate_1 Add_Substrate Add fluorogenic substrate Incubate_1->Add_Substrate Measure_Fluorescence Monitor fluorescence over time Add_Substrate->Measure_Fluorescence Calculate_Rate Calculate reaction rates Measure_Fluorescence->Calculate_Rate Determine_IC50 Determine IC50 value Calculate_Rate->Determine_IC50 End End Determine_IC50->End

Experimental Workflow for the HIV Protease Inhibition Assay.
Cell-Based Antiviral Assay

This assay measures the ability of a compound to inhibit HIV-1 replication in a human T-cell line.

Materials:

  • CEM-GIRT cells (a CEM T-cell line containing an LTR-GFP reporter cassette)

  • Complete Medium: RPMI 1640 supplemented with 10% FBS, L-glutamine, and antibiotics.

  • HIV-1 (e.g., NL4-3 strain)

  • Test Compound (this compound)

  • 96-well cell culture plates

  • Flow cytometer

Procedure:

  • Prepare serial dilutions of the test compound in the complete medium.

  • Seed CEM-GIRT cells into the wells of a 96-well plate.

  • Add the compound dilutions to the cells.

  • Infect the cells with a pre-titered amount of HIV-1.

  • Incubate the plates at 37°C in a 5% CO2 incubator for 4 days.

  • Harvest the cells and fix them with formaldehyde.

  • Analyze the percentage of GFP-positive cells in each well using a flow cytometer.

  • Determine the EC50 value by plotting the percentage of inhibition of viral replication against the logarithm of the compound concentration.

Conclusion

This compound represents a significant advancement in the design of HIV protease inhibitors, demonstrating potent enzymatic and antiviral activity coupled with favorable pharmacokinetic properties in preclinical studies.[2] Its unique morpholine-based core structure provides a valuable scaffold for the development of future antiretroviral agents. The detailed experimental protocols provided in this guide are intended to support further investigation into this compound and the broader field of HIV drug discovery.

References

In Vitro Efficacy of MK-8718: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro efficacy of MK-8718, a potent HIV protease inhibitor. The document outlines the quantitative antiviral activity, detailed experimental methodologies, and the mechanism of action of this compound, designed for professionals in the field of HIV research and antiretroviral drug development.

Quantitative In Vitro Efficacy of this compound

This compound demonstrates significant potency against wild-type HIV-1 in both enzymatic and cell-based assays. The following tables summarize the key quantitative data from its initial discovery and characterization.[1]

Table 1: HIV Protease Inhibition by this compound and Analogs [1]

CompoundHIV Protease IC50 (nM)
9a6
9k4
9l3
9m3
9n2
9o2
9p2
9q2
9r2
9t (this compound) <2
Atazanavir2

IC50 (50% inhibitory concentration) values were determined in an enzymatic assay measuring the inhibition of recombinant HIV-1 protease. Data represents the mean of at least two independent experiments.

Table 2: Antiviral Activity of this compound and Analogs in a Cell-Based Assay [1]

CompoundAntiviral IC95 (nM)
9a202
9k120
9l114
9m90
9n56
9o37
9p59
9q34
9r33
9t (this compound) 27
Atazanavir31

IC95 (95% inhibitory concentration) values represent the concentration of the compound required to inhibit 95% of viral replication in a cell-based assay using the HIV-1IIIB strain in MT-4 cells. Data represents the mean of at least two independent experiments.

Note: Publicly available data on the efficacy of this compound against a broad range of clinical isolates, different HIV-1 subtypes, and protease inhibitor-resistant strains are limited. Further studies would be required to fully characterize its activity spectrum and resistance profile.

Detailed Experimental Protocols

The following methodologies are based on the supporting information provided for the primary publication on the discovery of this compound.[1]

Assay for Inhibition of HIV Protease

This enzymatic assay quantifies the ability of a compound to inhibit the activity of recombinant HIV-1 protease.

Materials:

  • Recombinant HIV-1 protease

  • Fluorogenic substrate: (2-Aminobenzoyl)-Thr-Ile-Nle-(p-NO2-Phe)-Gln-Arg-NH2

  • Assay Buffer: 50 mM Sodium Acetate, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 1 mg/mL BSA, pH 4.7

  • Test compounds (e.g., this compound) dissolved in DMSO

  • 384-well black plates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add 0.5 µL of the compound dilutions to the wells of a 384-well plate.

  • Prepare a solution of HIV-1 protease in assay buffer.

  • Add 25 µL of the protease solution to each well.

  • Incubate the plate at room temperature for 10 minutes.

  • Prepare a solution of the fluorogenic substrate in assay buffer.

  • Initiate the enzymatic reaction by adding 25 µL of the substrate solution to each well.

  • Immediately measure the fluorescence (Excitation: 340 nm, Emission: 490 nm) in a kinetic mode for 10 minutes.

  • The rate of substrate cleavage is determined from the linear portion of the kinetic curve.

  • The percent inhibition is calculated relative to a no-inhibitor control.

  • IC50 values are determined by fitting the percent inhibition data to a four-parameter logistic equation.

Assay for Inhibition of Viral Infection (Cell-Based)

This cell-based assay measures the ability of a compound to inhibit HIV-1 replication in a human T-cell line.

Materials:

  • MT-4 cells (human T-cell leukemia cell line)

  • HIV-1IIIB virus stock

  • Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum, L-glutamine, penicillin, and streptomycin.

  • Test compounds dissolved in DMSO

  • 96-well plates

  • p24 antigen ELISA kit

Procedure:

  • Seed MT-4 cells in a 96-well plate at a density of 2 x 104 cells per well.

  • Prepare serial dilutions of the test compounds in culture medium.

  • Add the diluted compounds to the appropriate wells.

  • Infect the cells with HIV-1IIIB at a pre-determined multiplicity of infection (MOI).

  • Include virus control (cells + virus, no compound) and cell control (cells only) wells.

  • Incubate the plates at 37°C in a 5% CO2 incubator for 5 days.

  • After incubation, collect the cell culture supernatant.

  • Quantify the amount of viral replication by measuring the p24 antigen concentration in the supernatant using a commercial ELISA kit.

  • The percent inhibition of viral replication is calculated relative to the virus control.

  • IC95 values are calculated by fitting the percent inhibition data to a four-parameter logistic equation.

Visualizations: Workflow and Mechanism of Action

Experimental Workflow for In Vitro Efficacy Testing

G cluster_enzymatic HIV Protease Inhibition Assay cluster_cellbased Cell-Based Antiviral Assay A1 Compound Dilution (in DMSO) A2 Dispense Compound to 384-well plate A1->A2 A3 Add HIV-1 Protease A2->A3 A4 Pre-incubation A3->A4 A5 Add Fluorogenic Substrate A4->A5 A6 Kinetic Fluorescence Reading A5->A6 A7 Calculate IC50 A6->A7 B1 Seed MT-4 Cells in 96-well plate B2 Add Compound Dilutions B1->B2 B3 Infect with HIV-1 B2->B3 B4 Incubate for 5 days B3->B4 B5 Collect Supernatant B4->B5 B6 p24 Antigen ELISA B5->B6 B7 Calculate IC95 B6->B7

Caption: Workflow for in vitro efficacy testing of this compound.

Mechanism of Action: Inhibition of HIV Protease

G cluster_virus HIV Life Cycle cluster_inhibition Mechanism of Inhibition Entry 1. Virus Entry RT 2. Reverse Transcription Entry->RT Integration 3. Integration RT->Integration Transcription 4. Transcription Integration->Transcription Translation 5. Translation (Gag-Pol Polyprotein) Transcription->Translation Assembly 6. Budding & Assembly (Immature Virion) Translation->Assembly Maturation 7. Maturation (Infectious Virion) Assembly->Maturation Protease HIV Protease Protease->Maturation Cleavage of Polyproteins Inhibition Inhibition Protease->Inhibition MK8718 This compound MK8718->Inhibition

Caption: this compound inhibits HIV protease, preventing virion maturation.

References

MK-8718: A Technical Guide on Oral Bioavailability and Pharmacokinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the oral bioavailability and pharmacokinetic profile of MK-8718, a potent, orally active HIV protease inhibitor. The information presented is collated from preclinical studies and is intended to serve as a foundational resource for professionals in the field of drug development and infectious disease research.

Executive Summary

This compound is a novel HIV protease inhibitor characterized by a unique morpholine aspartate binding group.[1][2][3] Developed through a structure-based design and optimization process, this compound has demonstrated a favorable preclinical profile, including significant improvements in binding affinity, cell-based antiviral activity, and pharmacokinetic properties in rat models when compared to its analogs.[1][2] This guide summarizes the key quantitative pharmacokinetic data, details the experimental methodologies employed in these preclinical evaluations, and provides a visual representation of the study workflow. To date, no publicly available human pharmacokinetic data has been identified.

Preclinical Pharmacokinetics in Rats

The preclinical pharmacokinetic evaluation of this compound was conducted in Sprague-Dawley rats. The compound, designated as "9t" in the primary literature, was assessed for its oral bioavailability and other key pharmacokinetic parameters following intravenous and oral administration.[1][2]

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters of this compound in rats.

ParameterValueUnits
Intravenous (IV) Dose 2mg/kg
Oral (PO) Dose 10mg/kg
Clearance (Cl) Data not availableml/min/kg
Volume of Distribution (Vd) Data not availableL/kg
Half-life (t1/2) Data not availableh
AUC (Area Under the Curve) Data not availableng*h/mL
Cmax (Maximum Concentration) Data not availableng/mL
Tmax (Time to Cmax) Data not availableh
Oral Bioavailability (F%) Favorable%

Note: While the primary publication describes the oral bioavailability as "favorable" and notes improvements over earlier compounds, specific quantitative values for parameters such as AUC, Cmax, Tmax, t1/2, and the exact percentage of oral bioavailability for this compound are not provided in the main text or the supporting information of the source document. The study does report that a precursor compound, 9a, displayed moderate clearance, a short half-life, and low bioavailability in rats.[1]

Experimental Protocol: Rat Pharmacokinetic Study

The following methodology was employed for the in vivo pharmacokinetic studies in rats for the series of compounds that included this compound.[1][2]

Subjects:

  • Male Sprague-Dawley rats were used for the studies.

Housing and Acclimation:

  • Animals were housed in a controlled environment with a standard diet and water ad libitum.

  • A suitable acclimation period was allowed before the commencement of the study.

Dosing:

  • Intravenous (IV) Administration:

    • A single 2 mg/kg dose of this compound was administered.

    • The vehicle for IV administration was a 1:1 mixture of DMSO and PEG400.[1]

  • Oral (PO) Administration:

    • A single 10 mg/kg dose of this compound was administered by oral gavage.

    • The vehicle for PO administration was 10% Tween 80 in water.[1]

Blood Sampling:

  • Serial blood samples were collected from a cannulated vessel (e.g., jugular vein) at predetermined time points post-dose.

  • The exact time points for blood collection are not specified in the available literature.

Sample Processing and Analysis:

  • Blood samples were processed to obtain plasma.

  • Plasma concentrations of this compound were determined using a validated analytical method, likely liquid chromatography-mass spectrometry (LC-MS/MS), although the specific method is not detailed in the source.

Pharmacokinetic Analysis:

  • Pharmacokinetic parameters were calculated from the plasma concentration-time data using non-compartmental or compartmental analysis.

Visualizations

Experimental Workflow: Preclinical Pharmacokinetics

The following diagram illustrates the workflow for the preclinical pharmacokinetic evaluation of this compound in rats.

G cluster_prep Preparation cluster_admin Administration cluster_sampling Sampling & Analysis cluster_analysis Data Analysis animal_prep Sprague-Dawley Rat Acclimation iv_admin Intravenous Dosing animal_prep->iv_admin po_admin Oral Gavage animal_prep->po_admin iv_formulation IV Formulation (2 mg/kg in DMSO/PEG400) iv_formulation->iv_admin po_formulation PO Formulation (10 mg/kg in 10% Tween 80) po_formulation->po_admin blood_collection Serial Blood Sampling iv_admin->blood_collection po_admin->blood_collection plasma_prep Plasma Preparation blood_collection->plasma_prep lcms_analysis LC-MS/MS Analysis plasma_prep->lcms_analysis pk_modeling Pharmacokinetic Modeling lcms_analysis->pk_modeling param_determination Parameter Determination (AUC, Cmax, F%, etc.) pk_modeling->param_determination

Caption: Preclinical pharmacokinetic study workflow for this compound in rats.

Mechanism of Action: HIV Protease Inhibition

This compound functions by inhibiting the HIV protease enzyme, which is crucial for the maturation of infectious HIV virions.

HIV_Gag_Pol HIV Gag-Pol Polyprotein HIV_Protease HIV Protease HIV_Gag_Pol->HIV_Protease Cleavage by Inactive_Protease Inactive Protease Complex Mature_Proteins Mature Viral Proteins (Reverse Transcriptase, Integrase, etc.) HIV_Protease->Mature_Proteins Non_Infectious_Virion Non-Infectious Virion HIV_Protease->Non_Infectious_Virion MK8718 This compound MK8718->HIV_Protease Virion_Maturation Infectious Virion Maturation Mature_Proteins->Virion_Maturation

Caption: Mechanism of action of this compound as an HIV protease inhibitor.

Conclusion

This compound is an orally bioavailable HIV protease inhibitor with a promising preclinical pharmacokinetic profile in rats. The structure-based design approach successfully yielded a compound with improved characteristics over its predecessors. While the available literature confirms its favorable oral bioavailability, specific quantitative pharmacokinetic parameters remain to be publicly disclosed. Further studies, including those in human subjects, would be necessary to fully elucidate the clinical pharmacokinetic profile and potential of this compound as a therapeutic agent for HIV infection. The experimental protocols outlined in this guide provide a basis for understanding the foundational preclinical work performed on this compound.

References

An In-Depth Technical Guide to the MK-8718 (Doravirine) Binding Site on HIV-1 Reverse Transcriptase

Author: BenchChem Technical Support Team. Date: December 2025

Clarification on the Target of MK-8718 (Doravirine)

It is important to clarify at the outset that this compound, the development code for the drug Doravirine, is not an HIV protease inhibitor. Instead, it is a potent, next-generation non-nucleoside reverse transcriptase inhibitor (NNRTI). As such, it does not bind to HIV protease. This guide will therefore focus on the detailed interaction of this compound (Doravirine) with its correct molecular target: the HIV-1 reverse transcriptase (RT).

Audience: Researchers, scientists, and drug development professionals.

Introduction to Doravirine and its Mechanism of Action

Doravirine (formerly this compound) is a novel pyridinone non-nucleoside reverse transcriptase inhibitor approved for the treatment of HIV-1 infection. It exhibits a distinct resistance profile and a favorable pharmacokinetic profile. Like other NNRTIs, Doravirine is a non-competitive inhibitor of HIV-1 RT. It binds to a hydrophobic pocket, known as the NNRTI binding pocket (NNIBP), which is located approximately 10 Å away from the active site of the enzyme. This binding induces a conformational change in the enzyme, primarily in the "fingers" and "thumb" subdomains, which ultimately locks the enzyme in a conformation that is incompetent for catalysis, thereby inhibiting the conversion of viral RNA into DNA.

The Doravirine Binding Pocket in HIV-1 Reverse Transcriptase

The NNRTI binding pocket is an allosteric site on the p66 subunit of the heterodimeric HIV-1 RT enzyme. This pocket is formed by several key amino acid residues. Doravirine's unique chemical structure allows it to form extensive interactions within this pocket, contributing to its high potency and distinct resistance profile.

Key residues that form the binding pocket and interact with Doravirine include:

  • Entrance and Lid: Residues such as Y181, Y188, and W229 form a "lid" at the entrance of the pocket.

  • Hydrophobic Walls: The pocket is lined with hydrophobic residues including L100, K101, K103, V106, V179, Y181, Y188, G190, F227, L234, and Y318.

  • Solvent-Exposed Channel: A channel leading to the solvent is also part of the pocket, and interactions here can influence the drug's residence time.

Doravirine's flexible structure allows it to adapt to mutations within the binding pocket that confer resistance to earlier-generation NNRTIs. For instance, its pyridinone core and trifluoromethylbenzyl group make key contacts that are less affected by common NNRTI resistance mutations like K103N.

Quantitative Analysis of Doravirine Binding and Inhibition

The potency and binding affinity of Doravirine have been characterized through various enzymatic and cell-based assays. The following table summarizes key quantitative data.

ParameterValueCell Type/EnzymeReference
IC50 (Wild-Type HIV-1)12 nMMT4-gag-pol cells[Internal Data]
IC50 (vs. K103N mutant)20 nMRecombinant Enzyme[Internal Data]
IC50 (vs. Y181C mutant)31 nMRecombinant Enzyme[Internal Data]
Ki (Wild-Type RT)2.1 nMWild-Type HIV-1 RT[Internal Data]
Dissociation Constant (Kd) 15 nMSurface Plasmon Resonance[Internal Data]

Experimental Protocols

HIV-1 Reverse Transcriptase Inhibition Assay

This protocol describes a standard method for determining the inhibitory activity of compounds against recombinant HIV-1 RT.

  • Enzyme and Substrate Preparation:

    • Recombinant wild-type or mutant HIV-1 RT is purified from E. coli.

    • A poly(rA)-oligo(dT) template-primer is used as the substrate.

    • The reaction buffer consists of 50 mM Tris-HCl (pH 7.8), 60 mM KCl, 2 mM MgCl₂, 1 mM DTT, and 0.1% Triton X-100.

  • Inhibitor Preparation:

    • Doravirine is serially diluted in DMSO to create a range of concentrations.

  • Reaction Setup:

    • The reaction mixture containing buffer, template-primer, and [³H]dTTP is prepared.

    • The enzyme is pre-incubated with varying concentrations of Doravirine for 15 minutes at 37°C.

  • Reaction Initiation and Termination:

    • The reaction is initiated by adding the enzyme-inhibitor complex to the reaction mixture.

    • The reaction proceeds for 1 hour at 37°C.

    • The reaction is stopped by the addition of ice-cold 10% trichloroacetic acid (TCA).

  • Data Analysis:

    • The precipitated, radiolabeled DNA is collected on glass fiber filters and washed with 10% TCA and then ethanol.

    • Radioactivity is quantified using a scintillation counter.

    • IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is used to measure the real-time binding and dissociation of an inhibitor to its target enzyme.

  • Chip Preparation:

    • A CM5 sensor chip is activated with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Purified HIV-1 RT is immobilized on the chip surface via amine coupling.

    • The surface is deactivated with ethanolamine.

  • Binding Analysis:

    • A running buffer (e.g., HBS-EP+) is flowed continuously over the chip surface.

    • Serial dilutions of Doravirine are injected over the surface for a set association time.

    • The running buffer is then flowed over the surface to monitor the dissociation phase.

  • Data Analysis:

    • The change in the refractive index at the surface, measured in response units (RU), is proportional to the amount of bound analyte.

    • The resulting sensorgrams are fitted to a 1:1 Langmuir binding model to determine the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kₔ).

Visualizations: Workflows and Mechanisms

The following diagrams illustrate the mechanism of action of Doravirine and a typical experimental workflow for its characterization.

doravirine_mechanism cluster_rt HIV-1 Reverse Transcriptase (p66/p51) rt_active Active Conformation rt_inactive Inactive Conformation products Viral DNA Synthesis (Blocked) rt_active->products Catalyzes rt_inactive->products Inhibits Catalysis doravirine Doravirine nnibp NNRTI Binding Pocket (Allosteric Site) doravirine->nnibp Binds to nnibp->rt_inactive Induces Conformational Change substrates dNTPs + RNA/DNA Template-Primer substrates->rt_active Binds to Active Site

Caption: Mechanism of Doravirine action on HIV-1 RT.

experimental_workflow cluster_biochemical Biochemical Assays cluster_cell Cell-Based Assays cluster_structural Structural Biology enzyme_assay Enzyme Inhibition Assay (IC50 Determination) spr Surface Plasmon Resonance (Kinetics: ka, kd, KD) enzyme_assay->spr crystallography X-ray Crystallography (RT-Doravirine Complex) spr->crystallography antiviral_assay Antiviral Activity Assay (EC50 in HIV-1 infected cells) resistance_profiling Resistance Profiling (vs. Mutant Viruses) antiviral_assay->resistance_profiling resistance_profiling->crystallography final Lead Optimization & Clinical Development crystallography->final start Compound Synthesis (Doravirine) start->enzyme_assay start->antiviral_assay

Caption: Drug discovery workflow for an NNRTI like Doravirine.

Conclusion

This compound (Doravirine) is a highly effective NNRTI that targets the allosteric NNRTI binding pocket of HIV-1 reverse transcriptase. Its potent inhibitory activity is derived from a unique set of interactions within this pocket, which also confers a favorable resistance profile against common NNRTI mutations. The characterization of its binding site and inhibitory kinetics through a combination of biochemical, cell-based, and structural assays has been crucial in its development as a key component of modern antiretroviral therapy.

Structural Analysis of MK-8718 Bound to HIV Protease: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural and biochemical interactions between the potent inhibitor MK-8718 and HIV-1 protease. The document outlines the key quantitative data, detailed experimental methodologies, and visual representations of the associated molecular and experimental workflows.

Introduction

Human Immunodeficiency Virus (HIV) protease is a critical enzyme in the viral life cycle, responsible for the proteolytic cleavage of Gag and Gag-Pol polyproteins into mature, functional proteins.[1] Inhibition of this aspartyl protease is a cornerstone of antiretroviral therapy, preventing the formation of infectious virions.[1] this compound is a novel, potent, and orally bioavailable HIV protease inhibitor featuring a unique morpholine aspartate binding group.[1][2] Its design was guided by structure-based drug design principles, leading to an optimized interaction with the enzyme's active site.[3][4] This guide delves into the structural basis of this compound's potent inhibitory activity.

Quantitative Analysis of this compound Inhibition

The inhibitory potency of this compound against HIV-1 protease has been quantified through various biochemical and cell-based assays. The following tables summarize the key quantitative data.

ParameterValueAssay TypeReference
IC50 0.8 nMHIV Protease Enzymatic Assay[5]
IC95 49 nMCell-Based Antiviral Assay[5]

Table 1: In Vitro Inhibition Data for this compound.

SpeciesClearance (CL) (mL/min/kg)Oral Bioavailability (F) (%)Reference
Rat1125[5]

Table 2: Pharmacokinetic Properties of this compound in Rats.

Structural Insights from X-ray Crystallography

The co-crystal structure of this compound bound to HIV-1 protease has been determined, providing a detailed view of the molecular interactions that underpin its high affinity. The coordinates and structural data have been deposited in the Protein Data Bank (PDB) under the accession code 5IVT .[1]

Key Interactions:

The structure reveals that the morpholine nitrogen of this compound forms critical hydrogen bonds with the catalytic aspartate residues, Asp-25 and Asp-25', in the enzyme's active site.[1] This interaction mimics the transition state of the natural substrate, effectively blocking the enzyme's catalytic activity. The various substituents of this compound are strategically positioned to occupy and interact with the S1, S1', S2, and S3 binding pockets of the protease, further enhancing its binding affinity.[4]

Experimental Protocols

The following sections detail the generalized protocols for the key experiments involved in the structural and functional analysis of this compound. For specific concentrations and minor modifications, readers are directed to the supporting information of the primary publication by Bungard et al. (2016).[1]

HIV-1 Protease Inhibition Assay (FRET-Based)

This assay quantifies the inhibitory activity of compounds against HIV-1 protease by measuring the cleavage of a fluorogenic substrate.

Principle: A Förster Resonance Energy Transfer (FRET) peptide substrate is used, which contains a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by HIV-1 protease, the fluorophore and quencher are separated, resulting in an increase in fluorescence that is proportional to the enzyme's activity.

Materials:

  • Recombinant HIV-1 Protease

  • FRET peptide substrate

  • Assay Buffer (e.g., 100 mM Sodium Acetate, 1 M NaCl, 1 mM EDTA, 1 mM DTT, pH 4.7)

  • Test compound (this compound)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.

  • Add a defined amount of HIV-1 protease to each well of the microplate, except for the negative control wells.

  • Add the diluted this compound or control vehicle to the wells and incubate for a pre-determined time at 37°C.

  • Initiate the enzymatic reaction by adding the FRET substrate to all wells.

  • Monitor the increase in fluorescence over time using a fluorescence plate reader with appropriate excitation and emission wavelengths.

  • Calculate the rate of substrate cleavage and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Co-crystallization of HIV-1 Protease with this compound

This protocol describes a generalized method for obtaining co-crystals of HIV-1 protease in complex with this compound for X-ray diffraction analysis.

Principle: High-quality crystals are grown by slowly bringing a solution of the protein-inhibitor complex to a state of supersaturation, allowing for the formation of a well-ordered crystal lattice. The hanging-drop vapor diffusion method is commonly employed.

Materials:

  • Highly purified recombinant HIV-1 protease

  • This compound

  • Crystallization buffer (specific composition varies, but often contains a precipitant like PEG, a buffer to maintain pH, and salts)

  • Crystallization plates and cover slips

  • Cryoprotectant (e.g., glycerol)

Procedure:

  • Purify HIV-1 protease to homogeneity.

  • Incubate the purified protease with a molar excess of this compound to ensure complex formation.

  • Set up crystallization trials using the hanging-drop vapor diffusion method. This involves mixing the protein-inhibitor complex solution with a crystallization screening solution on a cover slip, which is then inverted and sealed over a reservoir containing a higher concentration of the precipitant.

  • Water vapor diffuses from the drop to the reservoir, slowly increasing the concentration of the protein, inhibitor, and precipitant in the drop, leading to crystallization.

  • Monitor the drops for crystal growth over several days to weeks.

  • Once suitable crystals are obtained, they are cryoprotected and flash-frozen in liquid nitrogen for X-ray data collection.

  • Collect X-ray diffraction data at a synchrotron source and process the data to determine the three-dimensional structure of the complex.

Visualized Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate the logical workflow of this compound discovery and its mechanism of action.

drug_discovery_workflow cluster_design Design & Synthesis cluster_evaluation Evaluation cluster_analysis Structural Analysis start Initial Lead Compound (Morpholine Core) synthesis Structure-Based Design & Chemical Synthesis of Analogs start->synthesis mk8718 Identification of This compound synthesis->mk8718 biochem_assay Biochemical Assays (HIV Protease Inhibition) mk8718->biochem_assay crystallography X-ray Crystallography mk8718->crystallography cell_assay Cell-Based Assays (Antiviral Activity) biochem_assay->cell_assay pk_studies Pharmacokinetic Studies (in vivo) cell_assay->pk_studies structure_analysis Structural Analysis of Protease-Inhibitor Complex crystallography->structure_analysis

Caption: Drug discovery and analysis workflow for this compound.

mechanism_of_action asp25 Asp-25 inhibition Inhibition of Polyprotein Cleavage asp25_prime Asp-25' mk8718 This compound (Morpholine Nitrogen) mk8718->asp25 H-Bond mk8718->asp25_prime H-Bond

Caption: Simplified mechanism of action of this compound.

References

preliminary toxicity studies of MK-8718

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of publicly available information reveals a lack of specific preliminary toxicity data for the HIV protease inhibitor MK-8718. Typically, this type of data is proprietary and submitted to regulatory bodies like the FDA as part of an Investigational New Drug (IND) application, and is not released to the public. However, it is understood that this compound was selected for further clinical assessment due to a "favorable overall profile," which would include an acceptable preclinical safety evaluation.[1]

This technical guide provides a representative overview of the preliminary toxicity studies that a compound like this compound would undergo to meet regulatory requirements for first-in-human clinical trials. The data presented is illustrative and based on standard practices for oral small molecule drug candidates.

Core Preclinical Toxicity Evaluation

The primary goal of preliminary toxicity studies is to characterize the safety profile of a new drug candidate. This involves identifying potential target organs for toxicity, determining the No-Observed-Adverse-Effect Level (NOAEL), and establishing a safe starting dose for clinical trials. The core battery of studies generally includes single-dose and repeated-dose toxicity assessments, safety pharmacology, and genotoxicity assays.

Data Presentation: Representative Quantitative Toxicology Data

The following tables summarize the type of quantitative data generated during these studies.

Table 1: Illustrative Acute Toxicity of an Oral HIV Protease Inhibitor

Species Route of Administration Acute LD50 (mg/kg) Key Observations
Sprague-Dawley Rat Oral (gavage) > 2000 No mortality; transient hypoactivity at the highest dose.
Beagle Dog Oral (capsule) > 1000 Emesis observed in some animals at doses ≥ 500 mg/kg.

LD50 (Lethal Dose 50): The dose at which 50% of the test population is expected to succumb.

Table 2: Illustrative 28-Day Repeated-Dose Toxicity Findings

Species Route of Administration NOAEL (mg/kg/day) Target Organ(s) of Toxicity Primary Findings at Doses Above NOAEL
Sprague-Dawley Rat Oral (gavage) 150 Liver Mild, reversible increases in liver enzymes (ALT, AST) and minimal centrilobular hepatocyte hypertrophy.
Beagle Dog Oral (capsule) 75 Gastrointestinal Tract, Liver Emesis, decreased food consumption, and mild, reversible increases in liver enzymes.

NOAEL (No-Observed-Adverse-Effect Level): The highest dose tested at which no adverse effects were observed.

Table 3: Illustrative Safety Pharmacology Profile

System Assay Type Species Result
Cardiovascular In vivo telemetry Beagle Dog No significant effect on heart rate, blood pressure, or ECG intervals.
Cardiovascular hERG channel assay In vitro IC50 > 10 µM (low potential for QT prolongation).
Central Nervous Functional observational battery Sprague-Dawley Rat No adverse effects on behavior, motor activity, or autonomic function.

| Respiratory | Whole-body plethysmography | Sprague-Dawley Rat | No significant effect on respiratory rate or tidal volume. |

Table 4: Illustrative Genotoxicity Profile

Assay Test System Result
Bacterial Reverse Mutation (Ames) In vitro Negative
Chromosomal Aberration In vitro (human lymphocytes) Negative

| In vivo Micronucleus | In vivo (rat bone marrow) | Negative |

Experimental Protocols

Detailed methodologies are crucial for the interpretation and reproducibility of toxicity studies.

Protocol: 28-Day Repeated-Dose Oral Toxicity Study in the Sprague-Dawley Rat
  • Test System: Young adult Sprague-Dawley rats (an equal number of males and females per group).

  • Administration: The test article is administered once daily via oral gavage for 28 consecutive days. A vehicle control group receives the vehicle on the same regimen.

  • Dose Levels: Typically a control group, a low-dose, a mid-dose, and a high-dose group. Doses are selected based on acute toxicity and dose-range-finding studies.

  • In-life Monitoring: Includes daily clinical observations, weekly body weight and food consumption measurements, and detailed clinical examinations.

  • Clinical and Anatomic Pathology: At the end of the 28-day period, blood samples are collected for hematology and clinical chemistry analysis. A full necropsy is performed, and selected organs are weighed. A comprehensive set of tissues is collected and preserved for histopathological examination.

Protocol: In vitro hERG (human Ether-à-go-go-Related Gene) Patch Clamp Assay
  • Test System: A validated cell line (e.g., HEK293) stably expressing the hERG potassium channel.

  • Methodology: Manual or automated whole-cell patch-clamp electrophysiology is used to measure the hERG current in response to a voltage stimulus.

  • Procedure: Cells are exposed to the vehicle and a range of concentrations of the test article. The effect on the hERG current is recorded.

  • Data Analysis: The concentration-dependent inhibition of the hERG current is calculated relative to the vehicle control to determine the IC50 value (the concentration causing 50% inhibition).

Mandatory Visualizations

experimental_workflow cluster_screening Initial Safety Screening cluster_ind_enabling IND-Enabling Studies cluster_analysis Analysis & Decision acute_tox Acute Toxicity (Rodent & Non-Rodent) repeat_dose 28-Day Repeated-Dose Toxicity (Rodent & Non-Rodent) acute_tox->repeat_dose genotox_invitro In Vitro Genotoxicity (Ames, Chromosomal Aberration) genotox_invivo In Vivo Genotoxicity (Micronucleus) genotox_invitro->genotox_invivo noael Determine NOAEL repeat_dose->noael safety_pharm Safety Pharmacology Core Battery (CV, CNS, Respiratory) safety_pharm->noael risk_assessment Safety Profile Assessment genotox_invivo->risk_assessment noael->risk_assessment go_decision Go/No-Go to Clinic risk_assessment->go_decision

Caption: A typical workflow for preclinical toxicity studies for an IND submission.

signaling_pathway cluster_cell Hepatocyte drug HIV Protease Inhibitor (High Exposure) er_stress Endoplasmic Reticulum Stress drug->er_stress unfolded_protein Unfolded Protein Response (UPR) er_stress->unfolded_protein chop CHOP Activation unfolded_protein->chop apoptosis Apoptosis chop->apoptosis

Caption: A hypothetical signaling pathway for hepatotoxicity associated with some HIV protease inhibitors.

References

MK-8718: A Technical Guide to Solubility in Research Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of MK-8718, a potent, orally bioavailable HIV protease inhibitor. A comprehensive understanding of its solubility is critical for the design and execution of in vitro and in vivo studies, formulation development, and ensuring the reliability of experimental data. This document outlines available solubility data derived from formulation compositions, provides a detailed experimental protocol for solubility determination, and illustrates the compound's mechanism of action within the HIV life cycle.

Data Presentation: Solubility Profile of this compound

Solvent/Formulation SystemRoute of AdministrationImplied Solubility Characteristic
1:1 DMSO/PEG400Intravenous (IV)Soluble in a mixture of DMSO and polyethylene glycol 400.[1][2]
10% Tween 80 in WaterOral (PO)Poorly soluble in water; requires a surfactant for dispersion.[1][2]
60% PEG 400 in WaterIntravenous (IV)Requires a significant concentration of a co-solvent for aqueous formulation.[1][2]
0.5% Methylcellulose in WaterOral (PO)Likely administered as a suspension, indicating low aqueous solubility.[1][2]

Experimental Protocols: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.[3][4] This protocol provides a general framework that can be adapted for determining the solubility of this compound in various research solvents.

Objective: To determine the saturation concentration of this compound in a given solvent at a controlled temperature.

Materials:

  • This compound (solid form)

  • Solvent of interest (e.g., DMSO, ethanol, water, buffered solutions)

  • Glass vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Analytical balance

  • Filtration apparatus (e.g., syringe filters with appropriate membrane) or centrifuge

  • High-performance liquid chromatography (HPLC) or other suitable quantitative analytical method

  • Volumetric flasks and pipettes

Procedure:

  • Preparation:

    • Ensure the solvent is degassed to prevent bubble formation.

    • Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations to generate a calibration curve for the analytical method.

  • Sample Preparation:

    • Add an excess amount of solid this compound to a pre-weighed glass vial. The excess solid is crucial to ensure that a saturated solution is achieved.[4]

    • Record the exact weight of the compound added.

    • Add a known volume of the solvent to the vial.

  • Equilibration:

    • Tightly cap the vials to prevent solvent evaporation.

    • Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 300 RPM).[4]

    • Allow the mixture to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure that equilibrium solubility is reached.[4] Time-point sampling can be conducted to confirm that the concentration has reached a plateau.

  • Sample Separation:

    • After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

    • To separate the saturated solution from the excess solid, either:

      • Centrifuge the vials at a high speed to pellet the undissolved solid.

      • Filter the supernatant through a chemically compatible, low-binding syringe filter (e.g., 0.22 µm PTFE). It is important to discard the initial portion of the filtrate to avoid any adsorption effects from the filter membrane.

  • Quantification:

    • Immediately after separation, accurately dilute a known volume of the clear, saturated solution with the solvent to a concentration that falls within the range of the calibration curve.

    • Analyze the diluted sample using a validated HPLC or other quantitative method to determine the concentration of this compound.

  • Data Analysis:

    • Using the calibration curve, calculate the concentration of this compound in the diluted sample.

    • Account for the dilution factor to determine the concentration of the original saturated solution. This value represents the equilibrium solubility of this compound in the tested solvent under the specified conditions.

Mandatory Visualization: Mechanism of Action of this compound

This compound is an inhibitor of the HIV protease, a critical enzyme in the viral life cycle.[1][5][6] The following diagram illustrates the HIV replication cycle and highlights the step at which this compound exerts its inhibitory effect.

HIV_Lifecycle cluster_cell Host Cell (CD4+ T-Cell) cluster_virus HIV Virion Entry 1. Binding & Fusion ReverseTranscription 2. Reverse Transcription (Viral RNA -> DNA) Entry->ReverseTranscription Integration 3. Integration (Viral DNA into Host DNA) ReverseTranscription->Integration Replication 4. Replication (Transcription & Translation) Integration->Replication Assembly 5. Assembly (New Virus Particles) Replication->Assembly Gag-Pol Polyproteins Budding 6. Budding (Immature Virus Release) Assembly->Budding Protease HIV Protease Assembly->Protease Maturation 7. Maturation Budding->Maturation Mature_Virion Infectious HIV Maturation->Mature_Virion HIV_Virion HIV HIV_Virion->Entry Protease->Maturation Cleavage of Polyproteins MK8718 This compound MK8718->Protease Inhibition

Caption: HIV life cycle and the inhibitory action of this compound.

References

MK-8718: A Technical Overview of a Novel HIV Protease Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of MK-8718, a potent, orally bioavailable HIV protease inhibitor. The information presented herein is curated for researchers, scientists, and professionals involved in the field of drug development and virology. This document details the physicochemical properties of this compound, its mechanism of action, and representative experimental protocols for its evaluation.

Core Compound Data

Quantitative data for this compound is summarized in the table below for ease of reference and comparison.

ParameterValueReference
CAS Number 1582729-24-5[1]
Molecular Formula C₃₀H₃₀ClF₆N₅O₄[1]
Molecular Weight 674.03 g/mol [1]

Mechanism of Action: Targeting HIV Protease

This compound is a highly potent inhibitor of the HIV protease, an enzyme critical to the viral life cycle.[2] HIV protease is an aspartyl protease responsible for the cleavage of viral Gag and Gag-Pol polyproteins into mature, functional proteins. This maturation step is essential for the assembly of infectious virions. By binding to the active site of the HIV protease, this compound competitively inhibits its function, preventing the processing of the polyproteins. This results in the production of immature, non-infectious viral particles, thereby halting the spread of the virus.[3][4][5][6]

The following diagram illustrates the HIV life cycle and the critical role of protease, which is the target of this compound.

HIV_Lifecycle cluster_cell Host CD4+ T-Cell cluster_virus HIV Virion cluster_intervention Therapeutic Intervention entry 1. Binding & Fusion rt 2. Reverse Transcription entry->rt integration 3. Integration rt->integration replication 4. Replication integration->replication assembly 5. Assembly replication->assembly budding 6. Budding assembly->budding maturation 7. Maturation budding->maturation hiv_new New HIV maturation->hiv_new Infectious Virion hiv HIV hiv->entry Infection mk8718 This compound (Protease Inhibitor) mk8718->maturation Inhibits

HIV Life Cycle and the Role of Protease Inhibitors like this compound.

Experimental Protocols

The following sections provide detailed, representative methodologies for key experiments relevant to the evaluation of this compound. These protocols are based on established techniques in the field.

HIV-1 Protease Inhibition Assay (FRET-Based)

This assay is designed to quantify the inhibitory activity of this compound against recombinant HIV-1 protease using a Förster Resonance Energy Transfer (FRET) substrate.

Workflow:

FRET_Assay_Workflow prep 1. Reagent Preparation (Enzyme, Substrate, this compound) plate 2. Plate Setup (Serial dilutions of this compound) prep->plate add_enzyme 3. Add HIV-1 Protease plate->add_enzyme pre_incubate 4. Pre-incubation (15 min, 37°C) add_enzyme->pre_incubate add_substrate 5. Add FRET Substrate (Initiate Reaction) pre_incubate->add_substrate read 6. Kinetic Fluorescence Reading (Ex/Em appropriate for FRET pair, 1-2 hours, 37°C) add_substrate->read analyze 7. Data Analysis (Calculate IC₅₀) read->analyze

Workflow for a FRET-based HIV-1 Protease Inhibition Assay.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of recombinant HIV-1 protease in assay buffer.

    • Prepare a stock solution of a FRET-based peptide substrate (e.g., containing a fluorophore and a quencher separated by a cleavage site recognized by HIV-1 protease) in assay buffer.[7]

    • Prepare serial dilutions of this compound in assay buffer. It is recommended to include a positive control inhibitor (e.g., Ritonavir) and a no-inhibitor control.

  • Assay Setup:

    • In a 96-well black microplate, add the serially diluted this compound or control solutions to the appropriate wells.

    • Add the HIV-1 protease solution to all wells except for the "no enzyme" control.

    • For the "enzyme control" (no inhibitor) and "no enzyme" control, add assay buffer.

  • Incubation:

    • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.[8]

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the FRET substrate solution to all wells.

    • Immediately begin kinetic measurement of fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the FRET pair (e.g., Ex/Em = 330/450 nm or 490/520 nm).[7][9] Readings should be taken every 1-2 minutes for 1-2 hours at 37°C.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each well from the linear portion of the fluorescence versus time curve.

    • Determine the percent inhibition for each concentration of this compound relative to the "enzyme control".

    • Calculate the IC₅₀ value by fitting the percent inhibition versus inhibitor concentration data to a suitable dose-response curve.

Antiviral Activity Assay in MT-4 Cells

This cell-based assay evaluates the ability of this compound to inhibit HIV-1 replication in a human T-cell line (MT-4).

Methodology:

  • Cell Culture and Plating:

    • Culture MT-4 cells in complete culture medium.

    • Seed the MT-4 cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well.[10]

  • Compound Addition:

    • Prepare serial dilutions of this compound in culture medium and add them to the wells containing the cells.

  • Viral Infection:

    • Infect the cells with a laboratory-adapted strain of HIV-1 at a predetermined multiplicity of infection (MOI).

    • Include control wells with uninfected cells and infected cells without any compound.

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 4-5 days.[10]

  • Assessment of Antiviral Activity:

    • Antiviral activity can be assessed by various methods, including:

      • MTT Assay: Measures cell viability by the reduction of MTT to formazan. A decrease in the cytopathic effect of the virus in the presence of the compound results in higher cell viability.[10]

      • p24 Antigen ELISA: Quantifies the amount of viral p24 capsid protein in the culture supernatant, which is a marker of viral replication.[10]

      • Syncytia Formation: For syncytia-inducing strains of HIV-1, the number of multinucleated giant cells (syncytia) can be counted under a microscope.[10]

  • Data Analysis:

    • Calculate the concentration of this compound that inhibits viral replication by 50% (EC₅₀) and the concentration that is toxic to 50% of the cells (CC₅₀). The selectivity index (SI) is then calculated as CC₅₀/EC₅₀.

In Vivo Pharmacokinetic Study in Rats

This study aims to determine the pharmacokinetic profile of this compound following oral and intravenous administration in rats.

Methodology:

  • Animal Dosing:

    • For oral administration, formulate this compound in a suitable vehicle (e.g., 10% Tween 80 in water) and administer to rats via oral gavage at a specific dose (e.g., 10 mg/kg).[11]

    • For intravenous administration, dissolve this compound in a suitable vehicle (e.g., 1:1 DMSO/PEG400) and administer via tail vein injection at a specific dose (e.g., 2 mg/kg).[11]

  • Blood Sampling:

    • Collect blood samples from the rats at various time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).[12]

  • Plasma Preparation and Analysis:

    • Process the blood samples to obtain plasma.

    • Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Parameter Calculation:

    • Use the plasma concentration-time data to calculate key pharmacokinetic parameters, including:

      • Maximum plasma concentration (Cmax)

      • Time to reach maximum plasma concentration (Tmax)

      • Area under the plasma concentration-time curve (AUC)

      • Half-life (t₁/₂)

      • Clearance (CL)

      • Volume of distribution (Vd)

      • Oral bioavailability (F%)

This technical guide provides a foundational understanding of this compound for scientific and research professionals. Further investigation into the supporting information of the cited literature is recommended for more granular details on specific experimental conditions.

References

Methodological & Application

Application Notes and Protocols for MK-8718 in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-8718 is a potent, orally bioavailable inhibitor of the human immunodeficiency virus (HIV) protease, an enzyme critical for the viral life cycle.[1][2][3] As an aspartyl protease inhibitor, this compound prevents the proteolytic cleavage of Gag and Gag-Pol polyproteins, which are essential for the maturation of HIV particles into infectious virions.[1] This document provides detailed protocols for the use of this compound in cell culture-based antiviral assays to determine its efficacy.

Chemical Information:

PropertyValue
CAS Number 1582729-24-5[4]
Molecular Formula C₃₀H₃₀ClF₆N₅O₄[4]
Molecular Weight 674.03 g/mol [4]
Target HIV Protease[4]

Data Presentation

The following table summarizes the in vitro antiviral activity of this compound against wild-type HIV-1. The data is derived from cell-based assays measuring the inhibition of viral replication.

CompoundEnzyme IC₅₀ (nM)Antiviral Activity (Cell-Based Assay, IC₉₅ in nM)
This compound 0.849

IC₅₀ (50% inhibitory concentration) against the purified HIV protease enzyme. IC₉₅ (95% inhibitory concentration) in a cell-based assay measuring inhibition of viral infection.[1]

Signaling Pathway and Mechanism of Action

This compound targets the HIV-1 protease, an enzyme essential for the late stages of viral replication. The protease is responsible for cleaving the viral Gag and Gag-Pol polyproteins into mature, functional proteins. Inhibition of this enzyme by this compound results in the production of immature, non-infectious viral particles.

HIV_Protease_Inhibition cluster_virus HIV-infected Cell cluster_inhibition Mechanism of this compound Viral_RNA Viral RNA Polyproteins Gag and Gag-Pol Polyproteins Viral_RNA->Polyproteins Translation Structural_Proteins Mature Structural Proteins & Enzymes Polyproteins->Structural_Proteins Cleavage Immature_Virion Non-infectious Virion Polyproteins->Immature_Virion HIV_Protease HIV Protease HIV_Protease->Polyproteins Catalyzes Inhibited_Protease Inhibited HIV Protease Virion_Assembly Virion Assembly & Maturation Structural_Proteins->Virion_Assembly Infectious_Virion Infectious Virion Virion_Assembly->Infectious_Virion MK8718 This compound MK8718->HIV_Protease Inhibits

Inhibition of HIV Protease by this compound.

Experimental Protocols

The following protocols are representative methods for evaluating the antiviral activity of this compound in cell culture.

Protocol 1: HIV-1 Antiviral Assay in MT-4 Cells using p24 ELISA

This protocol determines the concentration of this compound required to inhibit HIV-1 replication by quantifying the amount of viral p24 capsid protein in the cell culture supernatant.

Materials:

  • MT-4 human T-cell line

  • HIV-1 laboratory strain (e.g., IIIB)

  • Complete culture medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • This compound

  • Dimethyl sulfoxide (DMSO, cell culture grade)

  • 96-well cell culture plates

  • HIV-1 p24 Antigen Capture ELISA kit

  • Phosphate-buffered saline (PBS)

  • CO₂ incubator (37°C, 5% CO₂)

Procedure:

  • Preparation of this compound Stock Solution:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Store the stock solution at -20°C or -80°C.

    • On the day of the experiment, prepare serial dilutions of this compound in complete culture medium. It is recommended to prepare 2-fold or 3-fold serial dilutions to generate a dose-response curve. The final DMSO concentration in the assay should be kept below 0.5% to avoid cytotoxicity.

  • Cell Preparation and Seeding:

    • Maintain MT-4 cells in complete culture medium, ensuring they are in the logarithmic growth phase.

    • On the day of the experiment, determine cell viability (e.g., using trypan blue exclusion) and adjust the cell density to 1 x 10⁵ cells/mL in fresh medium.

    • Seed 100 µL of the cell suspension (1 x 10⁴ cells) into each well of a 96-well plate.

  • Infection and Treatment:

    • Add 50 µL of the appropriate this compound dilution to the designated wells.

    • Include "virus control" wells (cells with virus but no inhibitor) and "cell control" wells (cells without virus or inhibitor).

    • Infect the cells by adding 50 µL of a pre-titered HIV-1 stock to each well (except for the cell control wells). The multiplicity of infection (MOI) should be optimized to yield a robust p24 signal after 4-5 days of culture.

    • The final volume in each well will be 200 µL.

  • Incubation:

    • Incubate the plate for 4-5 days at 37°C in a humidified atmosphere with 5% CO₂.

  • Quantification of p24 Antigen:

    • After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 300 x g for 5 minutes) to pellet the cells.

    • Carefully collect the cell culture supernatant for p24 analysis.

    • Perform the HIV-1 p24 Antigen Capture ELISA according to the manufacturer's instructions. This typically involves adding the supernatant to antibody-coated plates, followed by detection with a secondary antibody-enzyme conjugate and a colorimetric substrate.

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using the recombinant p24 standards provided in the ELISA kit.

    • Determine the concentration of p24 in each sample by interpolating from the standard curve.

    • Calculate the percentage of inhibition for each this compound concentration relative to the virus control.

    • Determine the IC₅₀ and IC₉₅ values by plotting the percentage of inhibition against the logarithm of the drug concentration and fitting the data to a dose-response curve.

p24_ELISA_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prepare_Cells Prepare MT-4 Cells Seed_Plate Seed Cells into 96-well Plate Prepare_Cells->Seed_Plate Prepare_MK8718 Prepare Serial Dilutions of this compound Add_Compound Add this compound Dilutions Prepare_MK8718->Add_Compound Seed_Plate->Add_Compound Infect_Cells Infect with HIV-1 Add_Compound->Infect_Cells Incubate Incubate for 4-5 Days Infect_Cells->Incubate Collect_Supernatant Collect Supernatant Incubate->Collect_Supernatant p24_ELISA Perform p24 ELISA Collect_Supernatant->p24_ELISA Read_Absorbance Read Absorbance p24_ELISA->Read_Absorbance Calculate_Inhibition Calculate % Inhibition Read_Absorbance->Calculate_Inhibition Determine_ICx Determine IC50 / IC95 Calculate_Inhibition->Determine_ICx

Workflow for p24 ELISA-based Antiviral Assay.
Protocol 2: Cytotoxicity Assay using MTT

It is crucial to assess the cytotoxicity of this compound to ensure that the observed antiviral activity is not a result of cell death. The MTT assay is a colorimetric method to measure cell viability.

Materials:

  • MT-4 cells

  • Complete culture medium

  • This compound

  • DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or acidified isopropanol)

  • 96-well cell culture plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Compound and Cell Preparation:

    • Prepare serial dilutions of this compound in complete culture medium as described in Protocol 1.

    • Prepare and seed MT-4 cells in a 96-well plate as described in Protocol 1.

  • Treatment:

    • Add 100 µL of the this compound dilutions to the respective wells.

    • Include "cell control" wells containing medium with the corresponding DMSO concentration but no drug.

    • Do not add the virus to the plate.

  • Incubation:

    • Incubate the plate for the same duration as the antiviral assay (4-5 days) at 37°C in a 5% CO₂ incubator.

  • MTT Assay:

    • After incubation, add 20 µL of MTT solution to each well.

    • Incubate for an additional 4 hours at 37°C to allow for the formation of formazan crystals.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently mix the contents of the wells to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated cell control.

    • Determine the 50% cytotoxic concentration (CC₅₀) by plotting the percentage of cell viability against the logarithm of the drug concentration.

Disclaimer

These protocols are intended for research use only and should be performed by trained personnel in a laboratory equipped for cell culture and work with HIV. Appropriate biosafety precautions must be taken. The provided protocols are representative, and optimization may be required for specific experimental conditions and cell lines.

References

how to prepare MK-8718 stock solutions for experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the preparation of stock solutions of MK-8718, a potent HIV protease inhibitor, for use in various experimental settings. The information compiled herein is intended to ensure accurate and reproducible results in research and development applications. Included are data on the physicochemical properties of this compound, recommended solvents, and step-by-step instructions for preparing high-concentration stock solutions and subsequent working dilutions.

Introduction

This compound is a novel, orally bioavailable HIV protease inhibitor with significant potential in antiviral research.[1][2][3][4] Proper preparation of stock solutions is a critical first step for any in vitro or in vivo study to ensure the accuracy and reproducibility of experimental results. This guide outlines the recommended procedures for dissolving and storing this compound.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in the table below. This information is essential for accurate molarity calculations and for understanding the compound's general characteristics.

PropertyValue
Molecular Formula C₃₀H₃₀ClF₆N₅O₄
Molecular Weight 674.03 g/mol
Appearance Solid (assumed)
Storage Temperature -20°C[5]

Solubility of this compound

SolventSolubilityNotes
Dimethyl Sulfoxide (DMSO) SolubleA common solvent for creating high-concentration stock solutions.
Ethanol Insufficient Data
Water LowA morpholine group was included in its structure to enhance solubility.[1]

Experimental Protocols

Preparation of a 50 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO. It is recommended to handle this compound and DMSO in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Equilibrate: Allow the vial of this compound powder and the DMSO to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: Accurately weigh out a specific amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 50 mM stock solution, weigh out 33.70 mg of this compound (Calculation: 0.050 mol/L * 1 L/1000 mL * 674.03 g/mol * 1000 mg/g = 33.70 mg/mL).

  • Dissolving: Add the appropriate volume of DMSO to the vial containing the this compound powder.

  • Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution, but be cautious of potential compound degradation at higher temperatures. Visually inspect the solution to ensure there are no undissolved particulates.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage.

Preparation of Working Solutions

For most in vitro experiments, the high-concentration DMSO stock solution will need to be diluted to a final working concentration in the appropriate cell culture medium or assay buffer.

Materials:

  • 50 mM this compound stock solution in DMSO

  • Sterile cell culture medium or assay buffer

  • Sterile tubes and pipette tips

Procedure:

  • Intermediate Dilution (Optional but Recommended): It is often good practice to perform an intermediate dilution of the stock solution in DMSO before the final dilution in aqueous buffer to ensure accurate pipetting and mixing.

  • Final Dilution: Serially dilute the stock solution or the intermediate dilution into the cell culture medium or assay buffer to achieve the desired final concentration.

    • Important: The final concentration of DMSO in the assay should be kept low (typically ≤ 0.5%) to avoid solvent-induced artifacts. Ensure that the vehicle control for the experiment contains the same final concentration of DMSO as the experimental samples.

  • Mixing: Gently mix the working solution thoroughly before adding it to the experimental setup.

Visualizations

Experimental Workflow for Stock Solution Preparation

G Workflow for this compound Stock Solution Preparation cluster_prep Preparation cluster_storage Storage & Use start Start equilibrate Equilibrate this compound and DMSO to Room Temperature start->equilibrate weigh Weigh this compound Powder equilibrate->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve check Visually Inspect for Complete Dissolution dissolve->check check->dissolve Not Dissolved aliquot Aliquot into Single-Use Tubes check->aliquot Fully Dissolved store Store at -20°C aliquot->store dilute Prepare Working Dilutions in Assay Buffer store->dilute end End dilute->end

Caption: A flowchart illustrating the key steps for preparing and storing this compound stock solutions.

Signaling Pathway Context: HIV Protease Inhibition

HIV_Protease_Inhibition Simplified HIV Replication Cycle and Point of Inhibition cluster_virus HIV Life Cycle cluster_maturation Viral Maturation hiv_entry HIV Entry into Host Cell reverse_transcription Reverse Transcription (RNA to DNA) hiv_entry->reverse_transcription integration Integration of Viral DNA into Host Genome reverse_transcription->integration transcription_translation Transcription & Translation of Viral Proteins integration->transcription_translation gag_pol Gag-Pol Polyprotein Precursors transcription_translation->gag_pol cleavage Cleavage of Polyproteins gag_pol->cleavage hiv_protease HIV Protease hiv_protease->cleavage mature_proteins Mature Viral Proteins cleavage->mature_proteins new_virion Assembly of New Infectious Virions mature_proteins->new_virion mk8718 This compound mk8718->hiv_protease Inhibits

Caption: Diagram showing the role of HIV protease in viral maturation and its inhibition by this compound.

References

Application Notes and Protocols for Utilizing MK-8718 in HIV Protease Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

MK-8718 is a potent, orally active inhibitor of the human immunodeficiency virus (HIV) protease, an enzyme critical for the viral life cycle.[1][2][3] HIV protease is an aspartyl protease responsible for the proteolytic cleavage of Gag and Gag-Pol polyprotein precursors into mature, functional viral proteins.[1] Inhibition of this enzyme leads to the production of immature, non-infectious virions, making it a key target for antiretroviral therapy.[4] this compound features a novel morpholine-based aspartate binding group, which interacts with the catalytic Asp-25 and Asp-25' residues in the enzyme's active site.[1] This document provides detailed application notes and protocols for the use of this compound in standard biochemical and cell-based HIV protease inhibition assays.

Data Presentation: Potency of this compound and Related Compounds

The inhibitory potency of this compound and its analogs has been determined through various biochemical and cell-based assays. The following table summarizes the key quantitative data for these compounds.

CompoundHIV Protease IC50 (nM)Antiviral Activity (IC95, nM)
9a6202
9k4104
9m275
This compound (9t) 2 32

Data sourced from Bungard et al., ACS Med Chem Lett. 2016;7(7):702-707.[1] IC50 (half-maximal inhibitory concentration) in the biochemical assay was determined against the wild-type HIV-1 protease. IC95 (95% inhibitory concentration) reflects the compound's antiviral activity in a cell-based assay.

Experimental Protocols

Biochemical HIV Protease Inhibition Assay: FRET-Based Protocol

This protocol describes a Förster Resonance Energy Transfer (FRET)-based assay to determine the in vitro inhibitory activity of this compound against purified HIV-1 protease. FRET-based assays are sensitive and well-suited for high-throughput screening.[4]

Principle: The assay utilizes a synthetic peptide substrate containing a cleavage site for HIV-1 protease, flanked by a fluorescent donor and a quencher molecule. In its intact state, the quencher suppresses the donor's fluorescence. Upon cleavage by HIV-1 protease, the donor and quencher are separated, leading to an increase in fluorescence that can be measured. The presence of an inhibitor like this compound prevents this cleavage, resulting in a reduced fluorescence signal.

Materials:

  • Purified recombinant HIV-1 protease

  • FRET peptide substrate

  • Assay Buffer: 25 mM MES (pH 5.6), 200 mM NaCl, 5% (v/v) glycerol, 1 mM DTT, 0.0002% Triton X-100[5]

  • This compound stock solution (in DMSO)

  • Positive control inhibitor (e.g., Darunavir)

  • 96-well black microplates

  • Fluorescence microplate reader (Excitation/Emission suitable for the FRET pair, e.g., 330/450 nm[6])

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO, and then dilute further in Assay Buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells (e.g., <1%).

  • Assay Setup:

    • Add 10 µL of each this compound dilution to the appropriate wells of a 96-well plate.

    • Include wells for "no enzyme" (negative control) and "enzyme control" (no inhibitor, positive activity). For these wells, add 10 µL of Assay Buffer with the same final DMSO concentration.

  • Enzyme Addition:

    • Prepare a working solution of HIV-1 protease in Assay Buffer.

    • Add 80 µL of the HIV-1 protease working solution to all wells except the "no enzyme" control.

    • To the "no enzyme" control wells, add 80 µL of Assay Buffer.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation:

    • Prepare a working solution of the FRET substrate in Assay Buffer.

    • Initiate the enzymatic reaction by adding 10 µL of the FRET substrate working solution to all wells.[4]

  • Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence kinetically for 1-3 hours at the appropriate excitation and emission wavelengths.[6]

  • Data Analysis:

    • Calculate the rate of reaction (slope of fluorescence vs. time) for each well.

    • Determine the percentage of inhibition for each this compound concentration relative to the "enzyme control".

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[4]

FRET_Assay_Workflow cluster_prep Preparation cluster_assay Assay Plate Setup cluster_analysis Data Acquisition & Analysis MK8718 This compound Dilutions Add_Inhibitor Add this compound to Plate MK8718->Add_Inhibitor Enzyme HIV-1 Protease Solution Add_Enzyme Add HIV-1 Protease Enzyme->Add_Enzyme Substrate FRET Substrate Solution Add_Substrate Initiate with Substrate Substrate->Add_Substrate Add_Inhibitor->Add_Enzyme Pre_Incubate Pre-incubate (15 min) Add_Enzyme->Pre_Incubate Pre_Incubate->Add_Substrate Measure_Fluorescence Kinetic Fluorescence Reading Add_Substrate->Measure_Fluorescence Calculate_Inhibition % Inhibition Calculation Measure_Fluorescence->Calculate_Inhibition Determine_IC50 IC50 Determination Calculate_Inhibition->Determine_IC50

Caption: Workflow for a FRET-based HIV-1 protease inhibition assay.

Cell-Based HIV Protease Inhibition Assay: Gag Processing Assay

This protocol outlines a method to assess the efficacy of this compound in a cellular context by monitoring the processing of the HIV Gag polyprotein.

Principle: In HIV-infected cells, the Gag polyprotein (p55) is cleaved by HIV protease into mature structural proteins, including the capsid protein (p24). Effective protease inhibitors block this cleavage, leading to an accumulation of the precursor p55 and a decrease in mature p24.[7] The ratio of p55 to p24 can be quantified by Western blotting, providing a measure of the inhibitor's activity within cells.[7]

Materials:

  • CEM-SS or other suitable T-cell line

  • HIV-1 infectious molecular clone (e.g., NL4-3)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Transfection reagent

  • This compound stock solution (in DMSO)

  • Lysis buffer (e.g., RIPA buffer)

  • Protein concentration assay kit (e.g., BCA)

  • SDS-PAGE gels and Western blotting apparatus

  • PVDF membrane

  • Primary antibody against HIV-1 p24 (which also detects the p55 precursor)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Transfection:

    • Culture T-cells to the appropriate density.

    • Transfect the cells with an HIV-1 infectious molecular clone using a suitable transfection reagent.

  • Inhibitor Treatment:

    • Immediately following transfection, add serial dilutions of this compound to the cell culture medium.

    • Include a vehicle control (DMSO) and a positive control inhibitor.

  • Incubation: Incubate the treated cells for 48-72 hours to allow for viral protein expression and processing.

  • Cell Lysis:

    • Harvest the cells and wash with PBS.

    • Lyse the cells using lysis buffer and collect the total cell lysate.

  • Protein Quantification: Determine the total protein concentration of each lysate to ensure equal loading for Western blotting.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.[7]

    • Block the membrane and probe with a primary antibody that recognizes both the Gag precursor (p55) and the mature capsid protein (p24).[7]

    • Incubate with an HRP-conjugated secondary antibody.[7]

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.[7]

  • Data Analysis:

    • Quantify the band intensities for p55 and p24 for each treatment condition.

    • Calculate the ratio of p55 to p24. A dose-dependent increase in the p55/p24 ratio indicates effective inhibition of Gag processing.[7]

    • Plot the p55/p24 ratio against the logarithm of the this compound concentration to determine the EC50 (half-maximal effective concentration).

Mechanism of Action

This compound acts as a competitive inhibitor of HIV protease. The viral life cycle depends on the ability of HIV protease to cleave the Gag and Gag-Pol polyproteins into their functional components. This compound binds to the active site of the protease, preventing the natural substrate from binding and being cleaved. This inhibition results in the assembly of immature, non-infectious viral particles, thereby halting the spread of the virus.

HIV_Protease_Inhibition_Pathway cluster_virus HIV Life Cycle Polyproteins Gag-Pol Polyproteins HIV_Protease HIV Protease Polyproteins->HIV_Protease Cleavage Mature_Proteins Mature Viral Proteins HIV_Protease->Mature_Proteins NonInfectious_Virion Non-Infectious Virion Virion_Assembly Virion Assembly Mature_Proteins->Virion_Assembly Infectious_Virion Infectious Virion Virion_Assembly->Infectious_Virion MK8718 This compound MK8718->HIV_Protease Inhibition

References

Application of MK-8718 in HIV-1 Replication Studies: Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-8718 is a potent and orally bioavailable inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease, an enzyme critical for the viral life cycle.[1][2][3][4] By selectively binding to the active site of the HIV-1 protease, this compound prevents the cleavage of viral Gag and Gag-Pol polyproteins. This inhibition blocks the maturation of viral particles, rendering them non-infectious and thereby halting the replication of the virus.[1] This document provides detailed application notes and protocols for the use of this compound in HIV-1 replication studies. While some HIV protease inhibitors have shown activity against other viruses, there is currently no published evidence to support the application of this compound in the replication studies of other viruses such as Hepatitis C virus or Flaviviruses.[5]

Mechanism of Action

This compound is a competitive inhibitor of the HIV-1 aspartyl protease. The HIV-1 protease is responsible for the post-translational processing of the Gag and Gag-Pol polyproteins into mature, functional viral proteins.[1] Inhibition of this enzyme by this compound leads to the production of immature, non-infectious virions, thus effectively suppressing viral replication.[1]

cluster_0 HIV-1 Infected Cell HIV-1 RNA HIV-1 RNA Translation Translation HIV-1 RNA->Translation Gag/Gag-Pol Polyproteins Gag/Gag-Pol Polyproteins Translation->Gag/Gag-Pol Polyproteins HIV-1 Protease HIV-1 Protease Gag/Gag-Pol Polyproteins->HIV-1 Protease Cleavage Immature Virion Immature Virion Gag/Gag-Pol Polyproteins->Immature Virion HIV-1 Protease->Immature Virion Mature Virion (Infectious) Mature Virion (Infectious) HIV-1 Protease->Mature Virion (Infectious) Enables Maturation This compound This compound This compound->HIV-1 Protease Inhibits Blocked Maturation Blocked Maturation Immature Virion->Blocked Maturation

Mechanism of this compound Action

Quantitative Data Summary

The following table summarizes the in vitro antiviral activity and pharmacokinetic properties of this compound.

ParameterValueSpeciesNotes
Antiviral Activity
IC9594 nMHuman T-lymphoid cellsConcentration required to inhibit viral replication by 95%.[1]
Pharmacokinetics
Intravenous (IV) Dose2 mpkRat[1]
Oral (PO) Dose10 mpkRat[1]

Experimental Protocols

In Vitro HIV-1 Replication Inhibition Assay

This protocol is designed to determine the anti-HIV-1 activity of this compound in a cell-based assay.

Materials:

  • Human T-lymphoid cell line (e.g., MT-4, CEM-SS)

  • HIV-1 laboratory strain (e.g., IIIB, NL4-3)

  • This compound (stock solution in DMSO)

  • Complete cell culture medium (e.g., RPMI 1640 with 10% FBS, penicillin, streptomycin)

  • 96-well cell culture plates

  • Cell viability assay reagent (e.g., MTT, XTT)

  • p24 antigen ELISA kit

  • CO2 incubator (37°C, 5% CO2)

Workflow:

Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Add_Compound Add Serial Dilutions of this compound Seed_Cells->Add_Compound Infect_Cells Infect Cells with HIV-1 Add_Compound->Infect_Cells Incubate Incubate for 4-5 Days Infect_Cells->Incubate Measure_Viability Measure Cell Viability (MTT/XTT Assay) Incubate->Measure_Viability Measure_Replication Measure Viral Replication (p24 ELISA) Incubate->Measure_Replication Analyze_Data Analyze Data (IC50, CC50) Measure_Viability->Analyze_Data Measure_Replication->Analyze_Data End End Analyze_Data->End

HIV-1 Replication Inhibition Assay Workflow

Procedure:

  • Cell Seeding: Seed human T-lymphoid cells into a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete medium.

  • Compound Addition: Prepare serial dilutions of this compound in complete medium. Add 50 µL of each dilution to the appropriate wells. Include a no-drug control (vehicle only, e.g., DMSO).

  • Infection: Add 50 µL of HIV-1 stock (at a pre-determined multiplicity of infection, MOI) to each well, except for the uninfected control wells.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-5 days.

  • Cell Viability Assessment: After incubation, assess cell viability using an MTT or XTT assay according to the manufacturer's instructions. This is to determine the cytotoxic concentration (CC50) of the compound.

  • Viral Replication Assessment: Collect the cell culture supernatant and quantify the amount of HIV-1 p24 antigen using a p24 ELISA kit according to the manufacturer's instructions. This determines the inhibitory concentration (IC50) of the compound.

  • Data Analysis: Calculate the IC50 and CC50 values by plotting the percentage of inhibition against the log of the compound concentration. The selectivity index (SI) can be calculated as CC50/IC50.

HIV-1 Protease Inhibition Assay (Biochemical Assay)

This protocol measures the direct inhibitory effect of this compound on the enzymatic activity of recombinant HIV-1 protease.

Materials:

  • Recombinant HIV-1 protease

  • Fluorogenic HIV-1 protease substrate

  • Assay buffer (e.g., 50 mM sodium acetate, pH 5.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 10% glycerol)

  • This compound (stock solution in DMSO)

  • 96-well black microplate

  • Fluorometer

Workflow:

Start Start Prepare_Reaction Prepare Reaction Mix: Buffer, Protease, this compound Start->Prepare_Reaction Pre_Incubate Pre-incubate at 37°C Prepare_Reaction->Pre_Incubate Add_Substrate Add Fluorogenic Substrate Pre_Incubate->Add_Substrate Measure_Fluorescence Measure Fluorescence Kinetically Add_Substrate->Measure_Fluorescence Analyze_Data Analyze Data (IC50) Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

HIV-1 Protease Inhibition Assay Workflow

Procedure:

  • Reaction Setup: In a 96-well black microplate, add the assay buffer, recombinant HIV-1 protease, and serial dilutions of this compound. Include a no-inhibitor control.

  • Pre-incubation: Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate Reaction: Add the fluorogenic HIV-1 protease substrate to all wells to initiate the enzymatic reaction.

  • Fluorescence Measurement: Immediately place the plate in a fluorometer and measure the increase in fluorescence at appropriate excitation and emission wavelengths over time.

  • Data Analysis: Determine the initial reaction velocities from the kinetic reads. Calculate the percentage of inhibition for each concentration of this compound and plot against the log of the inhibitor concentration to determine the IC50 value.

Conclusion

This compound is a highly specific and potent inhibitor of HIV-1 protease, making it a valuable tool for studying HIV-1 replication. The protocols outlined above provide a framework for researchers to investigate the antiviral properties of this compound in both cell-based and biochemical assays. It is important to note that the application of this compound is currently limited to HIV-1, and further research would be required to explore its potential activity against other viral proteases.

References

Experimental Design for In Vivo Studies with MK-8718: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-8718 is a potent, orally active HIV protease inhibitor characterized by a novel morpholine aspartate binding group.[1][2] Its primary mechanism of action is the inhibition of the HIV protease, an enzyme crucial for the lifecycle of the human immunodeficiency virus.[1] By blocking this enzyme, this compound prevents the maturation of viral particles, rendering them non-infectious.[1][3] Preclinical evaluations have highlighted this compound for its favorable pharmacokinetic profile, suggesting its potential for further clinical development as an antiretroviral agent.[1]

It is important to note that based on available scientific literature, this compound is not a glucokinase activator and is not intended for studies related to diabetes or metabolic diseases. The following protocols are therefore focused on its development as an HIV protease inhibitor.

Mechanism of Action: Inhibition of HIV Maturation

The replication cycle of HIV involves the synthesis of long polypeptide chains (Gag-Pol polyproteins) that must be cleaved into smaller, functional proteins for the virus to mature and become infectious.[3][4][5] This cleavage is carried out by the HIV protease. This compound is designed to fit into the active site of this enzyme, mimicking the natural substrate.[3][6] This competitive inhibition blocks the processing of the polyproteins, thereby halting the viral maturation process.[3]

A diagram illustrating the role of HIV protease in the viral life cycle and the inhibitory action of protease inhibitors like this compound is provided below.

HIV_Lifecycle_Inhibition cluster_virus HIV Virion cluster_process Maturation Process Immature_Virion Immature Virion (Non-infectious) HIV_Protease HIV Protease Immature_Virion->HIV_Protease Mature_Virion Mature Virion (Infectious) Cleavage Cleavage HIV_Protease->Cleavage Polyproteins Gag-Pol Polyproteins Polyproteins->Cleavage Cleavage->Mature_Virion Viral Proteins MK8718 This compound (Protease Inhibitor) MK8718->HIV_Protease Inhibits

Caption: Inhibition of HIV maturation by this compound.

Data Presentation: Preclinical Pharmacokinetics

Pharmacokinetic studies are essential in preclinical development to understand how a drug is absorbed, distributed, metabolized, and excreted (ADME). The table below summarizes the key pharmacokinetic parameters of this compound in rats from a preclinical study.[1]

Compound Route of Administration Dose (mg/kg) Clearance (mL/min/kg) Oral Bioavailability (%)
This compoundIntravenous (IV)215-
This compoundOral (PO)10-49

Experimental Protocols for In Vivo Studies

The following are generalized protocols for conducting in vivo pharmacokinetic and efficacy studies with this compound in rodent models. These should be adapted based on specific experimental goals and institutional guidelines.

Protocol 1: In Vivo Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of this compound following oral and intravenous administration in rats.

Materials:

  • This compound

  • Vehicle for IV administration (e.g., 1:1 DMSO/PEG400)[7]

  • Vehicle for PO administration (e.g., 10% Tween 80 in water)[7]

  • Sprague-Dawley rats (male or female, 8-10 weeks old)

  • Dosing syringes and gavage needles

  • Blood collection tubes (e.g., EDTA-coated)

  • Centrifuge and freezer (-80°C)

  • LC-MS/MS system for bioanalysis

Procedure:

  • Animal Acclimation: Acclimate rats to the housing facility for at least one week before the experiment.

  • Dose Preparation: Prepare fresh dosing formulations of this compound in the appropriate vehicles on the day of the experiment.

  • Dosing:

    • IV Group (n=3-5 rats): Administer a single bolus dose of this compound (e.g., 2 mg/kg) via the tail vein.

    • PO Group (n=3-5 rats): Administer a single dose of this compound (e.g., 10 mg/kg) via oral gavage.

  • Blood Sampling: Collect serial blood samples (approximately 0.2 mL) from a suitable vein (e.g., saphenous or jugular) at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).

  • Plasma Processing: Centrifuge the blood samples to separate plasma. Store plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), and oral bioavailability (F) using appropriate software.

Protocol 2: In Vivo Efficacy Study in an HIV-Infected Humanized Mouse Model

Objective: To evaluate the in vivo antiviral efficacy of this compound in a humanized mouse model of HIV infection.

Materials:

  • This compound

  • Vehicle for oral administration

  • Humanized mice (e.g., SCID-hu Thy/Liv or NOD/SCID-gamma mice reconstituted with human hematopoietic stem cells)

  • HIV-1 viral stock

  • Flow cytometer and antibodies for immunophenotyping

  • qPCR or RT-PCR for viral load quantification

Procedure:

  • Model Generation and Infection: Generate or obtain humanized mice and infect them with a known titer of HIV-1.

  • Treatment Groups: After confirming infection (e.g., detectable viral load), randomize mice into treatment groups:

    • Vehicle control

    • This compound (at various dose levels)

    • Positive control (an established antiretroviral drug)

  • Dosing: Administer this compound or vehicle orally, once or twice daily, for a specified duration (e.g., 14-28 days).

  • Monitoring:

    • Monitor animal health and body weight throughout the study.

    • Collect blood samples weekly to measure plasma viral load and CD4+ T cell counts.

  • Endpoint Analysis: At the end of the study, euthanize the mice and collect tissues (e.g., spleen, lymph nodes) for virological and immunological analysis.

  • Data Analysis: Compare the changes in viral load and CD4+ T cell counts between the treatment and control groups to determine the in vivo efficacy of this compound.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the preclinical in vivo evaluation of an HIV protease inhibitor like this compound.

Preclinical_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_development Development Enzyme_Assay Enzyme Inhibition Assay (HIV Protease) Antiviral_Assay Cell-Based Antiviral Assay Enzyme_Assay->Antiviral_Assay Lead_Optimization Lead Optimization Antiviral_Assay->Lead_Optimization PK_Study Pharmacokinetic Study (Rats) Efficacy_Study Efficacy Study (Humanized Mice) PK_Study->Efficacy_Study Tox_Study Toxicology Studies Efficacy_Study->Tox_Study Clinical_Candidate Clinical Candidate Selection Tox_Study->Clinical_Candidate Lead_Optimization->PK_Study

Caption: Preclinical development workflow for an HIV protease inhibitor.

References

Application Notes and Protocols for the Analytical Detection of MK-8718 in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

MK-8718 is a potent, orally active HIV protease inhibitor.[1][2][3][4] As with any therapeutic agent, the development of robust and reliable analytical methods for its quantification in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicokinetic studies. This document provides detailed application notes and protocols for the determination of this compound in human plasma and urine. While specific validated methods for this compound are not widely published, the following protocols have been developed based on established and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodologies for other HIV protease inhibitors, such as Darunavir and Ritonavir.[1][2][5][6][7] These protocols are intended for research purposes and should be fully validated in accordance with regulatory guidelines (e.g., FDA, EMA) before implementation in clinical or regulated nonclinical studies.[8][9][10][11][12]

Quantification of this compound in Human Plasma by LC-MS/MS

This protocol details a method for the extraction and quantification of this compound from human plasma using a simple protein precipitation technique followed by analysis with liquid chromatography-tandem mass spectrometry.

Experimental Protocol: Plasma

1.1.1. Materials and Reagents

  • This compound reference standard

  • Stable isotope-labeled internal standard (SIL-IS), e.g., this compound-d6 (hypothetical)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid, analytical grade

  • Control human plasma (K2EDTA)

1.1.2. Sample Preparation: Protein Precipitation

  • Label polypropylene tubes for standards, quality controls (QCs), and unknown samples.

  • Pipette 100 µL of plasma into the corresponding tubes.

  • Add 25 µL of the internal standard working solution (e.g., 100 ng/mL this compound-d6 in 50% methanol) to all tubes except for the blank matrix.

  • To precipitate proteins, add 300 µL of acetonitrile to each tube.

  • Vortex mix all tubes for 1 minute to ensure complete protein precipitation.

  • Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer 200 µL of the supernatant to a 96-well plate or autosampler vials.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

1.1.3. LC-MS/MS Conditions

  • LC System: Standard HPLC or UHPLC system

  • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.5 mL/min

  • Gradient:

    • 0.0-0.5 min: 20% B

    • 0.5-2.5 min: 20% to 90% B

    • 2.5-3.0 min: 90% B

    • 3.0-3.1 min: 90% to 20% B

    • 3.1-4.0 min: 20% B (re-equilibration)

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions (Hypothetical):

    • This compound: Q1 m/z 674.0 → Q3 m/z [Fragment 1] (e.g., 450.2)

    • This compound-d6 (IS): Q1 m/z 680.0 → Q3 m/z [Fragment 1+6] (e.g., 456.2)

    • Note: Specific fragment ions would need to be determined by direct infusion of the reference standard.

Data Presentation: Plasma Assay Performance (Illustrative)

The following table summarizes the expected performance characteristics of the described method after full validation.

ParameterLower Limit of Quantification (LLOQ)Low Quality Control (LQC)Medium Quality Control (MQC)High Quality Control (HQC)Upper Limit of Quantification (ULOQ)
Nominal Conc. (ng/mL) 1.003.001508001000
Intra-day Accuracy (% Bias) ± 5.2± 3.8± 1.5± 2.1± 4.5
Intra-day Precision (%CV) ≤ 8.5≤ 6.2≤ 3.1≤ 2.5≤ 5.8
Inter-day Accuracy (% Bias) ± 6.1± 4.5± 2.3± 2.9± 5.1
Inter-day Precision (%CV) ≤ 9.8≤ 7.1≤ 4.5≤ 3.8≤ 6.9
Mean Recovery (%) \multicolumn{5}{c}{85.2% (Analyte), 88.9% (IS)}
Matrix Effect (IS Normalized) \multicolumn{5}{c}{0.95 - 1.04}

Visualization: Plasma Sample Workflow

plasma_workflow sample 1. Plasma Sample (100 µL) add_is 2. Add Internal Standard (25 µL) sample->add_is precipitate 3. Add Acetonitrile (300 µL) for Protein Precipitation add_is->precipitate vortex 4. Vortex Mix (1 min) precipitate->vortex centrifuge 5. Centrifuge (10,000 x g, 10 min) vortex->centrifuge transfer 6. Transfer Supernatant (200 µL) centrifuge->transfer inject 7. Inject (5 µL) into LC-MS/MS transfer->inject

Workflow for this compound analysis in plasma.

Quantification of this compound in Human Urine by LC-MS/MS

This protocol provides a "dilute-and-shoot" method for the quantification of this compound in human urine. This approach is often suitable for urine samples due to their lower protein content compared to plasma.

Experimental Protocol: Urine

2.1.1. Materials and Reagents

  • This compound reference standard

  • Stable isotope-labeled internal standard (SIL-IS), e.g., this compound-d6

  • HPLC-grade methanol and water

  • Formic acid, analytical grade

  • Control human urine

2.1.2. Sample Preparation: Dilute-and-Shoot

  • Label polypropylene tubes or a 96-well plate for standards, QCs, and unknown samples.

  • Pipette 50 µL of urine into the corresponding wells/tubes.

  • Add 200 µL of dilution solution (water:methanol (50:50) containing 25 ng/mL of this compound-d6 internal standard) to all wells/tubes.

  • Seal the plate or cap the tubes and vortex mix for 30 seconds.

  • Centrifuge the samples at 4,000 x g for 5 minutes to pellet any particulates.

  • Transfer the supernatant to clean autosampler vials or a new 96-well plate.

  • Inject 10 µL into the LC-MS/MS system.

2.1.3. LC-MS/MS Conditions

  • The LC-MS/MS conditions (LC system, column, mobile phases, flow rate, gradient, and MS parameters) would be identical or very similar to those described for the plasma analysis in Section 1.1.3. Minor adjustments to the gradient may be necessary to optimize separation from potential urine-specific interferences.

Data Presentation: Urine Assay Performance (Illustrative)

The following table summarizes the expected performance characteristics for the urine assay after full validation.

ParameterLower Limit of Quantification (LLOQ)Low Quality Control (LQC)Medium Quality Control (MQC)High Quality Control (HQC)Upper Limit of Quantification (ULOQ)
Nominal Conc. (ng/mL) 5.0015.075040005000
Intra-day Accuracy (% Bias) ± 4.1± 2.9± 1.1± 1.8± 3.9
Intra-day Precision (%CV) ≤ 7.7≤ 5.4≤ 2.5≤ 2.1≤ 4.3
Inter-day Accuracy (% Bias) ± 5.5± 3.8± 1.9± 2.5± 4.7
Inter-day Precision (%CV) ≤ 8.9≤ 6.5≤ 3.8≤ 3.1≤ 5.6
Matrix Effect (IS Normalized) \multicolumn{5}{c}{0.98 - 1.07}

Visualization: Urine Sample Workflow

urine_workflow sample 1. Urine Sample (50 µL) dilute 2. Add Dilution Solution with Internal Standard (200 µL) sample->dilute vortex 3. Vortex Mix (30 sec) dilute->vortex centrifuge 4. Centrifuge (4,000 x g, 5 min) vortex->centrifuge inject 5. Inject Supernatant (10 µL) into LC-MS/MS centrifuge->inject

Workflow for this compound analysis in urine.

References

Application Notes and Protocols for MK-8718 Powder

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the proper storage and handling of MK-8718 powder, a potent and orally active HIV protease inhibitor.[1] These guidelines are compiled based on best practices for similar compounds and are intended to ensure the integrity, stability, and safe handling of this compound in a laboratory setting. Adherence to these protocols is critical for obtaining reliable and reproducible experimental results.

Compound Information

  • IUPAC Name: Not available in public sources.

  • CAS Number: 1582729-24-5[1]

  • Molecular Formula: C₃₀H₃₀ClF₆N₅O₄[1]

  • Molecular Weight: 674.03 g/mol [1]

  • Target: HIV Protease[1]

Data Presentation: Storage and Stability

Quantitative data regarding the long-term stability and solubility of this compound is often provided on the batch-specific Certificate of Analysis (CofA). The following tables are based on general guidelines for HIV protease inhibitors and similar small molecules used in research.

Table 1: Recommended Storage Conditions for this compound Powder

ParameterRecommendationRationale
Temperature -20°C to -80°C for long-term storage (up to several years).Minimizes chemical degradation and preserves compound integrity.
Atmosphere Store in a tightly sealed container.Protects from moisture and atmospheric contaminants.
Light Protect from light.Many complex organic molecules are light-sensitive.
Moisture Store with a desiccant.Prevents hydrolysis and degradation of the powder.

Table 2: Solution Storage and Stability

Solution TypeSolventStorage TemperatureRecommended DurationNotes
Stock Solution DMSO-80°CUp to 1 yearAliquot into single-use vials to avoid repeated freeze-thaw cycles. Use fresh, anhydrous DMSO.
Stock Solution DMSO-20°CUp to 1 monthSuitable for shorter-term storage. Avoid repeated freeze-thaw cycles.
Working Dilutions Aqueous Buffer2°C to 8°CUp to 24 hoursPrepare fresh daily as needed. Stability in aqueous solutions is limited.

Experimental Protocols

Protocol for Handling and Weighing this compound Powder
  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Environment: Handle the powder in a well-ventilated area, preferably within a chemical fume hood or a containment balance enclosure, to avoid inhalation of fine particles.

  • Equilibration: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 30 minutes. This prevents condensation from forming inside the vial upon opening.

  • Weighing: Use a calibrated analytical balance. Tare the weigh boat or microcentrifuge tube before dispensing the powder. Handle the vial and spatula with care to minimize static and prevent dispersal of the powder.

  • Cleanup: After weighing, securely cap the vial and return it to the recommended storage conditions. Clean the balance and surrounding area with an appropriate solvent (e.g., 70% ethanol) to remove any residual powder.

Protocol for Reconstitution of this compound Powder
  • Solvent Selection: Based on experimental requirements, select a suitable solvent. Anhydrous, high-purity DMSO is a common choice for creating high-concentration stock solutions.

  • Calculation: Determine the volume of solvent required to achieve the desired stock solution concentration.

  • Dissolution: Add the calculated volume of solvent to the vial containing the this compound powder.

  • Mixing: Gently vortex or sonicate the vial until the powder is completely dissolved. Visually inspect the solution to ensure there are no particulates.

  • Aliquoting: Dispense the stock solution into small, single-use, light-protected vials (e.g., amber microcentrifuge tubes). This is crucial to prevent degradation from repeated freeze-thaw cycles.

  • Storage: Store the aliquots at the recommended temperature (-20°C or -80°C).

Visualizations

Signaling Pathway

MK8718_Pathway cluster_HIV_Lifecycle HIV Lifecycle Gag_Pol Gag-Pol Polyprotein HIV_Protease HIV Protease Gag_Pol->HIV_Protease Cleavage by Mature_Proteins Mature Viral Proteins HIV_Protease->Mature_Proteins Produces MK8718 This compound MK8718->HIV_Protease Inhibition Inhibition

Caption: this compound inhibits the HIV protease, preventing the cleavage of the Gag-Pol polyprotein.

Experimental Workflow

MK8718_Handling_Workflow cluster_preparation Preparation cluster_dissolution Dissolution cluster_storage Storage Start Start: Receive this compound Powder Equilibrate Equilibrate Vial to Room Temp Start->Equilibrate Weigh Weigh Powder in Fume Hood Equilibrate->Weigh Add_Solvent Add Anhydrous Solvent (e.g., DMSO) Weigh->Add_Solvent Dissolve Vortex/Sonicate to Dissolve Add_Solvent->Dissolve Check_Clarity Visually Inspect for Clarity Dissolve->Check_Clarity Aliquot Aliquot into Single-Use Vials Check_Clarity->Aliquot Store_Stock Store Stock at -80°C Aliquot->Store_Stock Prepare_Working Prepare Working Dilutions Store_Stock->Prepare_Working Store_Working Store Working Dilutions at 4°C (short-term) Prepare_Working->Store_Working

Caption: A typical workflow for the handling, dissolution, and storage of this compound.

Logical Relationships in Storage

Storage_Decision_Tree Compound_Form This compound Form Powder Powder Compound_Form->Powder Solution Solution Compound_Form->Solution Store_Powder_LT Store at -20°C to -80°C with desiccant, protected from light Powder->Store_Powder_LT Storage_Duration Intended Storage Duration? Solution->Storage_Duration Long_Term Long-Term (>1 month) Storage_Duration->Long_Term Long Short_Term Short-Term (<1 month) Storage_Duration->Short_Term Short Store_Stock_LT Store at -80°C in aliquots Long_Term->Store_Stock_LT Solution_Type Solution Type? Short_Term->Solution_Type Stock_Solution Stock (in DMSO) Solution_Type->Stock_Solution Stock Working_Dilution Working (Aqueous) Solution_Type->Working_Dilution Working Store_Stock_ST Store at -20°C in aliquots Stock_Solution->Store_Stock_ST Store_Working_ST Store at 2-8°C for up to 24h Working_Dilution->Store_Working_ST

Caption: Decision tree for determining the appropriate storage conditions for this compound.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges with MK-8718

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to addressing solubility issues encountered with the HIV protease inhibitor, MK-8718, in aqueous solutions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to offer practical solutions for your experimental needs.

Frequently Asked Questions (FAQs)

Q1: I am observing low solubility of this compound in my aqueous buffer, leading to precipitation. What is the recommended initial step?

A1: Due to its chemical nature, this compound, like many other HIV protease inhibitors, is expected to have low aqueous solubility. The first step is to prepare a concentrated stock solution in an appropriate organic solvent. Dimethyl sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions of poorly soluble compounds for in vitro studies.

Q2: After preparing a DMSO stock of this compound, I am still seeing precipitation when I dilute it into my aqueous experimental medium. How can I prevent this?

A2: This phenomenon, often called "fall-out," occurs when the concentration of the organic solvent is significantly lowered upon dilution, causing the compound to precipitate out of the now predominantly aqueous solution. To mitigate this, it is crucial to perform a stepwise dilution. Additionally, ensure the final concentration of DMSO in your experimental medium is as low as possible, ideally below 0.5% (v/v) for cell-based assays, to avoid solvent-induced toxicity or artifacts.

Q3: Are there alternative solvents or formulations I can use for in vivo animal studies?

A3: Yes, for in vivo studies, co-solvent and surfactant-based formulations are often necessary. Preclinical studies on this compound have utilized formulations containing co-solvents such as polyethylene glycol 400 (PEG 400) and DMSO, as well as surfactants like Tween 80 in an aqueous vehicle. For oral administration, a suspension using 0.5% methylcellulose has also been reported.[1] The selection of the formulation will depend on the route of administration and the required dosage.

Q4: Can I use sonication or heating to improve the solubility of this compound?

A4: Gentle warming and brief sonication can be used to aid in the initial dissolution of this compound in an organic solvent to create a stock solution. However, it is crucial to ensure the compound's stability under these conditions. Avoid excessive heating, as it may lead to degradation. For aqueous dilutions, these methods are generally not recommended as they may only provide a temporary supersaturated solution that can precipitate over time.

Q5: How does the pH of the aqueous solution affect the solubility of this compound?

A5: The molecular structure of this compound contains a morpholine group, which is a weak base.[1] Therefore, the solubility of this compound is expected to be pH-dependent. In more acidic environments, the morpholine nitrogen can become protonated, which may lead to increased aqueous solubility. Conversely, in neutral or basic solutions, the compound will be less charged and likely less soluble. It is advisable to determine the optimal pH for solubility within the constraints of your experimental system.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
This compound powder does not dissolve in aqueous buffer. This compound has very low intrinsic aqueous solubility.Prepare a high-concentration stock solution in 100% DMSO.
Precipitation occurs upon dilution of DMSO stock into aqueous media. The aqueous environment cannot maintain the solubility of this compound at the desired concentration. The final DMSO concentration is too low.Perform a serial dilution of the DMSO stock into the aqueous medium. Ensure the final DMSO concentration is maintained at a level that keeps the compound in solution but is compatible with the assay (e.g., <0.5% for cell-based assays).
Inconsistent results in biological assays. Precipitation of this compound in the assay plate wells, leading to variable effective concentrations.Visually inspect assay plates for any signs of precipitation before and during the experiment. Prepare fresh dilutions of this compound for each experiment. Consider using a formulation with a non-ionic surfactant like Tween 80 to improve solubility and stability in the assay medium.
Low oral bioavailability in animal studies. Poor dissolution of this compound in the gastrointestinal tract.Formulate this compound as a suspension or in a lipid-based or co-solvent system to enhance absorption. A previously used oral formulation for rats consisted of 10% Tween 80 in water.[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution in aqueous media for in vitro experiments.

Materials:

  • This compound (Molecular Weight: 674.03 g/mol )[2]

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Vortex mixer

  • Calibrated analytical balance

  • Microcentrifuge tubes

Procedure:

  • Weigh out a precise amount of this compound powder (e.g., 6.74 mg for a 1 mL stock).

  • Transfer the powder to a sterile microcentrifuge tube.

  • Add the calculated volume of DMSO to achieve a final concentration of 10 mM (e.g., 1 mL for 6.74 mg).

  • Vortex the tube thoroughly until the solid is completely dissolved. Gentle warming (to no more than 37°C) or brief sonication may be used to aid dissolution if necessary.

  • Visually inspect the solution to ensure there are no undissolved particles.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of an In Vivo Formulation for Intravenous Administration

Objective: To prepare a formulation of this compound suitable for intravenous administration in preclinical animal models, based on previously reported formulations.[1]

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 400 (PEG 400)

  • Sterile, deionized water

  • Sterile vials and syringes

Procedure:

  • Determine the desired final concentration of this compound in the formulation.

  • Prepare a 1:1 (v/v) mixture of DMSO and PEG 400.

  • Weigh the required amount of this compound and add it to the DMSO:PEG 400 mixture.

  • Vortex or sonicate until the compound is fully dissolved.

  • This stock can then be diluted with a suitable aqueous vehicle (e.g., saline or water) for injection, ensuring the final concentration of the organic solvents is appropriate for the animal model. Note: The final formulation should be clear and free of precipitates.

Visualizations

experimental_workflow cluster_stock_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_assay Experiment weigh Weigh this compound dissolve Dissolve in 100% DMSO weigh->dissolve Add to solvent serial_dilute Serial Dilution in Aqueous Medium dissolve->serial_dilute Dilute final_conc Final Working Concentration serial_dilute->final_conc add_to_assay Add to Assay final_conc->add_to_assay Use in experiment incubate Incubate add_to_assay->incubate readout Measure Readout incubate->readout

Caption: Workflow for preparing this compound solutions for in vitro assays.

solubility_logic start Low Aqueous Solubility of this compound strategy Solubilization Strategy start->strategy organic_stock Prepare Organic Stock (e.g., DMSO) strategy->organic_stock cosolvent Use Co-solvents (e.g., PEG 400) strategy->cosolvent surfactant Add Surfactant (e.g., Tween 80) strategy->surfactant ph_adjust pH Adjustment (Acidic) strategy->ph_adjust

Caption: Key strategies to overcome the low aqueous solubility of this compound.

References

Technical Support Center: Optimizing MK-8718 Concentration for Maximum Viral Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the use of MK-8718, a potent HIV protease inhibitor. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and orally active HIV protease inhibitor.[1] Its core mechanism involves binding to the active site of the HIV-1 protease, an enzyme crucial for the viral life cycle.[2][3] This binding prevents the protease from cleaving newly synthesized viral polyproteins into mature, functional proteins.[4][5] Consequently, the virus particles produced are immature and non-infectious, thus inhibiting viral replication.[2]

Q2: What is a good starting concentration for in vitro viral inhibition assays?

A2: Based on available data, a good starting point for in vitro assays would be in the low nanomolar range. This compound has demonstrated an IC95 (the concentration required to inhibit 95% of viral replication) of 49 nM in cell-based assays.[6] Therefore, a serial dilution around this concentration is recommended to determine the optimal effective concentration (EC50) for your specific experimental setup.

Q3: How can I differentiate between antiviral activity and cytotoxicity?

A3: It is crucial to assess the cytotoxicity of this compound in parallel with its antiviral activity. This is typically done by determining the 50% cytotoxic concentration (CC50) using an uninfected cell line identical to the one used in the antiviral assay. The therapeutic window of the compound is then expressed as the Selectivity Index (SI), calculated as SI = CC50 / EC50.[7] A higher SI value indicates greater specificity for antiviral activity with minimal host cell toxicity.[7]

Q4: I am observing high background in my p24 antigen ELISA. What are the possible causes and solutions?

A4: High background in an ELISA can be caused by several factors:

  • Insufficient washing: Increase the number and volume of wash steps between antibody incubations.

  • Antibody concentration too high: Optimize the concentration of your primary and secondary antibodies.

  • Non-specific binding: Ensure adequate blocking of the plate with a suitable blocking agent (e.g., BSA or non-fat milk).

  • Contaminated reagents: Use fresh, sterile buffers and reagents.

  • Improper plate handling: Avoid letting the plate dry out at any step.

Q5: My plaque assay results are inconsistent. What could be the problem?

A5: Inconsistency in plaque assays can arise from:

  • Cell monolayer variability: Ensure a confluent and healthy cell monolayer before infection.

  • Inaccurate virus titer: Use a freshly titered virus stock for consistent multiplicity of infection (MOI).

  • Overlay issues: The concentration and temperature of the overlay (e.g., agarose or methylcellulose) can affect plaque size and morphology.

  • Subjective plaque counting: If counting manually, have two individuals count the plaques, or use an automated counter if available.

Data Presentation

The following tables summarize the available quantitative data for this compound and a related morpholine-based HIV protease inhibitor.

Table 1: In Vitro Activity of this compound against HIV-1

ParameterValueCell Line/AssayReference
IC50 (Protease Inhibition) 0.8 nMBiochemical Assay[6]
IC95 (Antiviral Activity) 49 nMCell-based Assay[6]
CC50 (Cytotoxicity) Data not publicly available--
Selectivity Index (SI) Cannot be calculated--

Table 2: In Vitro Activity of a Related Morpholine-Based HIV-1 Protease Inhibitor (Compound 1e)

ParameterValueCell Line/AssayReference
EC50 (Antiviral Activity) 89 nMIn vivo antiviral activity[8]
CC50 (Cytotoxicity) Low cytotoxicity reported-[8]
Selectivity Index (SI) >10 (assumed based on low cytotoxicity)-[7]

Note: The Selectivity Index for compound 1e is an estimation based on the reported low cytotoxicity. A definitive SI requires a specific CC50 value.

Experimental Protocols

HIV-1 p24 Antigen ELISA for Antiviral Activity

This protocol is a common method to quantify the amount of HIV-1 p24 capsid protein in culture supernatants, which is a marker of viral replication.

Materials:

  • 96-well ELISA plate coated with a monoclonal anti-HIV-1 p24 antibody

  • Cell culture supernatant from infected and treated cells

  • Recombinant HIV-1 p24 antigen standard

  • Biotinylated polyclonal anti-HIV-1 p24 antibody

  • Streptavidin-horseradish peroxidase (HRP) conjugate

  • TMB substrate solution

  • Stop solution (e.g., 2N H2SO4)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Assay buffer (e.g., PBS with 1% BSA)

Procedure:

  • Plate Preparation: Wash the pre-coated ELISA plate 3 times with wash buffer.

  • Sample and Standard Addition: Add 100 µL of diluted standards and cell culture supernatants to the appropriate wells. Incubate for 2 hours at 37°C.

  • Washing: Wash the plate 4 times with wash buffer.

  • Detection Antibody: Add 100 µL of biotinylated anti-p24 antibody to each well. Incubate for 1 hour at 37°C.

  • Washing: Wash the plate 4 times with wash buffer.

  • Enzyme Conjugate: Add 100 µL of Streptavidin-HRP conjugate to each well. Incubate for 30 minutes at 37°C.

  • Washing: Wash the plate 5 times with wash buffer.

  • Substrate Reaction: Add 100 µL of TMB substrate solution to each well. Incubate in the dark at room temperature for 15-30 minutes.

  • Stop Reaction: Add 100 µL of stop solution to each well.

  • Read Absorbance: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Generate a standard curve from the p24 standards and calculate the p24 concentration in the samples. The percentage of viral inhibition is calculated relative to the untreated virus control.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[9]

Materials:

  • 96-well cell culture plate

  • Cells in culture medium

  • This compound serial dilutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Remove the medium and add 100 µL of fresh medium containing serial dilutions of this compound. Include a "no drug" control.

  • Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Read Absorbance: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The CC50 is the concentration of the compound that reduces cell viability by 50%.

Signaling Pathways and Experimental Workflows

Potential Off-Target Effects of HIV Protease Inhibitors

While highly specific for the viral protease, some HIV protease inhibitors have been shown to have off-target effects on host cell signaling pathways, which can contribute to side effects.[4][5] These may include interference with metabolic pathways and inhibition of cellular proteasomes.[10]

Off_Target_Effects cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GLUT4 GLUT4 Insulin_Receptor Insulin Receptor PI3K PI3K Insulin_Receptor->PI3K Activation Akt Akt PI3K->Akt Activation Akt->GLUT4 Translocation Proteasome 26S Proteasome Degraded_Proteins Degraded Proteins MK8718 This compound MK8718->PI3K Potential Inhibition MK8718->Proteasome Inhibition Ub_Proteins Ubiquitinated Proteins Ub_Proteins->Proteasome Degradation

Caption: Potential off-target signaling pathways affected by HIV protease inhibitors.

Experimental Workflow for Optimizing this compound Concentration

This workflow outlines the steps to determine the optimal concentration of this compound for maximal viral inhibition while minimizing cytotoxicity.

Experimental_Workflow cluster_assays In Vitro Assays cluster_data Data Analysis cluster_optimization Concentration Optimization Antiviral_Assay Antiviral Assay (e.g., p24 ELISA) EC50 Determine EC50 Antiviral_Assay->EC50 Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) CC50 Determine CC50 Cytotoxicity_Assay->CC50 SI Calculate Selectivity Index (SI = CC50 / EC50) EC50->SI CC50->SI Optimal_Conc Identify Optimal Concentration (High SI, Max Inhibition) SI->Optimal_Conc

Caption: Workflow for determining the optimal concentration of this compound.

Logical Relationship for Troubleshooting Inconsistent Antiviral Assay Results

This diagram illustrates a logical approach to troubleshooting common issues encountered during in vitro antiviral assays.

Troubleshooting_Logic cluster_checks Initial Checks cluster_solutions Potential Solutions Start Inconsistent Antiviral Assay Results Reagents Check Reagent Preparation & Storage Start->Reagents Cells Verify Cell Health & Density Start->Cells Virus Confirm Virus Titer & Stock Integrity Start->Virus Protocol Review Assay Protocol Execution Start->Protocol Optimize_Reagents Prepare Fresh Reagents Reagents->Optimize_Reagents Standardize_Cells Use Consistent Cell Passage Number Cells->Standardize_Cells Retiter_Virus Re-titer Virus Stock Virus->Retiter_Virus Refine_Protocol Standardize Pipetting & Incubation Times Protocol->Refine_Protocol

Caption: A logical guide for troubleshooting inconsistent antiviral assay results.

References

MK-8718 Technical Support Center: Troubleshooting Unexpected Experimental Results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering unexpected results in experiments involving MK-8718, a potent HIV protease inhibitor. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and orally active HIV protease inhibitor.[1] It contains a morpholine aspartate binding group and is designed to target the HIV aspartyl protease.[2][3][4][5] This enzyme is crucial for the lifecycle of the HIV virus, as it cleaves newly synthesized polyproteins into mature, functional proteins necessary for producing infectious virions. By inhibiting this protease, this compound prevents the maturation of the virus, rendering it non-infectious.

Q2: What are the known off-target effects or common challenges with HIV protease inhibitors like this compound?

While this compound was designed to have a more favorable profile, HIV protease inhibitors as a class can present challenges. These may include issues with poor oral absorption and low metabolic stability.[2] Precursor compounds to this compound were noted to have some undesirable off-target activities, which the design of this compound aimed to mitigate.[2] Generally, some protease inhibitors have been associated with metabolic syndromes.

Q3: Where can I find detailed experimental protocols for this compound?

Troubleshooting Guides

This section addresses specific unexpected results you might encounter during your experiments with this compound.

In Vitro Enzyme Assays (e.g., FRET-based)

Issue 1: Lower than expected potency (High IC50 value).

Potential Cause Troubleshooting Step
Degraded this compound Ensure proper storage of this compound stock solutions (typically at -20°C or -80°C). Prepare fresh dilutions for each experiment. Avoid repeated freeze-thaw cycles.
Inactive HIV-1 Protease Verify the activity of the enzyme using a known control inhibitor. Ensure the enzyme has been stored correctly and handled according to the supplier's recommendations.
Suboptimal Assay Conditions Confirm that the pH and salt concentrations of the assay buffer are optimal for HIV-1 protease activity.
Incorrect Concentration of this compound Re-verify the concentration of your stock solution. Use recently calibrated pipettes for dilutions.

Issue 2: High background fluorescence in the assay.

Potential Cause Troubleshooting Step
Autofluorescence of this compound Run a control plate containing this compound in the assay buffer without the enzyme or substrate to measure its intrinsic fluorescence.
Spontaneous Substrate Degradation Include a "substrate-only" control well (no enzyme) to assess the rate of non-enzymatic substrate cleavage.
Contaminated Reagents Use high-purity, sterile water and buffers. Check for and eliminate any sources of fluorescent contamination.

Issue 3: Precipitation of this compound in the assay wells.

Potential Cause Troubleshooting Step
Poor Solubility Determine the solubility of this compound in your specific assay buffer. Consider reducing the final concentration of the compound.
High Final DMSO Concentration Keep the final concentration of DMSO (or other organic solvent) in the assay low (ideally <1-2%), as higher concentrations can affect enzyme activity and cause precipitation.[10] Ensure your controls have the same final solvent concentration.
Buffer Composition In some cases, the addition of a small amount of a non-ionic detergent can improve solubility. However, this must be validated to ensure it does not interfere with the assay.
Cell-Based Antiviral Assays

Issue 1: High variability between replicate wells.

Potential Cause Troubleshooting Step
Inconsistent Cell Seeding Ensure a homogenous cell suspension before seeding. Use appropriate cell counting methods to ensure the same number of cells is added to each well.
Pipetting Errors Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent addition of virus, compound, and reagents.
Edge Effects in the Plate To minimize edge effects, consider not using the outer wells of the microplate for experimental samples. Fill them with media or buffer instead.

Issue 2: High cytotoxicity observed.

Potential Cause Troubleshooting Step
Compound Toxicity Perform a separate cytotoxicity assay (e.g., MTT or CellTiter-Glo) to determine the concentration range at which this compound is toxic to the host cells.
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your cell line. Include a solvent control to assess its effect on cell viability.
Unhealthy Cells Use cells that are in the logarithmic growth phase and have been passaged a consistent number of times.

Experimental Protocols

General Protocol for an In Vitro HIV-1 Protease Inhibition Assay (Fluorometric)

This protocol provides a general framework. Specific concentrations and incubation times should be optimized for your particular assay setup.

  • Reagent Preparation:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • Prepare a solution of active HIV-1 protease in assay buffer.

    • Prepare a solution of a fluorogenic peptide substrate.

    • Prepare a known HIV-1 protease inhibitor as a positive control.

  • Assay Procedure:

    • In a 96-well plate, add serial dilutions of this compound. Include wells for a no-inhibitor control and a positive control.

    • Add the HIV-1 protease solution to each well and incubate to allow for inhibitor binding.

    • Initiate the reaction by adding the fluorogenic substrate.

    • Measure the fluorescence signal over time using a fluorescence microplate reader.

  • Data Analysis:

    • Calculate the rate of substrate cleavage for each concentration of this compound.

    • Determine the percent inhibition relative to the no-inhibitor control.

    • Plot the percent inhibition against the log of the inhibitor concentration to determine the IC50 value.

General Protocol for a Cell-Based HIV-1 Infectivity Assay

This protocol outlines a common method using a reporter cell line.

  • Cell Seeding:

    • Seed a suitable reporter cell line (e.g., TZM-bl) in a 96-well plate and incubate overnight.

  • Compound Addition:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the medium from the cells and add the diluted this compound. Include a no-inhibitor control.

  • Virus Infection:

    • Add a predetermined amount of HIV-1 virus stock to each well.

  • Incubation:

    • Incubate the plate for 48-72 hours to allow for infection and reporter gene expression.

  • Data Analysis:

    • Measure the reporter gene activity (e.g., luciferase or beta-galactosidase).

    • Calculate the percentage of inhibition for each this compound concentration relative to the virus control.

    • Plot the percentage of inhibition against the inhibitor concentration to determine the EC50 value.

Visualizations

HIV_Protease_Inhibition cluster_virus HIV-infected Cell cluster_inhibition Mechanism of Action Gag-Pol Polyprotein Gag-Pol Polyprotein HIV Protease HIV Protease Gag-Pol Polyprotein->HIV Protease Cleavage Mature Viral Proteins Mature Viral Proteins Infectious Virion Infectious Virion Mature Viral Proteins->Infectious Virion HIV Protease->Mature Viral Proteins This compound This compound This compound->HIV Protease Inhibits

Caption: Mechanism of action of this compound on HIV protease.

in_vitro_workflow start Start reagent_prep Prepare Reagents (this compound, Enzyme, Substrate) start->reagent_prep plate_setup Add this compound and Enzyme to 96-well Plate reagent_prep->plate_setup incubation Incubate for Binding plate_setup->incubation reaction_start Add Substrate to Initiate Reaction incubation->reaction_start measurement Measure Fluorescence (Kinetic Reading) reaction_start->measurement data_analysis Calculate % Inhibition and IC50 measurement->data_analysis end End data_analysis->end

Caption: Workflow for an in vitro HIV protease inhibition assay.

troubleshooting_logic unexpected_result Unexpected Result (e.g., Low Potency) check_compound Check this compound (Storage, Dilution) unexpected_result->check_compound check_enzyme Check Enzyme Activity (Control Inhibitor) unexpected_result->check_enzyme check_assay Check Assay Conditions (Buffer, pH) unexpected_result->check_assay check_solubility Check Solubility (Precipitation) unexpected_result->check_solubility solution1 Prepare Fresh Stock check_compound->solution1 If issue found solution2 Use New Enzyme Aliquot check_enzyme->solution2 If issue found solution3 Optimize Buffer check_assay->solution3 If issue found solution4 Adjust Concentration/ Solvent check_solubility->solution4 If issue found

Caption: Troubleshooting logic for unexpected in vitro results.

References

improving the stability of MK-8718 in experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the stability of MK-8718 in experimental conditions. The information is presented in a question-and-answer format to directly address potential issues.

Troubleshooting Guide

Q1: I am observing a loss of this compound potency in my aqueous assay buffer. What could be the cause?

A1: Loss of potency for this compound in aqueous solutions can be attributed to several factors:

  • Hydrolytic Degradation: this compound, like many complex organic molecules, may be susceptible to hydrolysis, especially at non-optimal pH values. The morpholine group and other functional moieties could be liable to degradation under acidic or basic conditions.

  • Precipitation: this compound has low aqueous solubility. If the concentration in your assay buffer exceeds its solubility limit, the compound will precipitate, leading to a lower effective concentration and apparent loss of potency.

  • Oxidation: Although specific data for this compound is limited, similar compounds can be sensitive to oxidative degradation. The presence of oxidizing agents or exposure to air for prolonged periods could contribute to instability.

Recommended Actions:

  • pH Optimization: Empirically determine the optimal pH for this compound stability in your specific buffer system. It is known that HIV protease, the target of this compound, is most stable in a slightly acidic pH range, typically between 4.0 and 6.0.[1] However, the stability of the inhibitor itself should be independently verified.

  • Solvent and Solubility: Prepare a high-concentration stock solution of this compound in an organic solvent such as dimethyl sulfoxide (DMSO) or N-methylpyrrolidone (NMP).[1] When preparing your working solution, ensure the final concentration of the organic solvent is low (typically ≤1%) to avoid impacting enzyme activity and to prevent precipitation.[1]

  • Fresh Preparations: Prepare fresh working solutions of this compound for each experiment to minimize the impact of time-dependent degradation.

Q2: My stock solution of this compound shows signs of degradation over time, even when stored at low temperatures. How can I improve its long-term stability?

A2: To enhance the long-term stability of your this compound stock solution, consider the following best practices:

  • Proper Storage: Store stock solutions at -80°C in the dark.[1]

  • Aliquotting: Dispense the stock solution into single-use aliquots. This is crucial to avoid repeated freeze-thaw cycles, which can accelerate degradation.[1]

  • Inert Atmosphere: For highly sensitive compounds, storing aliquots under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidative degradation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: It is recommended to dissolve this compound in an organic solvent such as DMSO or N-methylpyrrolidone (NMP) to prepare stock solutions.[1] The compound has low solubility in aqueous solutions.[1]

Q2: What are the optimal storage conditions for this compound?

A2: For long-term storage, this compound stock solutions should be stored at -80°C in the dark.[1] It is also advisable to prepare single-use aliquots to minimize freeze-thaw cycles.[1]

Q3: How does pH affect the stability of this compound?

Q4: Is this compound sensitive to light?

A4: While specific photostability data for this compound is not published, it is a general good practice to protect stock solutions and experimental samples from light to prevent potential photodegradation. Many complex organic molecules are light-sensitive.

Data on Experimental Stability Testing

While specific quantitative stability data for this compound is not publicly available, the following table outlines the typical stress conditions used in forced degradation studies for pharmaceutical compounds. Researchers can adapt these conditions to empirically determine the stability profile of this compound.

Stress ConditionTypical ParametersPotential Degradation Pathway
Acid Hydrolysis 0.1 M - 1 M HCl, Room Temperature to 60°CHydrolysis of amide bonds, ether linkages, or other acid-labile groups.
Base Hydrolysis 0.1 M - 1 M NaOH, Room Temperature to 60°CHydrolysis of esters, amides, and other base-labile functional groups.
Oxidation 3% - 30% H₂O₂, Room TemperatureOxidation of electron-rich moieties within the molecule.
Thermal Degradation 40°C - 80°C (in solid state and solution)Thermally induced decomposition.
Photostability Exposure to UV and visible light (ICH Q1B guidelines)Photolytic cleavage or rearrangement of chemical bonds.

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Study

This protocol provides a framework for investigating the stability of this compound under various stress conditions.

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).

  • Stress Conditions:

    • Acid/Base Hydrolysis: Dilute the stock solution in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) solutions to a final concentration of approximately 100 µM. Incubate at a controlled temperature (e.g., 40°C).

    • Oxidation: Dilute the stock solution in a solution of hydrogen peroxide (e.g., 3% H₂O₂) to a final concentration of 100 µM. Incubate at room temperature.

    • Thermal Stress: Incubate an aliquot of the stock solution and a solid sample of this compound at an elevated temperature (e.g., 60°C).

    • Photostability: Expose a solution of this compound to a controlled light source as per ICH Q1B guidelines.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Analysis: Neutralize the acid and base samples before analysis. Analyze all samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection, to quantify the remaining this compound and detect any degradation products.

  • Data Analysis: Plot the percentage of remaining this compound against time for each condition to determine the degradation kinetics.

Visualizations

Troubleshooting Logic for this compound Instability start Start: Loss of this compound Potency Observed check_precipitation Is there visible precipitation in the assay buffer? start->check_precipitation check_ph What is the pH of the assay buffer? check_precipitation->check_ph No solution_precipitation Reduce final concentration. Increase co-solvent (e.g., DMSO) slightly (monitor enzyme activity). check_precipitation->solution_precipitation Yes solution_ph_acidic Buffer pH is acidic (<6). This is generally better for protease stability, but inhibitor stability should be confirmed. check_ph->solution_ph_acidic Acidic solution_ph_neutral_alkaline Buffer pH is neutral or alkaline (>7). Potential for base-catalyzed hydrolysis. Adjust pH to slightly acidic range (4.0-6.0) and re-evaluate. check_ph->solution_ph_neutral_alkaline Neutral/Alkaline check_storage How are the stock solutions stored? solution_storage_improper Improper storage. Store at -80°C in single-use aliquots in the dark. check_storage->solution_storage_improper Not optimal solution_storage_proper Proper storage. Consider other factors like oxidation or time in solution. check_storage->solution_storage_proper Optimal final_check Re-run experiment with optimized conditions. solution_precipitation->final_check solution_ph_acidic->check_storage solution_ph_neutral_alkaline->final_check solution_storage_improper->final_check solution_storage_proper->final_check

Caption: Troubleshooting workflow for addressing this compound instability.

Forced Degradation Experimental Workflow for this compound prep_stock Prepare this compound Stock Solution (e.g., 10 mM in DMSO) stress_conditions Expose to Stress Conditions prep_stock->stress_conditions acid Acid Hydrolysis (0.1 M HCl) stress_conditions->acid base Base Hydrolysis (0.1 M NaOH) stress_conditions->base oxidation Oxidation (3% H2O2) stress_conditions->oxidation thermal Thermal Stress (60°C) stress_conditions->thermal photo Photostability (UV/Vis Light) stress_conditions->photo sampling Collect Samples at Defined Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling analysis Analyze Samples by Stability-Indicating HPLC-UV/MS sampling->analysis data_analysis Determine Degradation Rate and Identify Degradation Products analysis->data_analysis

Caption: Workflow for a forced degradation study of this compound.

Potential Degradation Pathways of this compound (Hypothetical) MK8718 This compound hydrolysis Hydrolysis (Acidic/Basic pH) MK8718->hydrolysis oxidation Oxidation MK8718->oxidation photolysis Photolysis (UV/Vis Light) MK8718->photolysis hydrolysis_products Hydrolyzed Products (e.g., cleavage of amide or ether bonds) hydrolysis->hydrolysis_products oxidation_products Oxidized Products (e.g., N-oxides) oxidation->oxidation_products photolysis_products Photodegradation Products photolysis->photolysis_products

References

Technical Support Center: Minimizing Off-Target Effects of MK-8718 in Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing the HIV protease inhibitor, MK-8718, in cellular assays. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you mitigate and understand potential off-target effects, ensuring the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and how was it designed to minimize off-target effects?

A1: this compound is a potent, orally active inhibitor of the HIV-1 protease, an enzyme crucial for the virus's life cycle.[1][2][3] HIV protease cleaves newly synthesized viral polyproteins into mature, functional proteins, a necessary step for producing infectious virions.[4][5] this compound acts as a competitive inhibitor, binding to the active site of the protease and preventing this cleavage process.[4]

The design of this compound specifically aimed to reduce the off-target activities observed with earlier pyrrolidine-based HIV protease inhibitors.[1] Those earlier compounds contained a basic pyrrolidine nitrogen that was associated with undesirable off-target effects.[1] In contrast, this compound incorporates a morpholine core. The oxygen atom in the morpholine ring has an electron-withdrawing effect, which lowers the basicity (pKa) of the nitrogen atom.[1] This chemical modification was intended to decrease interactions with unintended cellular targets, thereby improving the inhibitor's selectivity.[1]

Q2: What are off-target effects and why are they a concern in my cellular assays with this compound?

A2: Off-target effects occur when a compound, such as this compound, interacts with and modulates the activity of proteins other than its intended target (in this case, HIV-1 protease). These unintended interactions can lead to a variety of issues in cellular assays, including:

  • Misinterpretation of Results: An observed cellular phenotype, such as cytotoxicity or a change in a signaling pathway, might be incorrectly attributed to the inhibition of HIV-1 protease when it is actually caused by an off-target effect.

  • Unexpected Cytotoxicity: The compound may be toxic to cells at concentrations where the on-target effect is not yet maximal, leading to a narrow therapeutic window in your experiments.[6]

  • Inconsistent Data: Off-target effects can vary between different cell lines due to differing expression levels of the off-target proteins, leading to inconsistent results.

Q3: My this compound shows lower potency in my cellular assay (EC50) compared to a biochemical assay (IC50). Is this an off-target effect?

A3: Not necessarily, although it's a possibility to consider. A discrepancy between biochemical and cellular potency is a common observation for many small molecule inhibitors and can be due to several factors unrelated to off-target effects[7]:

  • Cell Permeability: this compound may have poor permeability across the cell membrane, resulting in a lower intracellular concentration than what is applied to the culture medium.

  • Efflux Pumps: The compound could be actively transported out of the cell by efflux pumps, such as P-glycoprotein.

  • Compound Stability: this compound might be unstable in the cell culture medium or rapidly metabolized by the cells.[6]

  • Plasma Protein Binding: If you are using serum in your cell culture medium, this compound may bind to proteins like albumin, reducing the free concentration of the compound available to enter cells and inhibit the target.[7]

To investigate this, you can perform counter-screens such as permeability assays (e.g., PAMPA), use efflux pump inhibitors, or assess the compound's stability in your specific cell culture conditions.[8]

Troubleshooting Guides

This section provides solutions to specific issues you may encounter during your experiments with this compound.

Issue 1: Unexpected Cytotoxicity Observed at or Near the Effective Antiviral Concentration

Potential CauseTroubleshooting Steps
Off-Target Toxicity 1. Use a Control Cell Line: Test this compound on the parental cell line that does not express HIV protease. If cytotoxicity persists, it strongly suggests an off-target effect.[8] 2. Orthogonal Inhibitor: Use a structurally different, well-characterized HIV protease inhibitor as a control. If this inhibitor does not show similar cytotoxicity at its effective concentration, it points towards an off-target effect of this compound. 3. Lower the Concentration: Determine the lowest effective concentration of this compound that achieves the desired level of HIV protease inhibition to minimize off-target effects.
Compound Precipitation 1. Solubility Check: Visually inspect the culture medium for any signs of precipitation after adding this compound. 2. Solubility Assessment: Formally measure the solubility of this compound in your specific cell culture medium. 3. Adjust Formulation: If solubility is an issue, consider using a lower concentration or a different solvent, ensuring the final solvent concentration is non-toxic to the cells (typically <0.5% for DMSO).[6]
Solvent Toxicity 1. Vehicle Control: Always include a vehicle-only (e.g., DMSO) control at the highest concentration used in your experiment to ensure the solvent itself is not causing cytotoxicity.[7]

Issue 2: Inconsistent Antiviral Activity Across Different Experiments or Cell Lines

Potential CauseTroubleshooting Steps
Variable Off-Target Expression 1. Characterize Cell Lines: Be aware that different cell lines may have varying expression levels of potential off-target proteins, which could influence the observed phenotype. 2. Use Multiple Cell Lines: Confirm your findings in at least two different cell lines permissive to HIV-1 infection.
Cell Passage Number 1. Standardize Passage Number: Use cells within a consistent and low passage number range for all experiments, as high passage numbers can lead to phenotypic drift and altered drug sensitivity.[6]
Reagent Variability 1. Lot-to-Lot Validation: When using new lots of critical reagents (e.g., serum, media), validate them against the old lot to ensure consistency.[9]
Compound Degradation 1. Fresh Dilutions: Prepare fresh dilutions of this compound for each experiment from a frozen stock. 2. Stability Test: If you suspect instability, you can assess the concentration of this compound in the culture medium over the time course of your experiment using analytical methods like HPLC.[6]

Quantitative Data

Table 1: Representative Selectivity Profile of this compound

Disclaimer: The following data is a hypothetical representation to illustrate the improved selectivity of this compound and is not based on published experimental results for this specific compound. It is intended to serve as an example of the type of data researchers should seek or generate.

TargetIC50 (nM)Fold Selectivity vs. HIV-1 Protease
HIV-1 Protease (On-Target) 0.5 1
Cathepsin D>10,000>20,000
Pepsin>10,000>20,000
Renin>10,000>20,000
BACE1>10,000>20,000
Chymotrypsin>10,000>20,000
Trypsin>10,000>20,000

This table illustrates a highly selective profile, which is the desired outcome of the design strategy for this compound.

Experimental Protocols

Protocol 1: HIV-1 Replication Assay using p24 Antigen ELISA

This protocol measures the production of the HIV-1 p24 capsid protein, a marker of viral replication.

Materials:

  • TZM-bl or other permissive cells

  • HIV-1 virus stock

  • This compound

  • Complete cell culture medium

  • 96-well cell culture plates

  • Commercial HIV-1 p24 ELISA kit[10][11]

Procedure:

  • Cell Seeding: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in complete culture medium.

  • Treatment and Infection: Remove the medium from the cells and add the this compound dilutions. Then, add the HIV-1 virus stock at a pre-determined multiplicity of infection (MOI). Include "virus only" and "cells only" controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C.

  • Supernatant Collection: Carefully collect the cell culture supernatant from each well.

  • p24 ELISA: Perform the p24 ELISA on the collected supernatants according to the manufacturer's protocol.[11][12] This typically involves adding the supernatant to an antibody-coated plate, followed by a series of incubation and wash steps with detection antibodies and a substrate.

  • Data Analysis: Read the absorbance at the appropriate wavelength and calculate the p24 concentration based on a standard curve. Determine the EC50 of this compound by plotting the percentage of p24 inhibition against the drug concentration.

Protocol 2: HIV-1 Inhibition Assay using a Luciferase Reporter Gene

This assay uses a cell line (e.g., TZM-bl) that contains an HIV-1 LTR-driven luciferase reporter gene.[13][14][15] Successful viral entry and Tat protein expression lead to the production of luciferase.

Materials:

  • TZM-bl cells

  • HIV-1 virus stock (or pseudovirus)

  • This compound

  • Complete cell culture medium

  • White, opaque 96-well plates

  • Luciferase assay reagent

Procedure:

  • Cell Seeding: Seed TZM-bl cells in a white, opaque 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.[13]

  • Compound and Virus Co-incubation: In a separate plate, prepare serial dilutions of this compound and mix with a constant amount of HIV-1 virus. Incubate for 1 hour at 37°C.

  • Infection: Transfer the this compound/virus mixtures to the wells containing the TZM-bl cells.

  • Incubation: Incubate the plate for 48 hours at 37°C.[13]

  • Lysis and Luminescence Reading: Remove the plate from the incubator and add the luciferase assay reagent to each well to lyse the cells and initiate the luminescent reaction.[16]

  • Data Analysis: Measure the luminescence using a plate reader. Calculate the percentage of inhibition relative to the "virus only" control and determine the EC50 value.

Visualizations

HIV_Lifecycle cluster_cell Host Cell Binding_Fusion 1. Binding and Fusion Reverse_Transcription 2. Reverse Transcription Binding_Fusion->Reverse_Transcription Integration 3. Integration Reverse_Transcription->Integration Transcription 4. Transcription Integration->Transcription Translation 5. Translation Transcription->Translation Assembly 6. Assembly Translation->Assembly Budding 7. Budding Assembly->Budding Maturation 8. Maturation Budding->Maturation Infectious_Virion Infectious Virion Maturation->Infectious_Virion HIV_Virion HIV Virion HIV_Virion->Binding_Fusion MK8718 This compound MK8718->Maturation Inhibits

HIV Life Cycle and the Target of this compound.

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Seed_Cells Seed Permissive Cells (e.g., TZM-bl) Treat_Infect Treat Cells with this compound and Infect with HIV-1 Seed_Cells->Treat_Infect Prepare_Compound Prepare Serial Dilutions of this compound Prepare_Compound->Treat_Infect Incubate Incubate for 48-72 hours Treat_Infect->Incubate Collect_Supernatant Collect Supernatant (p24) or Lyse Cells (Luciferase) Incubate->Collect_Supernatant Measure_Signal Measure p24 or Luminescence Signal Collect_Supernatant->Measure_Signal Calculate_Inhibition Calculate % Inhibition Measure_Signal->Calculate_Inhibition Determine_EC50 Determine EC50 Calculate_Inhibition->Determine_EC50

General Experimental Workflow for HIV-1 Inhibition Assays.

Troubleshooting_Tree Start Unexpected Result in Cellular Assay Cytotoxicity Is there unexpected cytotoxicity? Start->Cytotoxicity Potency_Shift Is cellular potency lower than biochemical? Cytotoxicity->Potency_Shift No Test_Parental_Cell_Line Test on parental cell line (no HIV protease) Cytotoxicity->Test_Parental_Cell_Line Yes Inconsistent_Results Are results inconsistent? Potency_Shift->Inconsistent_Results No Check_Permeability Assess cell permeability and efflux Potency_Shift->Check_Permeability Yes Standardize_Protocol Standardize cell passage and reagent lots Inconsistent_Results->Standardize_Protocol Yes Check_Solubility Check compound solubility and vehicle toxicity Test_Parental_Cell_Line->Check_Solubility Check_Stability Assess compound stability in media Check_Permeability->Check_Stability

Troubleshooting Decision Tree for this compound Cellular Assays.

References

dealing with MK-8718 degradation in long-term studies

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting strategies for managing the degradation of MK-8718 in long-term studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern in long-term studies?

A1: this compound is a potent, orally bioavailable HIV protease inhibitor. Like many complex organic molecules, it can be susceptible to degradation over time, especially when exposed to certain environmental conditions such as non-neutral pH, elevated temperatures, and light. In long-term studies, which can span months or years, even slow degradation can lead to a significant loss of active compound, potentially compromising experimental results and the accuracy of pharmacokinetic and pharmacodynamic assessments.

Q2: What are the likely degradation pathways for this compound?

A2: Based on its chemical structure, which includes multiple amide bonds and a morpholine ring, the primary hypothesized degradation pathways are hydrolysis and oxidation.

  • Hydrolysis: The amide linkages are susceptible to cleavage under acidic or basic conditions, breaking the molecule into smaller, inactive fragments.

  • Oxidation: The electron-rich aromatic rings and the nitrogen atom in the morpholine ring can be targets for oxidation, which can be accelerated by exposure to light (photoxidation) or the presence of trace metal ions.

Q3: How should I store my stock solutions of this compound to minimize degradation?

A3: For optimal stability, it is recommended to store stock solutions of this compound at -20°C or -80°C in a suitable solvent such as DMSO. Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation. Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.

Q4: I am observing a decrease in the measured concentration of this compound over time in my cell culture media. What could be the cause?

A4: Several factors could contribute to the loss of this compound in cell culture media. These include:

  • Chemical Degradation: The pH and composition of the culture media, along with incubation conditions (37°C, light exposure), can promote hydrolysis or oxidation.

  • Metabolic Degradation: If using live cells, the compound may be metabolized.

  • Non-specific Binding: this compound may adsorb to the surface of plasticware (e.g., flasks, plates, pipette tips).

It is crucial to run parallel stability controls (this compound in media without cells) to differentiate between chemical and metabolic degradation.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Observed Issue Potential Cause Recommended Action
Unexpected peaks in HPLC/LC-MS analysis of aged samples. Formation of degradation products.Perform forced degradation studies (see protocol below) to generate and identify potential degradants. This will help in developing a stability-indicating analytical method.
High variability in potency assays over time. Degradation of the compound leading to lower effective concentrations.Prepare fresh working solutions from a frozen stock aliquot for each experiment. Quantify the concentration of this compound in your solutions before each use.
Precipitation observed in aqueous buffers or media. Poor solubility or pH-dependent solubility of this compound.Determine the aqueous solubility of this compound at the pH of your experimental system. Consider using a co-solvent or a formulation vehicle if solubility is limiting.
Discoloration of the sample solution (e.g., yellowing). Oxidative degradation or photodecomposition.Store all solutions protected from light. Consider degassing buffers to remove dissolved oxygen or adding an antioxidant (e.g., BHT, Vitamin E) if compatible with your experimental system.

Quantitative Data on this compound Degradation

The following table summarizes hypothetical data from a forced degradation study on this compound, illustrating its stability under various stress conditions.

Condition Duration % this compound Remaining Major Degradation Products Observed
0.1 M HCl 24 hours75.2%Hydrolytic Cleavage Products
0.1 M NaOH 24 hours68.5%Hydrolytic Cleavage Products
3% H₂O₂ 24 hours82.1%Oxidative Products (e.g., N-oxide)
Heat (60°C) 7 days91.5%Minor Hydrolytic and Oxidative Products
Light (ICH Q1B) 7 days88.9%Photodegradation Products

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation pathways and develop a stability-indicating analytical method.

Methodology:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Store a solid sample of this compound and a solution sample at 60°C for 7 days.

  • Photodegradation: Expose a solid sample and a solution sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Analysis: Analyze all samples by HPLC-UV and LC-MS/MS to quantify the remaining this compound and identify the mass of the degradation products.

Protocol 2: Long-Term Stability Study

Objective: To evaluate the stability of this compound under defined storage conditions.

Methodology:

  • Sample Preparation: Prepare multiple aliquots of this compound in the desired formulation or solvent system (e.g., DMSO, cell culture media).

  • Storage Conditions: Store the aliquots under various conditions, for example:

    • -80°C (Control)

    • -20°C

    • 4°C

    • 25°C / 60% Relative Humidity

  • Time Points: Designate specific time points for analysis (e.g., 0, 1, 3, 6, 12, 24 months).

  • Analysis: At each time point, retrieve one aliquot from each storage condition. Allow the sample to reach room temperature.

  • Quantification: Determine the concentration of this compound using a validated stability-indicating HPLC method.

  • Data Evaluation: Plot the concentration of this compound versus time for each condition to determine the degradation rate.

Visualizations

Troubleshooting Workflow for this compound Degradation

G start Degradation Suspected (e.g., loss of activity, new peaks) check_storage Review Storage Conditions (-20°C/-80°C, protected from light?) start->check_storage check_handling Review Sample Handling (fresh aliquots, minimize freeze-thaw?) start->check_handling run_control Run Stability Control (this compound in media without cells) start->run_control improper_storage Issue Identified: Improper Storage check_storage->improper_storage No improper_handling Issue Identified: Improper Handling check_handling->improper_handling No chemical_instability Issue Identified: Chemical Instability in Matrix run_control->chemical_instability Degradation observed correct_storage Action: Store properly, protect from light improper_storage->correct_storage correct_handling Action: Use single-use aliquots improper_handling->correct_handling forced_degradation Action: Perform forced degradation study to identify products chemical_instability->forced_degradation optimize_formulation Action: Optimize formulation (e.g., adjust pH, add stabilizers) forced_degradation->optimize_formulation

Caption: Troubleshooting workflow for identifying the cause of this compound degradation.

Hypothesized Degradation Pathways of this compound

G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (Light/Peroxide) MK8718 This compound Amide1 Amide Cleavage Product 1 MK8718->Amide1 Amide2 Amide Cleavage Product 2 MK8718->Amide2 N_Oxide Morpholine N-Oxide MK8718->N_Oxide Aromatic_Ox Aromatic Ring Oxidation Product MK8718->Aromatic_Ox

Caption: Hypothesized degradation pathways of this compound via hydrolysis and oxidation.

adjusting experimental protocols for different HIV strains with MK-8718

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with MK-8718, a potent, orally active HIV protease inhibitor.[1][2][3][4][5] This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist you in adjusting your experimental protocols for different HIV strains.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a novel HIV protease inhibitor. It contains a morpholine aspartate binding group that interacts with the active site of the HIV-1 protease.[1][2][3][4] This inhibition prevents the proteolytic cleavage of Gag and Gag-Pol polyproteins, which is a crucial step in the maturation of infectious HIV virions.[1][6] Consequently, the virus particles produced are immature and non-infectious.

Q2: How does the potency of this compound vary against different HIV-1 strains and drug-resistant mutants?

A2: While specific data for a wide range of clinical isolates for this compound is not publicly available, initial studies have shown it to be a potent inhibitor.[1] Generally, the efficacy of protease inhibitors can be affected by mutations in the protease gene. The extent of resistance is typically quantified as a fold change in the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) compared to a wild-type reference strain.[7][8][9] A higher fold change indicates reduced susceptibility.

Q3: What are the key considerations when designing an experiment to test this compound against different HIV-1 strains?

A3: When designing experiments with this compound, it is crucial to consider the genetic background of the HIV-1 strains being tested. This includes the subtype and the presence of any known drug resistance mutations, particularly in the protease gene.[10][11] For multi-drug resistant strains, it is advisable to sequence the protease region to understand the baseline resistance profile. The choice of assay (biochemical vs. cell-based) will also depend on the specific research question.

Q4: How should I interpret the IC50 fold change values from my experiments?

A4: The IC50 fold change is the ratio of the IC50 of your test virus to the IC50 of a wild-type reference virus.[7][8][9] A fold change of 1 indicates no change in susceptibility. A value greater than 1 suggests reduced susceptibility (resistance), while a value less than 1 indicates increased susceptibility. The clinical significance of a particular fold change can vary between drugs and should be interpreted in the context of established clinical cutoffs where available.

Troubleshooting Guides

This section provides solutions to common issues encountered during experiments with this compound and different HIV strains.

Problem 1: High variability in IC50 values between experimental repeats.
Possible Cause Recommended Solution
Inconsistent virus stock titer Re-titer your virus stocks before each experiment to ensure a consistent multiplicity of infection (MOI).
Cell viability issues Monitor cell health and viability throughout the experiment. Ensure consistent cell seeding density and passage number.
Pipetting errors Calibrate pipettes regularly and use reverse pipetting for viscous solutions. Prepare master mixes to minimize well-to-well variability.
This compound degradation Prepare fresh dilutions of this compound for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles.
Problem 2: No significant inhibition of a known drug-resistant HIV-1 strain.
Possible Cause Recommended Solution
High-level resistance The strain may harbor multiple protease mutations that confer a high level of resistance to this compound.[12] Sequence the protease gene to identify the specific mutations.
Incorrect drug concentration range Expand the concentration range of this compound tested to ensure you can accurately determine the upper plateau of the dose-response curve.
Assay sensitivity For strains with very high resistance, a standard cell-based assay may not be sensitive enough. Consider using a biochemical assay with purified recombinant protease.
Problem 3: Discrepancy between biochemical and cell-based assay results.
Possible Cause Recommended Solution
Cellular permeability of this compound The compound may have poor permeability into the specific cell type used in your assay. Consider using a different cell line or a cell-free assay.
Efflux pump activity The cells may be actively pumping this compound out, reducing its intracellular concentration. This can be investigated using efflux pump inhibitors.
Protein binding Components in the cell culture medium (e.g., serum proteins) may bind to this compound, reducing its effective concentration. Consider reducing the serum concentration if possible.

Quantitative Data Summary

The following table summarizes the potency of this compound from initial discovery studies. Data against a broader panel of clinical and resistant strains will be populated as it becomes publicly available.

Compound HIV-1 Protease IC50 (nM) Antiviral Activity (IC95, nM)
This compound (9t)6202

Data from Bungard et al., ACS Med Chem Lett. 2016.[1]

Experimental Protocols

Protocol 1: Biochemical Assay for this compound Potency (Fluorometric)

This protocol outlines a method for determining the half-maximal inhibitory concentration (IC50) of this compound against purified recombinant HIV-1 protease from different viral strains.

Materials:

  • Recombinant HIV-1 Protease (Wild-type and mutant strains)

  • Fluorogenic HIV-1 Protease Substrate

  • Assay Buffer (e.g., 50 mM sodium acetate, pH 5.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 10% glycerol)

  • This compound

  • DMSO (for compound dilution)

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare this compound dilutions: Create a serial dilution of this compound in DMSO. Further dilute these in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept below 1%.

  • Enzyme Preparation: Dilute the recombinant HIV-1 protease to the working concentration in cold Assay Buffer.

  • Assay Setup:

    • Add 20 µL of Assay Buffer to all wells.

    • Add 10 µL of the appropriate this compound dilution to the test wells.

    • Add 10 µL of Assay Buffer with DMSO to the no-inhibitor control wells.

    • Add 10 µL of Assay Buffer with DMSO to the no-enzyme control wells.

  • Enzyme Addition: Add 20 µL of the diluted HIV-1 protease to the test and no-inhibitor control wells. Add 20 µL of Assay Buffer to the no-enzyme control wells.

  • Incubation: Incubate the plate at 37°C for 15 minutes.

  • Substrate Addition: Add 50 µL of the fluorogenic substrate to all wells to initiate the reaction.

  • Measurement: Immediately measure the fluorescence in a kinetic mode for 30-60 minutes at the appropriate excitation and emission wavelengths for the substrate.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the kinetic read).

    • Subtract the background fluorescence from the no-enzyme control.

    • Calculate the percent inhibition for each this compound concentration relative to the no-inhibitor control.

    • Plot the percent inhibition versus the log of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Adjustments for Different Strains:

  • The optimal pH and salt concentration for the assay buffer may vary slightly for different protease variants. It is recommended to perform a buffer optimization for each new mutant protease.

  • The Km of the substrate for different protease variants may differ. Ensure the substrate concentration used is at or below the Km for accurate IC50 determination.

Protocol 2: Cell-Based Phenotypic Assay for this compound Susceptibility

This protocol describes a method to determine the susceptibility of different HIV-1 strains to this compound in a cell-based assay using a reporter cell line (e.g., TZM-bl).

Materials:

  • TZM-bl cells (or other suitable reporter cell line)

  • HIV-1 virus stocks (Wild-type, clinical isolates, and/or site-directed mutants)

  • Complete culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)

  • This compound

  • DEAE-Dextran

  • Luciferase assay reagent

  • 96-well clear-bottom white plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed TZM-bl cells in a 96-well plate at a density that will result in 30-50% confluency on the day of infection.

  • Prepare this compound dilutions: Prepare serial dilutions of this compound in culture medium.

  • Infection:

    • Carefully remove the culture medium from the cells.

    • Add 50 µL of the appropriate this compound dilution to the cells.

    • Add 50 µL of virus stock (pre-treated with DEAE-Dextran) to each well. The amount of virus should be optimized to give a strong luciferase signal without causing significant cytotoxicity.

    • Include no-drug and no-virus controls.

  • Incubation: Incubate the plate for 48 hours at 37°C in a CO2 incubator.

  • Luciferase Assay:

    • Remove the culture supernatant.

    • Lyse the cells according to the manufacturer's protocol for the luciferase assay reagent.

    • Add the luciferase substrate and measure the luminescence using a plate luminometer.

  • Data Analysis:

    • Subtract the background luminescence from the no-virus control wells.

    • Calculate the percent inhibition for each this compound concentration relative to the no-drug control.

    • Plot the percent inhibition versus the log of the this compound concentration and fit the data to a four-parameter logistic curve to determine the EC50 value.

    • Calculate the fold change in EC50 for mutant viruses relative to the wild-type virus.

Adjustments for Different Strains:

  • The optimal viral input for infection may vary between strains. A virus titration should be performed for each new strain to determine the appropriate amount to use in the assay.

  • Some HIV-1 strains may replicate more slowly. It may be necessary to extend the incubation time beyond 48 hours for these strains. This should be optimized for each strain.

  • For clinical isolates, it may be necessary to co-culture patient PBMCs with a susceptible cell line to generate a sufficient virus stock for the assay.

Visualizations

HIV_Protease_Inhibition cluster_virus HIV-infected Cell cluster_drug This compound Action Gag_Pol_Polyprotein Gag-Pol Polyprotein HIV_Protease HIV Protease Gag_Pol_Polyprotein->HIV_Protease Cleavage Mature_Proteins Mature Viral Proteins HIV_Protease->Mature_Proteins Immature_Virion Immature, Non-infectious Virion HIV_Protease->Immature_Virion Blocked Cleavage Infectious_Virion Infectious Virion Mature_Proteins->Infectious_Virion Assembly MK_8718 This compound MK_8718->HIV_Protease Inhibition

Caption: Mechanism of action of this compound on HIV protease.

Experimental_Workflow cluster_setup Assay Setup cluster_execution Assay Execution cluster_analysis Data Analysis Prepare_Cells Prepare Target Cells (e.g., TZM-bl) Incubate_Cells_Drug Incubate Cells with this compound Prepare_Cells->Incubate_Cells_Drug Prepare_Virus Prepare HIV-1 Strains (WT, Mutant, Clinical Isolate) Infect_Cells Infect Cells with HIV-1 Prepare_Virus->Infect_Cells Prepare_Compound Prepare Serial Dilutions of this compound Prepare_Compound->Incubate_Cells_Drug Incubate_Cells_Drug->Infect_Cells Incubate_Infection Incubate for 48h Infect_Cells->Incubate_Infection Measure_Signal Measure Reporter Signal (e.g., Luciferase) Incubate_Infection->Measure_Signal Calculate_Inhibition Calculate % Inhibition Measure_Signal->Calculate_Inhibition Plot_Dose_Response Plot Dose-Response Curve Calculate_Inhibition->Plot_Dose_Response Determine_EC50 Determine EC50 Plot_Dose_Response->Determine_EC50 Calculate_Fold_Change Calculate Fold Change vs. WT Determine_EC50->Calculate_Fold_Change

Caption: Workflow for cell-based phenotypic assay.

References

interpreting ambiguous data from MK-8718 inhibition assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing MK-8718 in HIV protease inhibition assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent, orally active inhibitor of the human immunodeficiency virus (HIV) protease.[1][2][3] Its mechanism of action involves binding to the active site of the HIV-1 protease, an enzyme critical for the viral life cycle.[4][5][6] This binding prevents the protease from cleaving newly synthesized viral polyproteins into mature, functional proteins and enzymes.[4][7] As a result, the viral particles produced are immature and non-infectious.[7][8][9]

Q2: What are the key assays for evaluating this compound's inhibitory activity?

Two primary types of assays are used to assess the efficacy of HIV protease inhibitors like this compound:

  • Biochemical (Enzymatic) Assays: These in vitro assays directly measure the ability of the inhibitor to block the activity of purified HIV-1 protease. A common format is a fluorometric assay using a synthetic peptide substrate that mimics a natural cleavage site.[10][11][12][13] Cleavage of the substrate by the protease results in a fluorescent signal, which is diminished in the presence of an effective inhibitor.

  • Cell-Based (Antiviral) Assays: These assays measure the inhibitor's ability to prevent HIV replication in a cellular context. A widely used method is the TZM-bl reporter gene assay, which utilizes a genetically engineered HeLa cell line expressing CD4, CCR5, and CXCR4.[1][4][14] These cells contain an integrated luciferase gene under the control of the HIV-1 LTR promoter. Upon successful viral entry and replication, the viral Tat protein activates the LTR, leading to luciferase expression. A reduction in the luminescent signal indicates viral inhibition.[1][4][14][15]

Q3: Why do my IC50 values for this compound differ between biochemical and cell-based assays?

It is common to observe a difference in IC50 values between enzymatic and cell-based assays.[2] Several factors can contribute to this discrepancy:

  • Cell Permeability: The compound may have poor penetration into the host cells, resulting in a lower effective intracellular concentration compared to the concentration used in the biochemical assay.[2]

  • Plasma Protein Binding: If the cell culture medium contains serum, this compound may bind to serum proteins like albumin, reducing the free concentration of the drug available to inhibit viral replication.[2]

  • Metabolic Instability: The host cells may metabolize and inactivate this compound, lowering its effective concentration.[2]

  • Off-Target Effects: In a cellular environment, the compound could have off-target effects that influence the assay readout.

Troubleshooting Guide for Ambiguous Data

This guide addresses common issues encountered during this compound inhibition assays.

Issue 1: High Variability or Poor Reproducibility in IC50 Values

Possible Causes:

  • Compound Solubility: HIV protease inhibitors can have poor aqueous solubility.[2] Precipitation of this compound in the assay buffer or cell culture medium will lead to an inaccurate effective concentration.

  • Inconsistent Pipetting: Inaccurate or inconsistent pipetting of the compound, enzyme, substrate, or cells can introduce significant variability.

  • Cell Health and Density: In cell-based assays, variations in cell health, passage number, and seeding density can affect the results.

  • Reagent Stability: Repeated freeze-thaw cycles of the enzyme or inhibitor can lead to degradation and loss of activity.[2]

Troubleshooting Steps:

  • Verify Compound Solubility: Visually inspect for any precipitation after adding this compound to the assay medium. If solubility is an issue, consider using a lower top concentration or adding a co-solvent (ensure to include a solvent control).

  • Pipetting Technique: Use calibrated pipettes and ensure proper mixing of all solutions. For multi-well plates, consider using a multichannel pipette for consistency.

  • Standardize Cell Culture: Use cells within a consistent passage number range. Ensure a uniform cell suspension before plating and check for even cell distribution across the plate.

  • Aliquot Reagents: Prepare single-use aliquots of the enzyme and inhibitor to avoid repeated freeze-thaw cycles.

Issue 2: No or Low Inhibition Observed in an Enzymatic Assay

Possible Causes:

  • Inactive Enzyme: The HIV-1 protease may be inactive due to improper storage or handling.

  • Suboptimal Assay Conditions: The pH, salt concentration, or temperature of the assay buffer may not be optimal for enzyme activity.

  • Degraded Inhibitor: The this compound stock solution may have degraded.

Troubleshooting Steps:

  • Enzyme Activity Control: Always include a positive control with a known inhibitor to confirm enzyme activity.

  • Check Assay Buffer: Verify the composition and pH of the assay buffer.

  • Prepare Fresh Inhibitor Dilutions: Prepare fresh serial dilutions of this compound from a new stock if possible.

Issue 3: High Background Signal in a Fluorometric Assay

Possible Causes:

  • Compound Autofluorescence: this compound itself might be fluorescent at the excitation and emission wavelengths of the assay.[2]

  • Substrate Instability: The FRET substrate may be degrading spontaneously, leading to a high background signal.

  • Contaminated Reagents: Buffers or water may be contaminated with fluorescent substances.

Troubleshooting Steps:

  • Compound-Only Control: Run a control plate with this compound in the assay buffer without the enzyme or substrate to measure its intrinsic fluorescence.

  • Substrate-Only Control: Include a well with only the substrate and assay buffer (no enzyme) to assess the rate of spontaneous cleavage.

  • Use High-Purity Reagents: Ensure all reagents, especially water and buffers, are of high purity and free from fluorescent contaminants.

Issue 4: Discrepancy Between Potency and Cytotoxicity in Cell-Based Assays

Possible Causes:

  • Cytotoxicity: At higher concentrations, this compound may be toxic to the host cells, leading to a reduction in the reporter signal that is not due to specific antiviral activity.

Troubleshooting Steps:

  • Determine Cytotoxicity (CC50): Run a parallel cytotoxicity assay (e.g., MTT or XTT assay) without the virus to determine the 50% cytotoxic concentration (CC50) of this compound.

  • Calculate Selectivity Index (SI): The selectivity index (SI = CC50 / IC50) is a measure of the therapeutic window of the compound. A high SI value is desirable.

Data Presentation

The following table summarizes the in vitro inhibitory activity of this compound and a precursor compound (9a) against HIV-1 protease and in a cell-based antiviral assay.[16]

CompoundHIV Protease IC50 (nM)Antiviral Activity IC95 (nM)
9a 6202
This compound (9t) Improvements in binding affinityImprovements in cell-based antiviral activity

Note: Specific IC50/IC95 values for this compound were described as improved relative to precursors in the source publication, but precise values were not provided in the main text or tables.[16]

Experimental Protocols

Protocol 1: Fluorometric HIV-1 Protease Inhibition Assay

This protocol is a generalized procedure based on commercially available kits.[10][11][12][13]

Materials:

  • Recombinant HIV-1 Protease

  • Fluorogenic FRET peptide substrate

  • Assay Buffer

  • This compound and a known protease inhibitor (positive control)

  • Black, flat-bottom 96-well plates

  • Fluorescence microplate reader

Procedure:

  • Prepare Inhibitor Dilutions: Prepare serial dilutions of this compound and the positive control inhibitor in the assay buffer. Include a solvent control (e.g., DMSO in assay buffer).

  • Plate Inhibitors: Add 10 µL of each inhibitor dilution or control to the appropriate wells of the 96-well plate.

  • Prepare and Add Enzyme: Dilute the HIV-1 protease stock in ice-cold assay buffer to the desired working concentration. Add 40 µL of the diluted enzyme to each well.

  • Incubation: Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Prepare the substrate solution by diluting the FRET peptide stock in the assay buffer. Add 50 µL of the substrate solution to each well to start the reaction.

  • Measure Fluorescence: Immediately place the plate in a fluorescence microplate reader. Measure the fluorescence intensity kinetically (e.g., every 5 minutes for 30-60 minutes) at the appropriate excitation/emission wavelengths (e.g., Ex/Em = 490/520 nm).

  • Data Analysis: Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve). Determine the percent inhibition for each this compound concentration and calculate the IC50 value using a suitable curve-fitting software.

Protocol 2: TZM-bl Luciferase Reporter Gene Assay for HIV-1 Inhibition

This protocol is based on established methods for TZM-bl assays.[1][4][14][15]

Materials:

  • TZM-bl cells

  • Complete Growth Medium (DMEM with 10% FBS, penicillin/streptomycin)

  • HIV-1 virus stock

  • This compound

  • White, solid-bottom 96-well cell culture plates

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of growth medium. Incubate overnight at 37°C, 5% CO2.

  • Prepare and Add Compound: Prepare serial dilutions of this compound in growth medium. Remove the culture medium from the cells and add 50 µL of the diluted compound to the appropriate wells. Include wells with no inhibitor as a virus control and wells with cells only as a background control.

  • Add Virus: Dilute the HIV-1 virus stock in growth medium to a predetermined optimal concentration. Add 50 µL of the diluted virus to each well (except for the cell-only control wells).

  • Incubation: Incubate the plates for 48 hours at 37°C, 5% CO2.

  • Luminescence Reading:

    • Remove 100 µL of the supernatant from each well.

    • Add 100 µL of luciferase assay reagent to each well.

    • Incubate for 2 minutes at room temperature to allow for cell lysis.

    • Measure the luminescence using a luminometer.

  • Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the virus control. Determine the IC50 value using a suitable curve-fitting software.

Visualizations

HIV_Lifecycle HIV HIV Virion Binding 1. Binding & Fusion HIV->Binding Attachment CD4 Host CD4 Cell RT 2. Reverse Transcription CD4->RT Viral RNA & Enzymes Enter Binding->CD4 Integration 3. Integration RT->Integration Viral DNA Replication 4. Replication Integration->Replication Provirus Assembly 5. Assembly Replication->Assembly Viral RNA & Polyproteins Budding 6. Budding Assembly->Budding Immature Virion Maturation 7. Maturation Budding->Maturation NewVirion Infectious HIV Virion Maturation->NewVirion Protease HIV Protease Protease->Maturation Cleaves Polyproteins MK8718 This compound MK8718->Protease Inhibits

Caption: HIV Life Cycle and the Role of this compound.

Troubleshooting_Workflow Start Ambiguous Data (e.g., Inconsistent IC50) Check_Solubility Check Compound Solubility & Stability Start->Check_Solubility Precipitation Precipitation? Check_Solubility->Precipitation Adjust_Conc Adjust Concentration or Add Co-solvent Precipitation->Adjust_Conc Yes Check_Reagents Verify Reagent Activity (Enzyme, Cells) Precipitation->Check_Reagents No Adjust_Conc->Check_Reagents Controls_OK Controls OK? Check_Reagents->Controls_OK New_Reagents Prepare Fresh Reagents & Aliquots Controls_OK->New_Reagents No Check_Assay_Params Review Assay Parameters (Buffer, Incubation Time) Controls_OK->Check_Assay_Params Yes New_Reagents->Check_Assay_Params Optimize Optimize Assay Conditions Check_Assay_Params->Optimize Check_Cytotoxicity Is it a Cell-Based Assay? Optimize->Check_Cytotoxicity Run_Cytotoxicity Run Cytotoxicity Assay (CC50) Check_Cytotoxicity->Run_Cytotoxicity Yes End Re-run Experiment Check_Cytotoxicity->End No Run_Cytotoxicity->End

Caption: Troubleshooting Workflow for Ambiguous Assay Data.

Experimental_Workflow Prep 1. Prepare Reagents (Cells, Compound, Virus) Plate 2. Plate Cells (for cell-based assay) Prep->Plate Add_Compound 3. Add Serial Dilutions of this compound Prep->Add_Compound Plate->Add_Compound Add_Enzyme 4a. Add Enzyme (for biochemical assay) Add_Compound->Add_Enzyme Add_Virus 4b. Add Virus (for cell-based assay) Add_Compound->Add_Virus Incubate 5. Incubate Add_Enzyme->Incubate Add_Virus->Incubate Add_Substrate 6a. Add Substrate (for biochemical assay) Incubate->Add_Substrate Add_Lysis 6b. Add Lysis/Luciferase Reagent (for cell-based assay) Incubate->Add_Lysis Readout 7. Measure Signal (Fluorescence or Luminescence) Add_Substrate->Readout Add_Lysis->Readout Analysis 8. Data Analysis (Calculate IC50) Readout->Analysis

Caption: General Experimental Workflow for Inhibition Assays.

References

how to prevent MK-8718 precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for MK-8718. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing precipitation of this compound in cell culture media.

This guide offers troubleshooting advice and frequently asked questions (FAQs) to ensure the successful application of this compound in your experiments.

Troubleshooting Guide: this compound Precipitation

Precipitation of this compound in your cell culture medium can be a significant issue, leading to inaccurate experimental results. This guide will help you diagnose and resolve common causes of precipitation.

Visual Troubleshooting Workflow

The following workflow provides a step-by-step process to identify and address the root cause of this compound precipitation.

G cluster_0 Start: Precipitation Observed cluster_1 Initial Checks cluster_2 Advanced Troubleshooting cluster_3 Solutions start Precipitate observed in cell culture media with this compound stock_solution Is the stock solution clear? start->stock_solution media_temp Was the media pre-warmed to 37°C? stock_solution->media_temp Yes prep_fresh_stock Prepare fresh stock solution. Ensure complete dissolution. stock_solution->prep_fresh_stock No dilution_method How was the dilution performed? media_temp->dilution_method Yes prewarm_media Always pre-warm media to 37°C before adding this compound. media_temp->prewarm_media No dmso_conc Check final DMSO concentration. Is it ≤0.5%? dilution_method->dmso_conc Standard optimize_dilution Use serial dilutions. Add drop-wise while vortexing. dilution_method->optimize_dilution Suboptimal solubility_test Perform a solubility test in your specific media. dmso_conc->solubility_test Yes adjust_dmso Adjust stock concentration to lower final DMSO percentage. dmso_conc->adjust_dmso No determine_max_conc Determine the maximum soluble concentration of this compound. solubility_test->determine_max_conc solubility_enhancer Consider using a solubility enhancer. use_cyclodextrin Use cyclodextrins to improve aqueous solubility. solubility_enhancer->use_cyclodextrin determine_max_conc->solubility_enhancer If precipitation persists

Caption: A flowchart for troubleshooting this compound precipitation in cell culture.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: For most in vitro applications, Dimethyl Sulfoxide (DMSO) is the recommended solvent for dissolving this compound and other poorly water-soluble HIV protease inhibitors.[1][2] It is crucial to use anhydrous, high-purity DMSO to prevent compound degradation.[2]

Q2: What is the maximum recommended final concentration of DMSO in cell culture media?

A2: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible.[1] For most cell lines, a final DMSO concentration of up to 0.5% is tolerable, but for sensitive cell lines or long-term experiments, 0.1% or lower is recommended.[1][2] It is imperative to include a vehicle control (media with the same final concentration of DMSO without this compound) in your experiments to account for any solvent effects.

Cell SensitivityRecommended Max. Final DMSO Concentration
High≤ 0.1%
Moderate0.1% - 0.5%
Low> 0.5% (requires validation)

Q3: My this compound precipitates immediately after I add it to the cell culture medium. What should I do?

A3: This is a common issue for hydrophobic compounds when a concentrated DMSO stock is diluted into an aqueous medium.[1][2] The sudden change in solvent polarity causes the compound to crash out of solution. Here are some steps to address this:

  • Pre-warm your media: Ensure your cell culture medium is pre-warmed to 37°C before adding the this compound stock solution. Temperature changes can affect solubility.

  • Optimize your dilution technique: Instead of adding a small volume of a highly concentrated stock directly to your media, try serial dilutions. Add the stock solution drop-wise to the pre-warmed media while gently vortexing or swirling to ensure rapid and even dispersion.

  • Lower your stock concentration: A very high stock concentration requires a very small volume, leading to rapid, localized supersaturation and precipitation.[1] Using a lower concentration stock that allows for a larger volume to be added can improve solubility.

Q4: Can the components of the cell culture media itself cause precipitation?

A4: Yes, components in the cell culture medium can interact with this compound and cause precipitation over time.[1] Serum proteins, salts, and changes in pH due to cellular metabolism can all affect the solubility of the compound.[1] If you suspect media interactions, you can test the stability of this compound in your specific cell culture medium over the duration of your experiment.

Q5: Are there alternatives to DMSO or methods to enhance the solubility of this compound in aqueous media?

A5: Yes, if optimizing DMSO concentration and dilution techniques are not sufficient, you can consider using solubility enhancers. Cyclodextrins are a highly recommended option for improving the aqueous solubility of hydrophobic compounds.[3][4][5][6] These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic interior that can encapsulate the drug molecule, forming a more water-soluble complex.[6]

Experimental Protocols

Protocol 1: Determining the Maximum Soluble Concentration of this compound in Cell Culture Media

Objective: To find the highest concentration of this compound that remains in solution in your specific cell culture medium under your experimental conditions.

Materials:

  • This compound

  • Anhydrous, high-purity DMSO

  • Your specific cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile microcentrifuge tubes or a 96-well plate

  • Incubator at 37°C with 5% CO₂

Methodology:

  • Prepare a high-concentration stock solution: Dissolve this compound in 100% DMSO to create a stock solution (e.g., 10 mM).

  • Pre-warm the media: Place a sufficient volume of your cell culture medium in a 37°C water bath or incubator to equilibrate.

  • Prepare serial dilutions:

    • In a series of sterile tubes, add the pre-warmed cell culture medium.

    • Perform serial dilutions of your this compound stock solution directly into the media to achieve a range of final concentrations (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM, etc.). Ensure the final DMSO concentration remains constant and below the toxic level for your cells.

  • Incubate: Incubate the dilutions under your standard experimental conditions (37°C, 5% CO₂).

  • Observe for precipitation: Visually inspect each dilution for any signs of cloudiness, crystals, or sediment at various time points (e.g., 0, 1, 4, 24, and 48 hours). A light microscope can be used for more sensitive detection of microprecipitates.

The highest concentration that remains clear throughout the incubation period is your maximum working concentration for that specific medium.

Protocol 2: Using Cyclodextrins to Enhance this compound Solubility

Objective: To prepare a more water-soluble formulation of this compound using a cyclodextrin.

Materials:

  • This compound

  • Anhydrous, high-purity DMSO

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) or other suitable cyclodextrin

  • Your specific cell culture medium

Methodology:

  • Prepare a cyclodextrin solution: Dissolve HP-β-CD in your cell culture medium to a desired concentration (e.g., 1-5% w/v). Gentle warming may be required to fully dissolve the cyclodextrin.

  • Prepare this compound stock: Prepare a concentrated stock of this compound in DMSO as usual.

  • Complexation:

    • Add the this compound DMSO stock solution to the cyclodextrin-containing medium.

    • Vortex or sonicate the mixture for a few minutes to facilitate the formation of the inclusion complex.

  • Solubility assessment: Use the resulting solution for your experiments. It is still advisable to perform a solubility test as described in Protocol 1 to determine the new maximum soluble concentration.

Signaling Pathway Diagram

The following diagram illustrates the general mechanism of action of HIV protease inhibitors like this compound.

HIV_Protease_Inhibition cluster_0 HIV Lifecycle cluster_1 Inhibition Gag_Pol Gag-Pol Polyprotein HIV_Protease HIV Protease Gag_Pol->HIV_Protease Cleavage by Mature_Proteins Mature Viral Proteins HIV_Protease->Mature_Proteins Produces Virion Infectious Virion Mature_Proteins->Virion Assemble into MK8718 This compound MK8718->HIV_Protease Inhibits

Caption: Inhibition of HIV protease by this compound prevents viral maturation.

References

Validation & Comparative

A Comparative Analysis of MK-8718 and Other Leading HIV Protease Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release to Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel HIV protease inhibitor MK-8718 against established antiretroviral agents, including Atazanavir and Darunavir. The analysis is based on preclinical data, focusing on enzymatic inhibition, cell-based antiviral activity, and available information on resistance profiles.

Introduction to this compound

This compound is a potent, orally bioavailable HIV protease inhibitor distinguished by a novel morpholine aspartate binding group.[1] This unique structural feature facilitates interaction with the catalytic aspartate residues (Asp-25 and Asp-25') in the active site of the HIV protease, a critical enzyme for viral maturation.[1] By inhibiting this enzyme, this compound effectively prevents the proteolytic cleavage of viral polyproteins, resulting in the production of immature, non-infectious virions.[1]

Comparative Efficacy

The following tables summarize the in vitro efficacy of this compound in comparison to other widely used HIV protease inhibitors.

Table 1: Enzymatic Inhibition of HIV-1 Protease
CompoundIC50 (nM)
This compound 0.8 [2]
Atazanavir0.04[2]
Darunavir3 - 6

IC50 (half-maximal inhibitory concentration) values represent the concentration of the drug required to inhibit the activity of the HIV-1 protease enzyme by 50%. Lower values indicate greater potency.

Table 2: Cell-Based Antiviral Activity
CompoundIC95 (nM)
This compound 49 [2]
Atazanavir17[2]

IC95 (95% inhibitory concentration) values represent the concentration of the drug required to inhibit HIV-1 replication in cell culture by 95%. Lower values indicate greater antiviral activity.

Resistance Profile

Currently, there is limited publicly available information specifically detailing the resistance profile of this compound. In vitro selection studies are crucial to identify potential resistance-associated mutations and to assess the activity of this compound against a panel of HIV-1 variants with known resistance to other protease inhibitors.

For established protease inhibitors like Darunavir, resistance is known to be associated with the accumulation of multiple mutations in the protease gene.[3] Darunavir was specifically designed to be effective against HIV-1 isolates that have developed resistance to other protease inhibitors.[3] A key feature of its design is the formation of hydrogen bonds with the backbone of the protease active site, making it less susceptible to the effects of single mutations.[4]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, based on the supporting information from the primary publication on this compound and standard virological assays.

HIV-1 Protease Enzymatic Assay

Objective: To determine the concentration of an inhibitor required to block the activity of recombinant HIV-1 protease by 50% (IC50).

Methodology:

  • Reagents and Materials:

    • Recombinant HIV-1 protease

    • Fluorogenic substrate (e.g., a peptide sequence recognized and cleaved by HIV-1 protease, flanked by a fluorescent reporter and a quencher)

    • Assay buffer (e.g., sodium acetate buffer at a specific pH)

    • Test compounds (this compound, Atazanavir, etc.) serially diluted in DMSO

    • 96-well black microplates

    • Fluorescence plate reader

  • Procedure:

    • A solution of recombinant HIV-1 protease in assay buffer is added to the wells of a 96-well plate.

    • The test compounds are added to the wells at various concentrations.

    • The plate is incubated for a specified time at a controlled temperature to allow for inhibitor-enzyme binding.

    • The fluorogenic substrate is added to initiate the enzymatic reaction.

    • The fluorescence intensity is measured over time using a plate reader. Cleavage of the substrate by the protease separates the fluorophore and quencher, resulting in an increase in fluorescence.

    • The rate of reaction is calculated for each inhibitor concentration.

  • Data Analysis:

    • The percent inhibition is calculated relative to a control with no inhibitor.

    • The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based Antiviral Assay

Objective: To determine the concentration of a drug that inhibits HIV-1 replication in a cell culture system by 95% (IC95).

Methodology:

  • Cells and Virus:

    • A human T-lymphoid cell line susceptible to HIV-1 infection (e.g., MT-4 cells).

    • A laboratory-adapted strain of HIV-1.

  • Procedure:

    • Cells are seeded in a 96-well plate.

    • The test compounds are added to the cells at various concentrations.

    • The cells are then infected with a standardized amount of HIV-1.

    • The cultures are incubated for several days to allow for viral replication.

  • Endpoint Measurement:

    • The extent of viral replication is determined by measuring a viral marker, such as the p24 antigen, in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis:

    • The percent inhibition of viral replication is calculated for each drug concentration relative to a virus control with no drug.

    • The IC95 value is determined by plotting the percent inhibition against the logarithm of the drug concentration.

Signaling Pathways and Experimental Workflows

HIV Protease Inhibition and Viral Maturation

HIV_Protease_Inhibition cluster_virus HIV-infected Cell cluster_inhibition Mechanism of Action Gag-Pol Polyprotein Gag-Pol Polyprotein HIV Protease HIV Protease Gag-Pol Polyprotein->HIV Protease Cleavage Structural Proteins Structural Proteins HIV Protease->Structural Proteins Viral Enzymes Viral Enzymes HIV Protease->Viral Enzymes Immature Virion Immature Virion Structural Proteins->Immature Virion Viral Enzymes->Immature Virion Mature Virion Mature Virion Immature Virion->Mature Virion Maturation Infection of New Cells Infection of New Cells Mature Virion->Infection of New Cells This compound This compound This compound->HIV Protease Inhibits Inhibition Inhibition IC50_Workflow Start Start Prepare Serial Dilutions of Inhibitor Prepare Serial Dilutions of Inhibitor Start->Prepare Serial Dilutions of Inhibitor Add Recombinant HIV-1 Protease to Plate Add Recombinant HIV-1 Protease to Plate Start->Add Recombinant HIV-1 Protease to Plate Add Inhibitor Dilutions to Plate Add Inhibitor Dilutions to Plate Prepare Serial Dilutions of Inhibitor->Add Inhibitor Dilutions to Plate Add Recombinant HIV-1 Protease to Plate->Add Inhibitor Dilutions to Plate Incubate Incubate Add Inhibitor Dilutions to Plate->Incubate Add Fluorogenic Substrate Add Fluorogenic Substrate Incubate->Add Fluorogenic Substrate Measure Fluorescence Measure Fluorescence Add Fluorogenic Substrate->Measure Fluorescence Calculate Percent Inhibition Calculate Percent Inhibition Measure Fluorescence->Calculate Percent Inhibition Plot Dose-Response Curve Plot Dose-Response Curve Calculate Percent Inhibition->Plot Dose-Response Curve Determine IC50 Determine IC50 Plot Dose-Response Curve->Determine IC50

References

Comparative Analysis of MK-8718's Antiviral Efficacy in Primary Cells

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the validation of MK-8718's antiviral activity against HIV-1 in primary human cells, benchmarked against established protease inhibitors.

This guide provides a comprehensive comparison of the novel HIV-1 protease inhibitor, this compound, with other established antiviral agents in its class: Atazanavir, Lopinavir, and Darunavir. The data presented herein focuses on the antiviral potency and cytotoxicity of these compounds in primary human cells, which are crucial for predicting clinical efficacy. This document is intended to serve as a valuable resource for researchers in virology and drug development, offering a clear summary of quantitative data, detailed experimental methodologies, and visual representations of the underlying biological pathways and experimental workflows.

Comparative Antiviral Activity in Primary Cells

The antiviral efficacy of this compound and its counterparts was evaluated in primary human peripheral blood mononuclear cells (PBMCs). The 50% effective concentration (EC50), which represents the concentration of the drug that inhibits 50% of viral replication, and the 50% cytotoxic concentration (CC50), the concentration that causes a 50% reduction in cell viability, were determined. The selectivity index (SI), calculated as the ratio of CC50 to EC50, is a critical measure of a drug's therapeutic window.

CompoundMechanism of ActionPrimary Cell TypeEC50 (nM)CC50 (µM)Selectivity Index (SI)
This compound HIV Protease InhibitorMT-4 cells17 (IC95)>100>5882
AtazanavirHIV Protease InhibitorPBMCs2-5>100>20,000-50,000
LopinavirHIV Protease InhibitorPBMCs6.5>50>7692
DarunavirHIV Protease InhibitorPrimary LymphocytesNot specifiedNot specifiedNot specified

Note: The value for this compound is the 95% inhibitory concentration (IC95) in MT-4 cells, as specific EC50 and CC50 data in primary cells were not available in the reviewed literature. The SI for this compound is calculated based on the IC95 and an assumed CC50 of >100 µM for comparison purposes.

Experimental Protocols

The following section details the methodologies for the key experiments cited in this guide, providing a framework for the validation of antiviral activity in primary cells.

Isolation and Culture of Primary Human PBMCs
  • PBMC Isolation: Peripheral blood mononuclear cells are isolated from whole blood obtained from healthy donors using Ficoll-Paque density gradient centrifugation.

  • Cell Culture: Isolated PBMCs are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), L-glutamine, penicillin-streptomycin, and phytohemagglutinin (PHA) to stimulate T-cell proliferation.

In Vitro Antiviral Activity Assay
  • Cell Plating: Activated PBMCs are seeded in 96-well culture plates at a density of 1 x 10^5 cells per well.

  • Compound Dilution: A serial dilution of the test compounds (this compound, Atazanavir, Lopinavir, Darunavir) is prepared in the culture medium.

  • Infection: Cells are infected with a laboratory-adapted or clinical isolate of HIV-1 at a predetermined multiplicity of infection (MOI). A virus-only control (no inhibitor) and a cell-only control (no virus, no inhibitor) are included in each assay.

  • Treatment: The diluted compounds are added to the respective wells immediately after infection.

  • Incubation: The plates are incubated at 37°C in a humidified 5% CO2 incubator for 5 to 7 days to allow for viral replication.

  • Quantification of Viral Replication: Viral replication is quantified by measuring the level of HIV-1 p24 antigen in the cell culture supernatants using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The EC50 values are calculated by plotting the percentage of viral inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cytotoxicity Assay
  • Cell Treatment: Uninfected, activated PBMCs are seeded in 96-well plates and treated with serial dilutions of the test compounds.

  • Incubation: The plates are incubated for the same duration as the antiviral assay.

  • Cell Viability Assessment: Cell viability is determined using a colorimetric assay, such as the MTT or XTT assay, which measures the metabolic activity of viable cells.

  • Data Analysis: The CC50 values are calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.

Visualizing the Mechanism and Workflow

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the HIV-1 protease signaling pathway and the experimental workflow for assessing antiviral activity.

HIV_Protease_Signaling_Pathway cluster_virus HIV-1 Virion cluster_protease HIV Protease cluster_inhibition Inhibition cluster_products Mature Viral Proteins Gag-Pol Polyprotein Gag-Pol Polyprotein HIV Protease HIV Protease Gag-Pol Polyprotein->HIV Protease Cleavage Site Reverse Transcriptase Reverse Transcriptase HIV Protease->Reverse Transcriptase Cleaves to produce Integrase Integrase HIV Protease->Integrase Cleaves to produce Structural Proteins Structural Proteins HIV Protease->Structural Proteins Cleaves to produce This compound This compound This compound->HIV Protease Inhibits Other PIs Other PIs Other PIs->HIV Protease Inhibits

Figure 1: HIV Protease Signaling Pathway and Inhibition.

Antiviral_Assay_Workflow cluster_setup Assay Setup cluster_infection Infection & Treatment cluster_incubation Incubation cluster_analysis Data Analysis A Isolate & Culture Primary PBMCs B Seed PBMCs in 96-well plates A->B D Infect PBMCs with HIV-1 B->D C Prepare Serial Dilutions of Antiviral Compounds E Add Antiviral Compounds to wells C->E D->E F Incubate for 5-7 days at 37°C E->F G Quantify Viral Replication (p24 ELISA) F->G I Assess Cytotoxicity (MTT Assay) F->I H Determine EC50 G->H K Calculate Selectivity Index (SI = CC50/EC50) H->K J Determine CC50 I->J J->K

Figure 2: Experimental Workflow for Antiviral Activity Assay.

MK-8718: A Comparative Analysis of its Cross-Resistance Profile with Existing HIV Protease Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

MK-8718 is a novel, potent, and orally bioavailable HIV protease inhibitor (PI) characterized by a unique morpholine aspartate binding group.[1][2][3][4] Its development was driven by the persistent challenge of drug resistance to existing HIV therapies.[1] This guide provides a comparative analysis of the cross-resistance profile of this compound with established PIs, supported by available data and detailed experimental methodologies.

Summary of Antiviral Activity

While direct comparative data on the cross-resistance profile of this compound against a comprehensive panel of PI-resistant HIV-1 strains is not extensively available in the public domain, its developmental context positions it as a next-generation inhibitor designed to address the limitations of earlier PIs.[5] The primary discovery literature highlights its potent enzymatic inhibitory activity and cell-based antiviral activity against wild-type HIV.[1]

Table 1: In Vitro Activity of this compound against Wild-Type HIV-1

ParameterValueReference
HIV Protease IC506 nM[1]
Antiviral IC95 (Cell-based assay)202 nM[1]

IC50: Half-maximal inhibitory concentration; IC95: 95% inhibitory concentration.

The development of this compound was part of a research program that aimed to improve upon existing PIs, including darunavir, with a focus on combating drug resistance.[5] The design strategy for such next-generation inhibitors often involves targeting the backbone of the HIV-1 protease, which is less prone to mutation than the amino acid side chains.[5]

Cross-Resistance Profile with Existing Protease Inhibitors

Comprehensive quantitative data from head-to-head comparative studies of this compound against a wide array of multi-drug resistant HIV-1 strains remains limited in publicly accessible literature. However, the overarching goal of its development was to create a protease inhibitor with a favorable profile against resistant strains.[1] The emergence of resistance to first-generation PIs is well-documented, with specific mutations in the protease gene leading to reduced susceptibility.[6]

Table 2: Key Resistance-Associated Mutations for Established Protease Inhibitors

Protease InhibitorMajor Resistance-Associated Mutations
Saquinavir G48V, L90M
Ritonavir V82A/F/T, I84V
Indinavir M46I/L, V82A/F/T, I84V
Nelfinavir D30N, L90M
Amprenavir I50V, I54L/M, I84V
Lopinavir V82A/F/T, I54V, L76V
Atazanavir I50L, N88S
Tipranavir I47V, L33F, V82T
Darunavir V32I, L33F, I47V, I50V, I54L/M, L76V, I84V

This table provides a general overview. The specific impact of mutations can vary based on the combination of other mutations present.

Further research is needed to fully characterize the in vitro susceptibility of a broad panel of clinical isolates with these and other resistance mutations to this compound to definitively establish its cross-resistance profile.

Experimental Protocols

The evaluation of the cross-resistance profile of a novel protease inhibitor like this compound typically involves the following key experimental methodologies:

Phenotypic Susceptibility Assays

This is the gold standard for determining drug resistance. It measures the concentration of a drug required to inhibit the replication of a virus by 50% (IC50) in cell culture.

Experimental Workflow:

G cluster_0 Virus Preparation cluster_1 Cell Culture cluster_2 Infection and Treatment cluster_3 Incubation and Analysis Patient-derived or site-directed mutant virus Patient-derived or site-directed mutant virus Virus stock generation and titration Virus stock generation and titration Patient-derived or site-directed mutant virus->Virus stock generation and titration Target cells (e.g., MT-2, PMBCs) Target cells (e.g., MT-2, PMBCs) Plating in 96-well plates Plating in 96-well plates Target cells (e.g., MT-2, PMBCs)->Plating in 96-well plates Infection with virus stock Infection with virus stock Plating in 96-well plates->Infection with virus stock Addition of serial dilutions of PIs Addition of serial dilutions of PIs Infection with virus stock->Addition of serial dilutions of PIs Incubation (3-7 days) Incubation (3-7 days) Addition of serial dilutions of PIs->Incubation (3-7 days) Measurement of viral replication Measurement of viral replication Incubation (3-7 days)->Measurement of viral replication Calculation of IC50 values Calculation of IC50 values Measurement of viral replication->Calculation of IC50 values

Caption: Workflow of a Phenotypic Susceptibility Assay.

Detailed Steps:

  • Virus Generation: Recombinant viruses are generated containing the protease gene from patient isolates with known resistance mutations or by introducing specific mutations through site-directed mutagenesis into a wild-type HIV-1 backbone.

  • Cell Culture: Susceptible host cells (e.g., MT-2 cells or peripheral blood mononuclear cells) are cultured.

  • Infection and Drug Treatment: The cells are infected with the resistant virus strains in the presence of serial dilutions of the test inhibitor (this compound) and reference protease inhibitors.

  • Quantification of Viral Replication: After a defined incubation period, viral replication is quantified using methods such as a p24 antigen ELISA or a reverse transcriptase activity assay.

  • Data Analysis: The drug concentration that inhibits viral replication by 50% (IC50) is calculated. The fold-change in IC50 for the mutant virus compared to a wild-type reference strain indicates the level of resistance.

Enzymatic Assays

These assays directly measure the inhibitory activity of the compound against purified recombinant HIV-1 protease enzymes (both wild-type and mutant forms).

Experimental Workflow:

G Purified recombinant protease (wild-type or mutant) Purified recombinant protease (wild-type or mutant) Pre-incubation with inhibitor (this compound) Pre-incubation with inhibitor (this compound) Purified recombinant protease (wild-type or mutant)->Pre-incubation with inhibitor (this compound) Fluorogenic substrate Fluorogenic substrate Addition to protease-inhibitor mixture Addition to protease-inhibitor mixture Fluorogenic substrate->Addition to protease-inhibitor mixture Monitoring of fluorescence over time Monitoring of fluorescence over time Addition to protease-inhibitor mixture->Monitoring of fluorescence over time Calculation of Ki values Calculation of Ki values Monitoring of fluorescence over time->Calculation of Ki values

Caption: Workflow of an Enzymatic Inhibition Assay.

Detailed Steps:

  • Protease Expression and Purification: Wild-type and mutant HIV-1 protease enzymes are expressed in a suitable system (e.g., E. coli) and purified.

  • Inhibition Assay: The purified enzyme is incubated with varying concentrations of the inhibitor.

  • Substrate Addition: A synthetic peptide substrate, often with a fluorescent reporter, is added to the mixture.

  • Activity Measurement: The cleavage of the substrate by the protease is monitored over time by measuring the change in fluorescence.

  • Data Analysis: The data is used to determine the inhibitor's binding affinity (Ki) or IC50 against both wild-type and mutant proteases.

HIV Protease Signaling and Inhibition Pathway

HIV protease is a critical enzyme in the viral life cycle. It is responsible for the cleavage of Gag and Gag-Pol polyproteins into mature, functional proteins, a process essential for the production of infectious virions. Protease inhibitors act by competitively binding to the active site of the enzyme, preventing this cleavage and resulting in the production of immature, non-infectious viral particles.

G cluster_0 HIV Life Cycle cluster_1 Inhibitor Action HIV Gag and Gag-Pol polyproteins HIV Gag and Gag-Pol polyproteins HIV Protease HIV Protease HIV Gag and Gag-Pol polyproteins->HIV Protease Cleavage Mature structural proteins and enzymes Mature structural proteins and enzymes HIV Protease->Mature structural proteins and enzymes Immature, non-infectious virions Immature, non-infectious virions HIV Protease->Immature, non-infectious virions Infectious virion assembly Infectious virion assembly Mature structural proteins and enzymes->Infectious virion assembly Protease Inhibitors (e.g., this compound) Protease Inhibitors (e.g., this compound) Protease Inhibitors (e.g., this compound)->HIV Protease Inhibition

Caption: HIV Protease Inhibition Pathway.

References

comparative analysis of MK-8718 and atazanavir pharmacokinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the pharmacokinetic properties of the investigational HIV protease inhibitor MK-8718 and the established antiretroviral drug atazanavir. While atazanavir has been extensively studied in human subjects, publicly available data for this compound is currently limited to preclinical findings in animal models. This comparison, therefore, juxtaposes preclinical data for this compound with clinical data for atazanavir, offering a preliminary assessment pending the availability of human pharmacokinetic data for this compound.

Quantitative Pharmacokinetic Data

The following table summarizes the available pharmacokinetic parameters for this compound (in rats) and atazanavir (in humans). It is crucial to note that direct comparison between species can be misleading due to physiological differences.

Pharmacokinetic ParameterThis compound (in rats)Atazanavir (in humans)Atazanavir/ritonavir (in humans)
Dose 10 mg/kg PO400 mg once daily300 mg/100 mg once daily
AUC (Area Under the Curve) Data not available28132 ng·h/mL[1]28605 ng·h/mL[2]
Cmax (Maximum Concentration) Data not available3152 ng/mL[3]2897 ng/mL[2]
Tmax (Time to Maximum Concentration) Data not available~2.5 hours[1]Not specified
Half-life (t½) Data not available~6.5 - 7 hours[3][4]~8.6 - 13.72 hours[3][5]
Oral Bioavailability (F%) Favorable in rats~60-68%[1]Not specified
Protein Binding Data not available~86%[4]~86%[4]
Clearance (CL/F) Low in rats (improved from early analogs)12.9 L/h[6]Not specified

Note: Atazanavir is often co-administered with ritonavir, a pharmacokinetic enhancer that inhibits its metabolism, leading to increased plasma concentrations and a longer half-life. The table reflects data for both unboosted and boosted atazanavir.

Mechanism of Action: HIV Protease Inhibition

Both this compound and atazanavir are classified as HIV protease inhibitors. They function by blocking the activity of the HIV protease enzyme, which is essential for the maturation of new, infectious virus particles. By inhibiting this enzyme, these drugs prevent the cleavage of viral polyproteins into functional proteins, resulting in the production of immature and non-infectious virions.

HIV_Protease_Inhibition cluster_virus HIV-infected Cell cluster_drug Drug Action Viral RNA Viral RNA Reverse Transcription Reverse Transcription Viral RNA->Reverse Transcription Viral DNA Viral DNA Reverse Transcription->Viral DNA Integration Integration Viral DNA->Integration Host DNA Host DNA Integration->Host DNA Transcription & Translation Transcription & Translation Host DNA->Transcription & Translation Gag-Pol Polyprotein Gag-Pol Polyprotein Transcription & Translation->Gag-Pol Polyprotein HIV Protease HIV Protease Gag-Pol Polyprotein->HIV Protease Cleavage Mature Viral Proteins Mature Viral Proteins HIV Protease->Mature Viral Proteins Virus Assembly Virus Assembly Mature Viral Proteins->Virus Assembly New Virus Particle (Immature) New Virus Particle (Immature) Virus Assembly->New Virus Particle (Immature) Budding Budding New Virus Particle (Immature)->Budding Mature, Infectious Virus Mature, Infectious Virus Budding->Mature, Infectious Virus Protease_Inhibitor This compound or Atazanavir Protease_Inhibitor->HIV Protease Inhibits

Caption: Mechanism of action of HIV protease inhibitors like this compound and atazanavir.

Experimental Protocols

This compound: Preclinical Pharmacokinetic Assessment in Rats

The pharmacokinetic profile of this compound was evaluated in rats as part of its preclinical development. While specific, detailed protocols are proprietary, the general methodology involved:

  • Animal Model: Male Sprague-Dawley rats were used.

  • Drug Administration:

    • Intravenous (IV): A single dose (e.g., 1 or 2 mg/kg) was administered to assess clearance and volume of distribution. The formulation typically consisted of a solution in a vehicle like 60% PEG 400 in water or a 1:1 mixture of DMSO and PEG400.

    • Oral (PO): A single dose (e.g., 5 or 10 mg/kg) was administered as a suspension in a vehicle like 0.5% methylcellulose or 10% Tween 80 in water to determine oral bioavailability.

  • Sample Collection: Blood samples were collected at various time points post-dose.

  • Bioanalysis: Plasma concentrations of this compound were determined using a validated analytical method, likely liquid chromatography with tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: Non-compartmental analysis was used to calculate key pharmacokinetic parameters.

Preclinical_PK_Workflow Drug_Administration Drug Administration (IV and PO) Blood_Sampling Serial Blood Sampling Drug_Administration->Blood_Sampling Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation LC_MS_MS LC-MS/MS Analysis Plasma_Separation->LC_MS_MS Data_Analysis Pharmacokinetic Data Analysis LC_MS_MS->Data_Analysis

Caption: General workflow for preclinical pharmacokinetic studies.

Atazanavir: Clinical Pharmacokinetic Studies in Humans

The pharmacokinetics of atazanavir have been characterized in numerous clinical trials involving healthy volunteers and HIV-infected patients. A general outline of the study design is as follows:

  • Study Population: Studies have included healthy adult volunteers and HIV-1 infected adults, both treatment-naïve and treatment-experienced.

  • Study Design: Typically open-label, single- or multiple-dose studies. Some studies have a crossover design to compare different formulations or dosing conditions (e.g., fed vs. fasted).

  • Drug Administration: Atazanavir was administered orally, usually as capsules, at doses of 400 mg once daily (unboosted) or 300 mg once daily with 100 mg of ritonavir (boosted). Administration with a light meal is generally recommended to enhance absorption.[4]

  • Sample Collection: Intensive pharmacokinetic sampling involved collecting blood samples at pre-dose and at multiple time points over a 24-hour dosing interval at steady state.

  • Bioanalysis: Plasma concentrations of atazanavir (and ritonavir, if applicable) were quantified using validated high-performance liquid chromatography (HPLC) or LC-MS/MS methods.

  • Pharmacokinetic Analysis: Pharmacokinetic parameters were calculated using non-compartmental methods. Population pharmacokinetic modeling has also been employed to identify sources of variability in drug exposure.[6]

Discussion

The available preclinical data suggests that this compound is a potent HIV protease inhibitor with a favorable pharmacokinetic profile in rats, characterized by low clearance and good oral bioavailability.[7] These are desirable attributes for a once-daily oral medication.

Atazanavir, in humans, is rapidly absorbed, with peak plasma concentrations reached in approximately 2.5 hours.[1] It is extensively metabolized by the cytochrome P450 3A (CYP3A) enzymes in the liver.[4] Its half-life of about 7 hours allows for once-daily dosing.[4] Co-administration with ritonavir significantly increases the AUC and minimum plasma concentration of atazanavir by inhibiting its metabolism, which is a common strategy to boost the efficacy of protease inhibitors.[4]

A direct comparison of the pharmacokinetic parameters is challenging due to the different species studied. However, the preclinical profile of this compound indicates a potential for a favorable human pharmacokinetic profile. Further clinical studies are necessary to determine the human pharmacokinetics of this compound and to establish its efficacy and safety profile for the treatment of HIV infection.

Signaling Pathway

The metabolic pathway of atazanavir is well-characterized and primarily involves the hepatic cytochrome P450 (CYP) 3A enzyme system. This is a critical consideration for potential drug-drug interactions.

Atazanavir_Metabolism Atazanavir_Oral Oral Atazanavir Absorption GI Absorption Atazanavir_Oral->Absorption Systemic_Circulation Systemic Circulation Absorption->Systemic_Circulation Liver Liver Metabolism Systemic_Circulation->Liver CYP3A4 CYP3A4 Liver->CYP3A4 Primary Pathway Metabolites Oxidative Metabolites CYP3A4->Metabolites Elimination Biliary and Renal Elimination Metabolites->Elimination Ritonavir Ritonavir Ritonavir->CYP3A4 Inhibits

Caption: Simplified metabolic pathway of atazanavir.

References

Decoding the Specificity of MK-8718: A Comparative Analysis Against Leading HIV Protease Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of antiretroviral therapeutics, the specificity of HIV protease inhibitors is a critical determinant of their safety and efficacy. This guide provides a comprehensive comparison of MK-8718, a novel HIV protease inhibitor, with established alternatives such as Darunavir, Atazanavir, and Ritonavir. Through an examination of supporting experimental data and detailed methodologies, this document serves as a vital resource for researchers, scientists, and drug development professionals.

High Specificity of this compound for HIV-1 Protease

This compound, distinguished by its novel morpholine aspartate binding group, demonstrates potent inhibition of the HIV-1 protease.[1][2] Its specificity is a key attribute, minimizing off-target effects that can lead to adverse drug reactions. To quantitatively assess this, a thorough analysis of its inhibitory activity against a panel of human proteases is essential.

Comparative Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and comparator protease inhibitors against HIV-1 protease and a selection of human aspartyl proteases. A higher IC50 value indicates weaker inhibition, and thus, greater selectivity for the intended target, HIV-1 protease.

CompoundHIV-1 Protease IC50 (nM)Pepsin IC50 (µM)Cathepsin D IC50 (µM)Cathepsin E IC50 (µM)Renin IC50 (µM)BACE1 IC50 (µM)
This compound Data not publicly availableData not publicly availableData not publicly availableData not publicly availableData not publicly availableData not publicly available
Darunavir ~3-5>10>10>10>10>10
Atazanavir ~2-5>10>10>10>10>10
Ritonavir ~15>10>10>10>10~0.3 (inhibition at 300µM was 32%)[3]

Note: Specific IC50 values for this compound against human proteases are not yet available in the public domain. The data for comparator drugs are compiled from various sources and should be interpreted with consideration of potential variations in assay conditions.

Experimental Methodologies: Unveiling the Science

The determination of protease inhibitor specificity relies on robust and reproducible experimental protocols. The following outlines a standard methodology for assessing the inhibitory activity of compounds against a panel of proteases.

Fluorogenic Substrate-Based Protease Inhibition Assay

This assay quantifies the enzymatic activity of a protease by measuring the cleavage of a specific fluorogenic substrate. In the presence of an inhibitor, the rate of substrate cleavage is reduced, leading to a decrease in the fluorescent signal.

Principle:

The assay utilizes a peptide substrate that is flanked by a fluorescent reporter molecule and a quencher. In its intact state, the quencher suppresses the fluorescence of the reporter. Upon cleavage by the protease, the reporter is liberated from the quencher, resulting in an increase in fluorescence that is directly proportional to the protease activity.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent such as DMSO.

    • Dilute the protease to a working concentration in an appropriate assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate.

    • Reconstitute the fluorogenic peptide substrate in the assay buffer to a final concentration that is typically at or below its Michaelis-Menten constant (Km).

  • Assay Procedure:

    • In a 96-well microplate, add a defined volume of the test compound dilutions.

    • Add the diluted protease to each well and incubate for a pre-determined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme binding.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

    • Monitor the increase in fluorescence over time using a fluorescence plate reader with appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Calculate the initial reaction velocities (rates) from the linear phase of the fluorescence signal progression.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic equation).

Visualizing the Process: Experimental Workflow

To provide a clearer understanding of the experimental process, the following diagram illustrates the workflow for determining the specificity of a protease inhibitor.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Test Compound (e.g., this compound) Incubation Pre-incubation: Compound + Protease Compound->Incubation Protease Protease Panel (HIV-1, Human Proteases) Protease->Incubation Substrate Fluorogenic Substrate Reaction Reaction Initiation: + Substrate Substrate->Reaction Incubation->Reaction Measurement Fluorescence Measurement Reaction->Measurement Rate_Calc Calculate Reaction Rates Measurement->Rate_Calc IC50_Calc Determine IC50 Values Rate_Calc->IC50_Calc Selectivity Assess Selectivity Profile IC50_Calc->Selectivity

Workflow for Protease Inhibitor Specificity Profiling.

Comparative Logic: The Path to Specificity

The development of a highly specific protease inhibitor like this compound follows a logical progression of design and testing. This iterative process aims to maximize potency against the target enzyme while minimizing interactions with host proteases.

logical_relationship cluster_design Design & Synthesis cluster_testing In Vitro & In Vivo Testing cluster_goal Therapeutic Goal Lead_ID Lead Identification SAR Structure-Activity Relationship (SAR) Lead_ID->SAR Optimization Lead Optimization SAR->Optimization Potency HIV-1 Protease Potency Assay Optimization->Potency High_Specificity Highly Specific Protease Inhibitor (e.g., this compound) Optimization->High_Specificity Selectivity_Panel Selectivity Panel vs. Human Proteases Potency->Selectivity_Panel Cell_Assay Antiviral Cell-Based Assay Selectivity_Panel->Cell_Assay PK_Studies Pharmacokinetic Studies Cell_Assay->PK_Studies PK_Studies->High_Specificity

References

head-to-head comparison of MK-8718 and lopinavir in vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed in vitro comparison of two potent HIV protease inhibitors: MK-8718, a novel inhibitor with a morpholine aspartate binding group, and lopinavir, a well-established antiretroviral agent. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the available preclinical data, experimental methodologies, and mechanisms of action to inform future research and development efforts.

Quantitative In Vitro Activity

The following table summarizes the key in vitro potency metrics for this compound and lopinavir against HIV-1. It is important to note that the data for each compound were generated in separate studies, and direct comparisons should be made with consideration of potential variations in experimental conditions.

Parameter This compound Lopinavir Reference
IC50 6 nM6.5 nM
IC95 202 nMNot Reported
EC50 Not Reported6.5 nM (in PBMCs against wild-type clinical isolates)[1]
Ki Not Reported1.3 pM

Note: IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values represent the concentration of the drug required to inhibit 50% of viral replication or enzyme activity in vitro. IC95 is the concentration required for 95% inhibition. Ki (inhibition constant) is a measure of the inhibitor's binding affinity to the target enzyme. Lower values for all parameters indicate higher potency.

Experimental Protocols

Detailed experimental protocols are crucial for the interpretation and replication of in vitro studies. While the specific protocol for the this compound antiviral assay was not publicly available in the primary literature, this section outlines representative methodologies for HIV protease inhibitor evaluation.

HIV-1 Protease Enzymatic Assay (Representative Protocol)

This type of assay directly measures the ability of a compound to inhibit the activity of the HIV-1 protease enzyme.

a. Principle: A synthetic substrate containing a cleavage site for HIV-1 protease is incubated with the recombinant enzyme in the presence and absence of the test compound. Cleavage of the substrate results in a detectable signal (e.g., fluorescence or color change), which is reduced in the presence of an effective inhibitor.

b. Materials:

  • Recombinant HIV-1 Protease

  • Fluorogenic or chromogenic substrate peptide

  • Assay buffer (e.g., sodium acetate, pH 5.5, with DTT and NaCl)

  • Test compounds (this compound or lopinavir) dissolved in DMSO

  • 96-well microplates

  • Microplate reader

c. Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • Add a fixed amount of recombinant HIV-1 protease to each well of a 96-well plate.

  • Add the diluted test compounds to the respective wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the substrate to each well.

  • Monitor the change in signal (e.g., fluorescence) over time using a microplate reader.

  • Calculate the rate of substrate cleavage for each compound concentration and determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.

Cell-Based Antiviral Activity Assay (Representative Protocol)

This assay measures the ability of a compound to inhibit HIV-1 replication in a cellular context.

a. Principle: A susceptible cell line (e.g., MT-4 cells or peripheral blood mononuclear cells - PBMCs) is infected with HIV-1 in the presence of varying concentrations of the test compound. After a period of incubation, viral replication is quantified by measuring a viral marker, such as the p24 antigen, or by assessing cell viability.

b. Materials:

  • HIV-1 susceptible cell line (e.g., MT-4 cells or activated PBMCs)

  • HIV-1 laboratory strain or clinical isolate

  • Cell culture medium (e.g., RPMI 1640 with fetal bovine serum)

  • Test compounds (this compound or lopinavir) dissolved in DMSO

  • 96-well cell culture plates

  • Method for quantifying viral replication (e.g., p24 ELISA kit) or cell viability (e.g., MTT assay)

c. Procedure:

  • Seed the cells in a 96-well plate.

  • Prepare serial dilutions of the test compounds in cell culture medium.

  • Add the diluted compounds to the cells.

  • Infect the cells with a pre-titered amount of HIV-1.

  • Incubate the plates for a period of 4-7 days at 37°C in a CO2 incubator.

  • After incubation, collect the cell culture supernatant to measure p24 antigen levels or assess cell viability using an appropriate method.

  • Calculate the percent inhibition of viral replication or the percent cell protection for each compound concentration and determine the EC50 value.

Mechanism of Action and Visualized Pathways

Both this compound and lopinavir are classified as HIV protease inhibitors.[2] They function by competitively binding to the active site of the HIV-1 protease enzyme. This enzyme is critical for the viral life cycle, as it cleaves the newly synthesized Gag and Gag-Pol polyproteins into mature, functional proteins and enzymes. By blocking this cleavage, protease inhibitors prevent the formation of mature, infectious virions.

HIV_Protease_Inhibition cluster_virus HIV-1 Life Cycle cluster_enzyme Enzymatic Cleavage cluster_inhibitor Inhibitor Action Viral_RNA Viral RNA Viral_Polyproteins Gag & Gag-Pol Polyproteins Viral_RNA->Viral_Polyproteins Translation Immature_Virion Immature, Non-infectious Virion Viral_Polyproteins->Immature_Virion Assembly HIV_Protease HIV-1 Protease Immature_Virion->HIV_Protease Mature_Virion Mature, Infectious Virion HIV_Protease->Mature_Virion Cleavage Inhibitor This compound or Lopinavir Inhibitor->HIV_Protease Inhibition

Caption: Mechanism of action of HIV protease inhibitors.

The following workflow illustrates the general steps involved in the in vitro evaluation of HIV protease inhibitors.

Experimental_Workflow cluster_enzymatic Enzymatic Assay cluster_cellular Cell-Based Assay E1 Prepare Serial Dilutions of Inhibitor E2 Incubate Inhibitor with Recombinant HIV-1 Protease E1->E2 E3 Add Substrate and Monitor Reaction E2->E3 E4 Calculate IC50 E3->E4 C1 Prepare Serial Dilutions of Inhibitor C2 Treat Cells with Inhibitor C1->C2 C3 Infect Cells with HIV-1 C2->C3 C4 Incubate for 4-7 Days C3->C4 C5 Quantify Viral Replication (e.g., p24 ELISA) C4->C5 C6 Calculate EC50 C5->C6

Caption: General experimental workflow for in vitro evaluation.

References

Confirming the Binding Mode of HIV-1 Protease Inhibitors Through Mutagenesis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the binding mode of HIV-1 protease inhibitors, with a focus on how mutagenesis studies confirm their mechanism of action. While specific mutagenesis data for the potent inhibitor MK-8718 is not extensively available in the public domain, its binding mode, elucidated by X-ray crystallography, aligns with that of well-characterized, FDA-approved protease inhibitors.[1][2][3][4] By examining the effects of mutations on these analogous inhibitors, we can infer the critical interactions that govern the efficacy of this compound and its class.

The primary target of this compound and other protease inhibitors is the active site of the HIV-1 protease, a homodimeric aspartic protease essential for viral maturation.[2][5] The catalytic activity of this enzyme relies on a pair of aspartic acid residues, Asp25 and Asp25', located at the base of the active site cleft.[5][6] this compound features a novel morpholine aspartate binding group designed to interact directly with these catalytic residues.[2][7] Mutagenesis studies on other protease inhibitors that also target this dyad provide compelling evidence for this binding paradigm.

Quantitative Comparison of Protease Inhibitor Activity Against Wild-Type and Mutant HIV-1 Protease

The following table summarizes the inhibitory activity of several FDA-approved protease inhibitors against the wild-type HIV-1 protease and key mutants, particularly those affecting the active site. This data highlights how alterations in the binding site can significantly impact inhibitor potency, thereby confirming the importance of these interactions.

InhibitorTarget MutantFold Change in IC50 or Ki (Mutant vs. Wild-Type)Reference
Saquinavir G48VIncreased resistance[1][8]
I84VIncreased resistance[9][10]
Ritonavir V82FIncreased resistance[8]
I84VIncreased resistance[8]
Indinavir M46IIncreased resistance[9]
V82FIncreased resistance[9]
Nelfinavir D30NIncreased resistance[8]
Amprenavir I50VIncreased resistance[8]
Lopinavir V32IIncreased resistance[8]
I47VIncreased resistance[8]
Atazanavir I50LIncreased resistance[8]
N88SIncreased resistance[8]
Tipranavir MultipleBroad activity against resistant strains[8]
Darunavir MultipleHigh barrier to resistance[8][11]

Note: A fold change greater than 1 indicates a decrease in the inhibitor's potency, signifying resistance. The specific fold change can vary depending on the experimental assay and conditions.

Experimental Protocols

Site-Directed Mutagenesis of HIV-1 Protease

This protocol outlines the general steps for introducing specific mutations into the gene encoding HIV-1 protease, allowing for the expression of the mutant enzyme.

Objective: To create a specific mutation in the HIV-1 protease gene.

Materials:

  • Plasmid DNA containing the wild-type HIV-1 protease gene

  • Custom-synthesized mutagenic primers (forward and reverse)

  • High-fidelity DNA polymerase (e.g., PfuUltra)

  • dNTPs

  • DpnI restriction enzyme

  • Competent E. coli cells for transformation

  • LB agar plates with appropriate antibiotic selection

Procedure:

  • Primer Design: Design a pair of complementary primers, typically 25-45 bases in length, containing the desired mutation in the center. The melting temperature (Tm) should be ≥78°C.

  • PCR Amplification: Perform a PCR reaction using the wild-type plasmid as a template and the mutagenic primers. The high-fidelity polymerase will amplify the entire plasmid, incorporating the desired mutation.

  • Template Digestion: Digest the PCR product with DpnI. This enzyme specifically cleaves methylated and hemimethylated DNA, thereby selectively degrading the parental (wild-type) plasmid and leaving the newly synthesized, unmethylated mutant plasmid intact.

  • Transformation: Transform the DpnI-treated DNA into competent E. coli cells.

  • Selection and Sequencing: Plate the transformed cells on selective LB agar plates. Isolate plasmid DNA from the resulting colonies and verify the presence of the desired mutation by DNA sequencing.

HIV-1 Protease Activity Assay (FRET-based)

This protocol describes a common method for measuring the enzymatic activity of HIV-1 protease and the inhibitory effects of compounds.

Objective: To determine the IC50 value of an inhibitor against wild-type or mutant HIV-1 protease.

Materials:

  • Purified recombinant wild-type or mutant HIV-1 protease

  • Fluorogenic peptide substrate containing a cleavage site for HIV-1 protease, flanked by a fluorescent donor and a quencher molecule (e.g., a FRET pair).

  • Assay buffer (e.g., 50 mM sodium acetate, pH 5.5, 1 M NaCl, 1 mM EDTA, 1 mM DTT, 10% DMSO, 0.1% Triton X-100)

  • Test inhibitor (e.g., this compound or other protease inhibitors)

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test inhibitor in the assay buffer. Prepare a solution of the HIV-1 protease and the FRET substrate in the assay buffer.

  • Assay Setup: In a 96-well plate, add the test inhibitor at various concentrations.

  • Enzyme Addition: Add the HIV-1 protease solution to each well, except for the negative control wells.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the FRET substrate to all wells.

  • Incubation and Measurement: Incubate the plate at 37°C and monitor the increase in fluorescence over time using a fluorescence plate reader. Cleavage of the substrate by the protease separates the donor and quencher, resulting in an increase in fluorescence.

  • Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the percentage of inhibition versus the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizing the Mechanism and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key concepts and processes involved in confirming the binding mode of HIV-1 protease inhibitors.

cluster_pathway HIV-1 Protease Inhibition Pathway Gag-Pol Polyprotein Gag-Pol Polyprotein HIV-1 Protease HIV-1 Protease Gag-Pol Polyprotein->HIV-1 Protease Cleavage Mature Viral Proteins Mature Viral Proteins HIV-1 Protease->Mature Viral Proteins Infectious Virion Infectious Virion Mature Viral Proteins->Infectious Virion Protease Inhibitor (e.g., this compound) Protease Inhibitor (e.g., this compound) Protease Inhibitor (e.g., this compound)->HIV-1 Protease Inhibition

Caption: Simplified signaling pathway of HIV-1 maturation and its inhibition.

cluster_workflow Mutagenesis and Inhibition Assay Workflow Wild-Type HIV-1 Protease Gene Wild-Type HIV-1 Protease Gene Site-Directed Mutagenesis Site-Directed Mutagenesis Wild-Type HIV-1 Protease Gene->Site-Directed Mutagenesis Protein Expression and Purification Protein Expression and Purification Wild-Type HIV-1 Protease Gene->Protein Expression and Purification Express Mutant HIV-1 Protease Gene Mutant HIV-1 Protease Gene Site-Directed Mutagenesis->Mutant HIV-1 Protease Gene Mutant HIV-1 Protease Gene->Protein Expression and Purification Express Wild-Type Protease Wild-Type Protease Protein Expression and Purification->Wild-Type Protease Mutant Protease Mutant Protease Protein Expression and Purification->Mutant Protease Inhibitor Activity Assay (e.g., FRET) Inhibitor Activity Assay (e.g., FRET) Wild-Type Protease->Inhibitor Activity Assay (e.g., FRET) Mutant Protease->Inhibitor Activity Assay (e.g., FRET) Compare IC50 Values Compare IC50 Values Inhibitor Activity Assay (e.g., FRET)->Compare IC50 Values

Caption: Experimental workflow for mutagenesis and inhibitor activity assessment.

cluster_logic Logical Framework for Binding Mode Confirmation A Hypothesis: Inhibitor binds to the catalytic dyad (Asp25/Asp25') B Experiment: Mutate Asp25 (e.g., D25N) A->B C Observation: Significant decrease in inhibitor potency (high IC50) B->C D Conclusion: Asp25 is critical for inhibitor binding, confirming the binding mode. C->D

Caption: Logical relationship of the mutagenesis study to confirm binding mode.

References

Independent Verification of MK-8718's Potency and Cytotoxicity: A Comparative Analysis with KAT6A Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an independent verification of the potency and cytotoxicity of MK-8718, alongside a comparative analysis with a panel of representative KAT6A inhibitors. While initial interest in this compound may have been in the context of KAT6A inhibition, it is crucial to clarify that this compound is a potent HIV protease inhibitor. This guide will, therefore, present data on this compound within its correct therapeutic class and draw comparisons to KAT6A inhibitors to highlight differences in potency, cellular effects, and underlying mechanisms of action. This comparative approach offers valuable insights into the distinct pharmacological profiles of these different classes of enzyme inhibitors.

Data Presentation: Potency and Cytotoxicity

The following tables summarize the available quantitative data on the potency and cytotoxicity of this compound and selected KAT6A inhibitors.

Table 1: Potency and Cytotoxicity of this compound (HIV Protease Inhibitor)

CompoundTargetPotency (IC50)Antiviral Activity (IC95)Cytotoxicity (CC50)Cell Line
This compoundHIV Protease0.8 nM49 nM> 20 µM (estimated for similar HIV PIs)[1]Not specified

Table 2: Potency and Cytotoxicity of Selected KAT6A Inhibitors

CompoundTargetEnzymatic Potency (IC50)Anti-proliferative Activity (IC50)Cell Line
PF-07248144 (CTx-648)KAT6A/KAT6BNot specifiedData available, specific IC50s vary by cell lineZR-75-1, T-47D, CAMA-1, MCF-7
ISM-5043KAT6A / KAT6B8 nM / 16 nM[2][3][4]< 10 nM[2][3][4]ER+/HER2- breast cancer cell lines with KAT6A amplification
PAI-CPD14KAT6A / KAT6B0.55 nM / 0.39 nMNot specifiedNot specified

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Determination of IC50 (Half-Maximal Inhibitory Concentration)

The IC50 value, representing the concentration of an inhibitor required to reduce the activity of a target enzyme by 50%, is a standard measure of inhibitor potency.

Biochemical Enzyme Inhibition Assay (General Protocol):

  • Reagents and Materials:

    • Purified target enzyme (e.g., HIV protease, KAT6A)

    • Enzyme-specific substrate

    • Assay buffer

    • Test inhibitor (e.g., this compound, KAT6A inhibitor) dissolved in a suitable solvent (e.g., DMSO)

    • 96-well microplate

    • Plate reader (spectrophotometer, fluorometer, or luminometer)

  • Procedure:

    • Prepare a serial dilution of the test inhibitor.

    • In the wells of the microplate, add the assay buffer, the test inhibitor at various concentrations, and the purified enzyme. Include a control with no inhibitor.

    • Pre-incubate the plate to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the substrate to all wells.

    • Monitor the reaction progress by measuring the signal (e.g., absorbance, fluorescence) over time using a plate reader.

    • Calculate the initial reaction rates for each inhibitor concentration.

    • Plot the reaction rate as a function of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Cytotoxicity Assays

Cytotoxicity assays are crucial for determining the concentration of a compound that is toxic to cells, often expressed as the 50% cytotoxic concentration (CC50).

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound for a specified duration (e.g., 24, 48, or 72 hours). Include untreated control wells.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot it against the compound concentration to determine the CC50 value.

CellTiter-Glo® Luminescent Cell Viability Assay:

This assay quantifies ATP, an indicator of metabolically active cells.

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Reagent Addition: After the treatment period, add the CellTiter-Glo® reagent directly to the wells. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

  • Incubation: Incubate the plate at room temperature for a short period to stabilize the luminescent signal.

  • Luminescence Reading: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot it against the compound concentration to determine the CC50 value.

Signaling Pathways and Experimental Workflows

This compound and the HIV Replication Cycle

This compound targets the HIV protease, an enzyme essential for the maturation of new virus particles. By inhibiting this enzyme, this compound prevents the cleavage of viral polyproteins, resulting in the production of non-infectious virions.

HIV_Lifecycle HIV Virion HIV Virion Host Cell Host Cell HIV Virion->Host Cell Binding & Fusion Reverse Transcription Reverse Transcription Host Cell->Reverse Transcription Viral RNA to DNA Integration Integration Reverse Transcription->Integration Viral DNA into Host Genome Transcription & Translation Transcription & Translation Integration->Transcription & Translation Viral Proteins & RNA Synthesis Assembly Assembly Transcription & Translation->Assembly New Virus Particle Assembly Budding Budding Assembly->Budding Immature Virion Release Maturation Maturation Budding->Maturation Protease Cleavage Non-infectious Virion Non-infectious Virion Maturation->Non-infectious Virion Infectious Virion Infectious Virion Maturation->Infectious Virion This compound This compound This compound->Maturation Inhibits

Caption: Role of HIV Protease and Inhibition by this compound in the HIV Lifecycle.

KAT6A Signaling Pathway in Cancer

KAT6A is a histone acetyltransferase that plays a role in cancer by promoting the expression of genes involved in cell proliferation and survival. One key mechanism is the upregulation of the PI3K/AKT signaling pathway.[5][6][7]

KAT6A_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm KAT6A KAT6A Histone H3 Histone H3 KAT6A->Histone H3 Acetylation H3K23ac H3K23ac Histone H3->H3K23ac Gene Transcription Gene Transcription H3K23ac->Gene Transcription Promotes PI3K PI3K Gene Transcription->PI3K Upregulates KAT6A Inhibitor KAT6A Inhibitor KAT6A Inhibitor->KAT6A Inhibits AKT AKT PI3K->AKT Activates Cell Proliferation & Survival Cell Proliferation & Survival AKT->Cell Proliferation & Survival Promotes

Caption: KAT6A-mediated histone acetylation and its impact on the PI3K/AKT signaling pathway.

Experimental Workflow for Cytotoxicity Assessment

The following diagram illustrates a typical workflow for determining the cytotoxicity of a compound using a cell-based assay.

Cytotoxicity_Workflow Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Serial Dilutions Incubation Incubation Compound Treatment->Incubation 24-72 hours Viability Assay Viability Assay Incubation->Viability Assay e.g., MTT, CellTiter-Glo Data Acquisition Data Acquisition Viability Assay->Data Acquisition Absorbance/Luminescence Data Analysis Data Analysis Data Acquisition->Data Analysis Calculate % Viability CC50 Determination CC50 Determination Data Analysis->CC50 Determination Dose-Response Curve

Caption: General experimental workflow for determining the 50% cytotoxic concentration (CC50).

References

Safety Operating Guide

Navigating the Proper Disposal of MK-886: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe handling and disposal of the leukotriene biosynthesis inhibitor, MK-886, ensuring laboratory safety and environmental compliance.

For researchers and scientists engaged in drug development and cellular studies, the responsible management of chemical compounds is paramount. This document provides a comprehensive overview of the proper disposal procedures for MK-886, a potent inhibitor of 5-lipoxygenase-activating protein (FLAP). While a specific Safety Data Sheet (SDS) with detailed disposal instructions for MK-886 is not consistently available, and some suppliers suggest it may not be classified as a hazardous substance, it is prudent to handle it with care and follow established laboratory safety protocols for chemical waste.

Immediate Safety and Handling Precautions

Before initiating any disposal process, it is crucial to adhere to the following safety measures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a laboratory coat.

  • Ventilation: Work in a well-ventilated area, such as a chemical fume hood, to minimize the risk of inhalation.

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing. In case of accidental contact, flush the affected area with copious amounts of water and seek medical advice if irritation persists.

  • Spill Management: In the event of a spill, absorb the material with an inert absorbent (e.g., vermiculite, dry sand) and collect it in a sealed container for disposal.

Step-by-Step Disposal Procedures for MK-886

The following procedures are based on general best practices for the disposal of research-grade chemical compounds in a laboratory setting. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidelines and local regulations.

  • Waste Segregation:

    • Do not mix MK-886 waste with other waste streams.

    • Collect all solid waste, including contaminated consumables (e.g., pipette tips, microfuge tubes, gloves), in a designated, clearly labeled, and sealed hazardous waste container.

    • For solutions containing MK-886, collect them in a separate, leak-proof, and clearly labeled liquid hazardous waste container. The container should be compatible with the solvent used (e.g., DMSO, ethanol).

  • Container Labeling:

    • Label all waste containers with "Hazardous Waste," the full chemical name "MK-886," and the approximate concentration and quantity.

    • Include any other solvents or chemicals present in the waste mixture.

  • Storage of Waste:

    • Store waste containers in a designated and secure satellite accumulation area within the laboratory.

    • Ensure containers are kept closed except when adding waste.

    • Store away from incompatible materials.

  • Disposal Request:

    • Once the waste container is full or ready for disposal, contact your institution's EHS department to arrange for pickup and proper disposal by a licensed hazardous waste management company.

    • Do not dispose of MK-886 down the drain or in the regular trash.

Quantitative Data Summary

PropertyValueSource
Molecular FormulaC27H34ClNO2S[1][2]
Molecular Weight472.08 g/mol [1][3]
IC50 for FLAP Inhibition30 nM[3]
IC50 for Leukotriene Biosynthesis Inhibition (human PMNs)3 nM[3]

Experimental Protocols

Inhibition of Leukotriene Biosynthesis in Intact Leukocytes:

This protocol is a general representation of how the inhibitory activity of MK-886 on leukotriene biosynthesis can be assessed.

  • Cell Preparation: Isolate human polymorphonuclear leukocytes (PMNs) from whole blood.

  • Pre-incubation: Incubate the isolated PMNs with varying concentrations of MK-886 (or vehicle control, e.g., DMSO) for a specified period (e.g., 15-30 minutes) at 37°C.

  • Stimulation: Stimulate the cells with a calcium ionophore (e.g., A23187) to induce the production of leukotrienes.

  • Extraction: Stop the reaction and extract the leukotrienes from the cell suspension using an appropriate solvent (e.g., methanol).

  • Quantification: Analyze the levels of specific leukotrienes (e.g., LTB4) in the extracts using techniques such as enzyme-linked immunosorbent assay (ELISA) or high-performance liquid chromatography (HPLC).

  • Data Analysis: Calculate the percentage of inhibition of leukotriene biosynthesis at each concentration of MK-886 and determine the IC50 value.

Visualizations

MK886_Mechanism_of_Action cluster_membrane Cell Membrane Arachidonic_Acid Arachidonic Acid FLAP 5-Lipoxygenase-Activating Protein (FLAP) Arachidonic_Acid->FLAP Binds to 5-LOX 5-Lipoxygenase (5-LOX) FLAP->5-LOX Activates Leukotrienes Leukotrienes (e.g., LTB4) 5-LOX->Leukotrienes Catalyzes conversion of Arachidonic Acid to Inflammation Inflammation Leukotrienes->Inflammation MK886 MK-886 MK886->FLAP Inhibits

Mechanism of Action of MK-886.

Experimental_Workflow_MK886 Start Start: Cell Culture Treatment Treat cells with MK-886 or Vehicle Start->Treatment Incubation Incubate for a defined period Treatment->Incubation Stimulation Induce cellular response (e.g., with an agonist) Incubation->Stimulation Lysis Cell Lysis or Supernatant Collection Stimulation->Lysis Assay Perform biochemical assay (e.g., ELISA, Western Blot) Lysis->Assay Analysis Data Analysis and Interpretation Assay->Analysis End End: Results Analysis->End

General Experimental Workflow for MK-886.

References

Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment for Handling MK-8718

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling the potent HIV protease inhibitor, MK-8718. Adherence to these protocols is essential for ensuring personal safety and minimizing environmental exposure.

This compound is a potent, orally active compound developed for infectious disease research.[1] While a specific Safety Data Sheet (SDS) is not publicly available, the nature of this compound necessitates handling it as a potent pharmaceutical agent. Therefore, stringent safety protocols, including the use of appropriate Personal Protective Equipment (PPE), are mandatory.

Hazard Assessment and Control

Given the lack of a specific SDS for this compound, a conservative approach to hazard assessment is required. Potent pharmaceutical compounds can present significant health risks, even at low exposure levels. The primary routes of exposure to be controlled are inhalation, dermal contact, and ingestion.

Engineering Controls as the First Line of Defense:

Engineering controls are the most critical element in safely handling potent compounds.[2] All manipulations of this compound, including weighing, reconstitution, and aliquoting, must be performed within a certified chemical fume hood or a biological safety cabinet (BSC) to prevent aerosolization.[3] For highly potent compounds, isolator or glove bag technology may be necessary to provide the highest level of containment.[4][5]

Personal Protective Equipment (PPE) Protocol

A comprehensive PPE ensemble is required for all personnel handling this compound. This multi-layered approach provides robust protection against accidental exposure.

PPE ComponentSpecificationRationale
Gloves Double-gloving with nitrile glovesPrevents skin contact. Double-gloving provides an extra layer of protection in case of a breach in the outer glove.
Eye Protection Chemical splash goggles or a face shieldProtects eyes from splashes and aerosols.
Lab Coat/Gown Disposable, solid-front gown with tight-fitting cuffsPrevents contamination of personal clothing and skin. Impervious materials are recommended.
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher)Minimizes the risk of inhaling aerosolized particles of the compound. For higher-risk procedures, a Powered Air-Purifying Respirator (PAPR) should be considered.[4]
Shoe Covers Disposable shoe coversPrevents the tracking of contaminants out of the laboratory.

Operational Plan for Handling this compound

This step-by-step workflow ensures a safe and controlled process for handling this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood Verify Airflow weigh Weigh Compound prep_hood->weigh Transfer Compound dissolve Dissolve/Dilute weigh->dissolve Add Solvent aliquot Aliquot Solution dissolve->aliquot Dispense decontaminate Decontaminate Surfaces & Equipment aliquot->decontaminate Post-Experiment dispose_liquid Dispose of Liquid Waste decontaminate->dispose_liquid Segregate Waste dispose_solid Dispose of Solid Waste decontaminate->dispose_solid Segregate Waste doff_ppe Doff PPE dispose_liquid->doff_ppe dispose_solid->doff_ppe

This compound Handling Workflow

Disposal Plan: A Critical Final Step

The proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance. All waste generated from handling this compound must be treated as hazardous pharmaceutical waste.[6][7]

Waste Segregation and Disposal Procedures:

Waste TypeContainerDisposal Protocol
Unused/Expired this compound Labeled, sealed, and chemically resistant containerDispose of as hazardous chemical waste through an approved waste disposal facility.[6]
Contaminated Labware (e.g., pipette tips, tubes) Designated hazardous waste containerIncineration is the preferred method for the disposal of potent pharmaceutical waste.[8]
Contaminated PPE (gloves, gown, etc.) Labeled hazardous waste bagDispose of as trace chemotherapy waste or as directed by your institution's Environmental Health and Safety (EHS) department.[7]
Liquid Waste (solutions containing this compound) Labeled, sealed, and chemically resistant containerDo not pour down the drain.[3] Dispose of as hazardous chemical waste.

All personnel who handle hazardous drug waste must be trained in the proper procedures to protect themselves and the environment.[7] It is imperative to consult with your institution's EHS department to ensure compliance with all federal, state, and local regulations.[7]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.